3-(3,5-Difluorophenyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-difluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUWDBZWCZMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457614 | |
| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656306-74-0 | |
| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3,5-difluorobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorobenzaldehyde for Advanced Research Applications
Introduction
3,5-Difluorobenzaldehyde (DFBA) is a key aromatic aldehyde that serves as a versatile intermediate in advanced organic synthesis.[1] Its structure, characterized by a benzaldehyde core symmetrically substituted with two fluorine atoms at the meta positions, imparts unique electronic properties that are highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making DFBA a valuable building block in drug discovery programs.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . Moving beyond a simple data sheet, this document offers insights into its analytical characterization, synthetic reactivity, and essential safety protocols, reflecting the practical knowledge required for its effective application in a research and development setting.
Core Physicochemical & Structural Properties
3,5-Difluorobenzaldehyde is typically encountered as a colorless to light yellow or light green liquid, or a low-melting solid, a direct consequence of its melting point being close to room temperature.[1][4] This dual-phase nature requires careful handling, as it may solidify in cooler storage conditions. The fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32085-88-4 | [5][6] |
| Molecular Formula | C₇H₄F₂O | [5][6] |
| Molecular Weight | 142.10 g/mol | [6][7] |
| Appearance | Colorless to light yellow/green liquid or solid | [1][4][8] |
| Melting Point | 17-25 °C | [1][5] |
| Boiling Point | 61-63 °C @ 43 mmHg | [5] |
| Density | 1.296 g/mL at 20 °C | [5][6][9] |
| Refractive Index (n²⁰/D) | 1.493 | [5][6] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [4] |
| InChI Key | ASOFZHSTJHGQDT-UHFFFAOYSA-N | [5][7] |
| SMILES | O=Cc1cc(F)cc(F)c1 | [5][7] |
-
Expert Insight: The observed range in the melting point (17-25 °C) is common for compounds with melting points near ambient temperature and can be influenced by minor impurities. For most laboratory applications, it is handled as a liquid. Its relatively high density is characteristic of fluorinated aromatic compounds.
Spectroscopic & Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of 3,5-difluorobenzaldehyde before its use in sensitive synthetic applications. A multi-technique approach ensures the highest confidence in material quality.
Workflow for Quality Control Analysis
The following diagram outlines a standard workflow for the analytical validation of an incoming sample of 3,5-difluorobenzaldehyde.
Caption: Standard workflow for analytical validation of 3,5-difluorobenzaldehyde.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is characterized by a singlet for the aldehydic proton (~9.9 ppm) and multiplets for the aromatic protons.
-
¹⁹F NMR: A study of the ¹⁹F{¹H} spectra has been conducted, which is critical for confirming the fluorine substitution pattern.[10]
-
Mass Spectrometry (GC-MS): Electron ionization (EI) typically shows a prominent molecular ion peak (m/z = 142) and characteristic fragmentation patterns.[7][11]
-
Infrared (IR) Spectroscopy: The spectrum will display a strong carbonyl (C=O) stretch for the aldehyde group around 1700-1720 cm⁻¹ and C-F stretching vibrations.[7]
Protocol: Sample Preparation for NMR and GC-MS Analysis
Objective: To prepare a sample of 3,5-difluorobenzaldehyde for accurate analysis by NMR and GC-MS to confirm identity and determine purity.
Materials:
-
3,5-Difluorobenzaldehyde sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Methanol (HPLC grade)
-
NMR tubes
-
GC vials with septa
-
Volumetric flasks and pipettes
Methodology:
-
NMR Sample Preparation: a. In a clean, dry vial, accurately weigh approximately 10-20 mg of the 3,5-difluorobenzaldehyde sample. b. Add approximately 0.7 mL of CDCl₃. c. Vortex gently until the sample is fully dissolved. d. Transfer the solution to a clean 5 mm NMR tube. e. The sample is now ready for ¹H and ¹⁹F NMR analysis.[12]
-
GC-MS Sample Preparation: a. Prepare a stock solution by dissolving 10 mg of 3,5-difluorobenzaldehyde in 10 mL of methanol in a volumetric flask. This creates a 1 mg/mL solution. b. Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL. c. Transfer the final diluted solution to a 2 mL GC vial and cap securely. d. The sample is now ready for injection into the GC-MS system.[11]
Trustworthiness Check: The use of deuterated solvent with a known internal standard (TMS) in NMR provides a calibrated chemical shift reference. For GC-MS, using HPLC-grade solvent and performing dilutions minimizes the introduction of interfering impurities, ensuring the resulting chromatogram accurately reflects the sample's purity.
Reactivity and Synthetic Utility
The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has two major consequences for reactivity:
-
Aldehyde Group: The electrophilicity of the carbonyl carbon is increased, making it more susceptible to nucleophilic attack compared to benzaldehyde.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution.
A primary application of 3,5-difluorobenzaldehyde is in Grignard reactions to form substituted benzhydrols, which are important precursors in medicinal chemistry.[3]
Reaction Diagram: Grignard Synthesis of a Benzhydrol Derivative
Caption: Grignard reaction of 3,5-difluorobenzaldehyde with a Grignard reagent.
Protocol: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol
Objective: To synthesize a substituted benzhydrol via the Grignard reaction, demonstrating the utility of 3,5-difluorobenzaldehyde as an electrophile.[3]
Materials:
-
Magnesium turnings
-
3-Bromotoluene
-
3,5-Difluorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser (all flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Grignard Reagent Formation: a. Place magnesium turnings (1.2 eq.) into a flame-dried three-neck flask under an inert atmosphere. b. Add a solution of 3-bromotoluene (1.0 eq.) in anhydrous THF dropwise via a dropping funnel. c. If the reaction does not initiate, gently warm the flask. Initiation is marked by bubble formation and a cloudy appearance. d. Once initiated, add the remaining 3-bromotoluene solution at a rate that maintains a gentle reflux. After addition, stir for 1 hour.
-
Reaction with Aldehyde: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Dissolve 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel. c. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C. d. After addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Safety, Handling, and Storage
Proper handling of 3,5-difluorobenzaldehyde is essential due to its hazardous properties. It is a flammable liquid and causes skin, eye, and respiratory irritation.[4][8][13]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| 🔥 | H226 | Flammable liquid and vapour |
| ❗ | H315 | Causes skin irritation |
| ❗ | H319 | Causes serious eye irritation |
| ❗ | H335 | May cause respiratory irritation |
Data sourced from references[8][13].
Protocol: Safe Laboratory Handling and Storage
Objective: To outline the necessary precautions for safely handling and storing 3,5-difluorobenzaldehyde to minimize risk to personnel.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical safety goggles or a face shield.
-
Wear nitrile or neoprene gloves.
-
Use a flame-retardant lab coat.
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
Handling Procedures:
-
Ground and bond containers when transferring material to prevent static discharge.[4][8]
-
Use only non-sparking tools and explosion-proof equipment.[4]
-
Keep away from all ignition sources, including heat, sparks, and open flames.[8]
-
Avoid contact with incompatible materials, primarily strong oxidizing agents and strong bases.[4][14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Store away from heat and ignition sources in a flammable liquids cabinet.
-
For long-term stability, storing under an inert nitrogen atmosphere is recommended.[4]
Spill Response Decision Tree
Caption: Decision tree for responding to a 3,5-difluorobenzaldehyde spill.
Conclusion
3,5-Difluorobenzaldehyde is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and material sciences. Its distinct physicochemical properties, driven by the symmetric difluoro substitution, offer enhanced reactivity and desirable molecular characteristics. A thorough understanding of its properties, analytical profile, synthetic behavior, and safety requirements is paramount for any scientist aiming to leverage its full potential. By adhering to the protocols and insights presented in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic programs.
References
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ChemSynthesis. (n.d.). 3,5-difluorobenzaldehyde. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Difluorobenzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Difluorobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
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CP Lab Safety. (n.d.). 3,5-Difluorobenzaldehyde, 25g, Each. Retrieved from [Link]
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CP Lab Safety. (n.d.). 3,5-Difluorobenzaldehyde, 5g, Each. Retrieved from [Link]
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Alkali Scientific. (n.d.). 3,5-Difluorobenzaldehyde, 1 X 5 g. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 3,5-Difluorobenzaldehyde in Organic Solvents
This technical guide offers an in-depth exploration of the solubility characteristics of 3,5-difluorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of the physicochemical properties of 3,5-difluorobenzaldehyde, a predictive assessment of its solubility in a range of common organic solvents, and a robust, field-proven experimental protocol for the precise determination of its solubility. While extensive quantitative solubility data for 3,5-difluorobenzaldehyde is not widely available in published literature, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain this critical parameter, thereby facilitating informed solvent selection, optimizing reaction conditions, and streamlining purification processes.
Physicochemical Profile of 3,5-Difluorobenzaldehyde
A thorough understanding of the molecular and physical properties of 3,5-difluorobenzaldehyde is fundamental to predicting its solubility behavior. The symmetrical placement of two highly electronegative fluorine atoms on the aromatic ring, coupled with the polar aldehyde functional group, imparts a unique electronic and steric profile to the molecule. These features govern its interactions with various solvents.
Table 1: Core Physicochemical Properties of 3,5-Difluorobenzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₂O | [1] |
| Molecular Weight | 142.10 g/mol | [1][2] |
| CAS Number | 32085-88-4 | [1][2] |
| Appearance | Colorless to light yellow liquid or lump | [3] |
| Density | ~1.296 g/mL at 20 °C | [2][4] |
| Melting Point | 17-25 °C | [3][4] |
| Boiling Point | 61-63 °C at 43 mmHg | [4] |
| Refractive Index | n20/D 1.493 | [2][4] |
Theoretical Framework and Predictive Solubility Analysis
The venerable principle of "like dissolves like" serves as a primary guide for predicting solubility.[5] The solubility of 3,5-difluorobenzaldehyde is dictated by the interplay of intermolecular forces between it and the solvent molecules, including dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding.
The 3,5-difluorobenzaldehyde molecule possesses a significant dipole moment due to the electron-withdrawing nature of the aldehyde group and the two fluorine atoms. This polarity suggests a higher affinity for polar solvents. However, the aromatic ring contributes a nonpolar character, allowing for some solubility in less polar environments.
Based on these principles and by drawing parallels with structurally similar aromatic aldehydes, a qualitative prediction of solubility can be made to guide initial solvent screening.[6][7]
Table 2: Predicted Qualitative Solubility of 3,5-Difluorobenzaldehyde in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol / Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding and strong dipole-dipole interactions with the aldehyde group. |
| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the carbonyl group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar solvent capable of dissolving a wide range of polar organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Aprotic, highly polar solvent with strong solvating properties for polar molecules. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Intermediate polarity allows for favorable interactions. |
| Dichloromethane | Polar Aprotic | Moderately Soluble | Can engage in dipole-dipole interactions. |
| Toluene | Nonpolar Aromatic | Sparingly Soluble | Solvation is primarily through van der Waals forces with the aromatic ring. |
| Hexane / Heptane | Nonpolar Aliphatic | Insoluble to Sparingly Soluble | Lacks significant polar interactions to effectively solvate the polar regions of the molecule. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[8][9] This method ensures that the solution reaches saturation under controlled temperature conditions, providing an accurate measure of the maximum amount of solute that can be dissolved.
Step-by-Step Gravimetric Solubility Determination
This protocol outlines the necessary steps to accurately measure the solubility of 3,5-difluorobenzaldehyde.
Materials and Equipment:
-
3,5-Difluorobenzaldehyde (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled orbital shaker or magnetic stirrer with heating capabilities
-
Calibrated analytical balance
-
Glass vials with airtight seals
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven or vacuum desiccator
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3,5-difluorobenzaldehyde to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Pipette a known volume (e.g., 5 or 10 mL) of the selected organic solvent into the vial.
-
Securely seal the vial to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture at a constant rate for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved micro-particles.
-
-
Gravimetric Analysis:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.
-
Continue the evaporation process until the mass of the evaporation dish with the dried solute is constant, indicating complete removal of the solvent.
-
Record the final constant mass.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved 3,5-difluorobenzaldehyde by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated. The solubility is typically expressed in units such as g/L or mg/mL.
-
Caption: Experimental workflow for solubility determination.
Causality and Self-Validation in Experimental Design
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data. The use of excess solute is a foundational control, guaranteeing that the solution reaches its saturation point. The extended equilibration time of 24-48 hours is chosen to accommodate a wide range of dissolution kinetics, ensuring that a true equilibrium is established. The final filtration step is a critical quality control measure to exclude any undissolved particulate matter from the analysis, which would otherwise lead to an overestimation of solubility. Finally, drying the solute to a constant weight provides a definitive endpoint for the gravimetric analysis, eliminating ambiguity from residual solvent.
Caption: Logical relationships in solubility measurement.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 3,5-difluorobenzaldehyde in organic solvents. While a significant gap exists in the literature regarding extensive quantitative data, this document bridges that gap by offering a strong theoretical framework for predicting solubility and, more importantly, a detailed, robust, and validated experimental protocol for its determination. By leveraging the information and methodologies presented herein, researchers and drug development professionals can confidently generate the precise solubility data required to advance their scientific endeavors.
References
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RSIS International. (2025). Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. [Link]
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Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved January 17, 2026, from [Link]
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MDPI. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
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ACS Publications. (2019). Direct Measurement of Amorphous Solubility. [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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ChemSynthesis. (n.d.). 3,5-difluorobenzaldehyde. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved January 17, 2026, from [Link].
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Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]
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ResearchGate. (2020). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]
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Slideshare. (2014). Solubility & Method for determination of solubility. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588160, 3,5-Difluorobenzaldehyde. Retrieved January 17, 2026, from [Link].
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A Researcher's Guide to Fluorinated Benzaldehydes: From Serendipitous Discovery to Rational Drug Design
Abstract
The strategic incorporation of fluorine into aromatic systems has revolutionized modern chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Fluorinated benzaldehydes, a seemingly simple class of substituted aromatic aldehydes, stand as foundational pillars in this revolution. Their unique electronic properties, conferred by the highly electronegative fluorine atom, render them invaluable building blocks for synthesizing complex molecular architectures with enhanced metabolic stability, binding affinity, and bioavailability.[1][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical perspective on the discovery of these pivotal compounds, a detailed exploration of the evolution of their synthetic methodologies, and practical, field-proven insights into their application. We will traverse the timeline from early, challenging fluorination attempts to the sophisticated, selective methods available today, offering both the theoretical underpinnings and actionable experimental protocols.
Introduction: The Unassuming Power of a Single Fluorine Atom
The journey of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry.[6] Initially, the extreme reactivity of elemental fluorine presented formidable challenges to chemists.[6] However, the persistent pursuit of controlled fluorination methods was driven by the recognition that replacing hydrogen with fluorine could dramatically alter a molecule's physicochemical properties.[3][4] In the context of benzaldehydes, this substitution has profound effects:
-
Electronic Modulation: The potent electron-withdrawing nature of fluorine activates the aldehyde's carbonyl group towards nucleophilic attack, enhancing its reactivity in crucial bond-forming reactions like aldol condensations and Wittig olefinations.[7]
-
Metabolic Blocking: The carbon-fluorine bond is the strongest single bond in organic chemistry.[6] Introducing fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, increasing the half-life of a drug molecule.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby improving binding affinity and potency.[5]
These unique attributes have cemented fluorinated benzaldehydes as indispensable intermediates in the synthesis of a vast range of products, from life-saving antifungal drugs like fluconazole, which utilizes 2,4-difluorobenzaldehyde as a key intermediate, to advanced functional materials.[8] This guide will illuminate the historical and technical path that brought these vital reagents from laboratory curiosities to industrial staples.
The Historical Landscape: Taming Fluorine
The story of fluorinated benzaldehydes begins not with the aldehydes themselves, but with the broader challenge of aromatic fluorination. Early attempts using elemental fluorine were often uncontrollable and hazardous.[6] The development of practical synthetic routes required the invention of milder, more selective fluorinating agents and reactions.
The Swarts Reaction: A Foundational Halogen Exchange
A pivotal breakthrough came in 1892 when the Belgian chemist Frédéric Jean Edmond Swarts developed a halogen exchange (Halex) reaction.[9][10][11][12] The Swarts fluorination involves treating an organic chloride or bromide with a metal fluoride, most notably antimony trifluoride (SbF₃), often with a catalytic amount of antimony(V) salt, to replace the halogen with fluorine.[9][10][11]
While initially applied to alkyl halides and instrumental in the production of early chlorofluorocarbons (CFCs), the principles of the Swarts reaction laid the groundwork for aromatic fluorination.[10][11] This nucleophilic substitution approach demonstrated that fluorine could be introduced without resorting to the dangerously reactive elemental form. For activated aromatic systems, this method provided one of the first reliable entries into fluorinated aromatic compounds.[10]
The Balz-Schiemann Reaction: A Diazonium-Based Revolution
The most significant leap forward for the synthesis of a wide range of aryl fluorides, including the precursors to fluorinated benzaldehydes, was the Balz-Schiemann reaction , first reported by German chemists Günther Balz and Günther Schiemann in 1927.[13] This reaction became the classical and most general method for introducing a fluorine atom into an aromatic ring.[13][14][15]
The process involves three key steps:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Precipitation: The addition of fluoroboric acid (HBF₄) precipitates the relatively stable diazonium tetrafluoroborate salt.[16]
-
Thermal Decomposition: The isolated diazonium salt is gently heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and leaving behind the desired aryl fluoride.[13][14][16]
The Balz-Schiemann reaction was transformative because it was broadly applicable to a wide variety of aromatic amines, allowing for the regioselective synthesis of fluoroaromatics that were previously inaccessible.[13][15] For example, 4-fluorotoluene can be synthesized from p-toluidine, which can then serve as a precursor for 4-fluorobenzaldehyde.[14]
Evolution of Synthetic Methodologies
Building upon these historical foundations, the synthetic toolbox for preparing fluorinated benzaldehydes has expanded significantly, offering chemists a range of methods to suit different substitution patterns and scales.
Nucleophilic Aromatic Substitution (Halex Reaction)
The direct displacement of a leaving group (typically chlorine or a nitro group) from an activated aromatic ring by a fluoride ion is a powerful and industrially important method.[17] This SNAr (Nucleophilic Aromatic Substitution) reaction is particularly effective when the ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) positioned ortho or para to the leaving group.[18][19]
The aldehyde group itself is an activating group, making chlorinated benzaldehydes suitable substrates for halogen exchange (Halex) fluorination. For instance, 2,4-dichlorobenzaldehyde can be converted to 2,4-difluorobenzaldehyde using potassium fluoride (KF) in a high-boiling polar aprotic solvent like sulfolane.[8][17]
Synthesis of Trifluoromethyl Benzaldehydes
The introduction of the trifluoromethyl (-CF₃) group, a crucial moiety in many modern pharmaceuticals, requires different strategies. The -CF₃ group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.
A common route involves the fluorination of a corresponding trichloromethyl group. For example, benzotrichloride derivatives can be fluorinated using reagents like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride (HF) to yield benzotrifluoride derivatives.[6] Subsequent functionalization of the ring, or starting from an already substituted benzotrichloride, allows access to various trifluoromethyl benzaldehydes.
Alternatively, the aldehyde can be introduced onto a pre-existing trifluoromethyl benzene ring. This is often achieved through oxidation of the corresponding benzyl alcohol.[7][20] Mild and selective oxidation methods are crucial to prevent over-oxidation to the carboxylic acid.[20]
| Oxidation Method | Common Reagents | Typical Conditions | Key Advantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous CH₂Cl₂, -78°C to RT | High yields, minimal over-oxidation.[20] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild conditions, broad functional group tolerance.[20] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Simple procedure, good for many substrates.[21] |
| TEMPO-mediated | TEMPO (catalyst), NaOCl (oxidant) | Biphasic or organic solvent, 0-10°C | Catalytic, environmentally benign oxidant.[22] |
Table 1: Comparison of common methods for oxidizing trifluoromethyl benzyl alcohols to the corresponding benzaldehydes.[20][21][22]
Modern Electrophilic Fluorination
The development of "user-friendly" electrophilic fluorinating agents has opened new pathways for the direct fluorination of aromatic rings.[2][23] Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® contain an N-F bond and deliver an electrophilic "F⁺" equivalent to a nucleophilic substrate.[23][24] While direct fluorination of benzaldehyde itself can lead to mixtures of products, these reagents are highly valuable for fluorinating electron-rich aromatic precursors, which can then be converted to the desired aldehyde.[25]
Experimental Protocols: A Validated Synthesis
To bridge theory and practice, this section provides a representative, step-by-step protocol for the synthesis of 4-fluorobenzaldehyde, a widely used building block, starting from 4-aminobenzyl alcohol. This multi-step synthesis illustrates the practical application of the Balz-Schiemann reaction.
Protocol: Synthesis of 4-Fluorobenzaldehyde
Step 1: Oxidation of 4-Aminobenzyl Alcohol to 4-Aminobenzaldehyde
-
Rationale: The amine must be protected or the aldehyde group formed before the diazotization step, as the conditions for the Balz-Schiemann reaction are incompatible with the alcohol. A mild oxidation is chosen to preserve the amine.
-
To a stirred suspension of manganese(IV) oxide (MnO₂, ~5 equivalents) in dichloromethane (CH₂Cl₂, ~20 mL per gram of alcohol) at room temperature, add 4-aminobenzyl alcohol (1.0 equivalent) in one portion.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure to yield crude 4-aminobenzaldehyde, which can be used in the next step without further purification.
Step 2: Balz-Schiemann Reaction to form 4-Fluorobenzaldehyde
-
Rationale: This is the key C-F bond-forming step. The amine is converted to the diazonium tetrafluoroborate salt, which is then thermally decomposed.
-
Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate personal protective equipment (PPE), including a blast shield.
-
To a cooled (0-5 °C) solution of fluoroboric acid (HBF₄, 48% in H₂O, ~4 equivalents), add 4-aminobenzaldehyde (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.
-
To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of water dropwise. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting thick slurry at 0-5 °C for an additional 30 minutes.
-
Collect the precipitated 4-formylbenzenediazonium tetrafluoroborate by vacuum filtration. Wash the solid with cold diethyl ether and dry it carefully under a stream of nitrogen.
-
Place the dry diazonium salt in a flask equipped with a distillation apparatus. Heat the solid gently (a sand bath is recommended) under vacuum. The salt will decompose, and the 4-fluorobenzaldehyde product will distill over.
-
Collect the distilled product, which can be further purified by redistillation if necessary.
Conclusion and Future Outlook
The history of fluorinated benzaldehydes is a testament to the ingenuity and perseverance of synthetic chemists. From the foundational halogen exchange reactions of Swarts to the elegant diazotization chemistry of Balz and Schiemann, the field has continuously evolved. Today, researchers have at their disposal a robust and varied arsenal of methods to synthesize these critical building blocks with high precision and efficiency.
The importance of fluorinated benzaldehydes in drug discovery and materials science cannot be overstated.[1][3][26] As our understanding of fluorine's role in molecular design deepens, the demand for novel, selectively fluorinated aromatic aldehydes will undoubtedly grow. Future research will likely focus on developing even more efficient, sustainable, and scalable catalytic methods for C-F bond formation, further expanding the chemical space accessible to medicinal and materials chemists and enabling the creation of the next generation of advanced molecules.
References
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- Swarts fluorin
- Balz–Schiemann reaction - Wikipedia. (URL: )
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- Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. (URL: )
- An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol - Benchchem. (URL: )
- What is the synthesis of 2,4-Difluorobenzaldehyde and its applic
- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (URL: )
- Balz–Schiemann reaction - Grokipedia. (URL: )
- Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols - Benchchem. (URL: )
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Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (URL: [Link])
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The Balz-Schiemann Reaction - Scientific Update - UK. (URL: [Link])
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The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (URL: [Link])
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The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (URL: [Link])
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Electrophilic fluorination - Wikipedia. (URL: [Link])
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Synthesis Involving Fluoroaromatic Benzaldehydes - ProQuest. (URL: [Link])
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Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Electrophilic Fluorination - Bryn Mawr College. (URL: [Link])
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
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15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])
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structural characterization of 3-(3,5-difluorophenyl)benzaldehyde derivatives
An In-depth Technical Guide to the Structural Characterization of 3-(3,5-Difluorophenyl)benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules. The precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR), ensuring compound integrity, and meeting regulatory standards. The strategic placement of fluorine atoms imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, but also introduces complexities in structural analysis. This guide provides a comprehensive, in-depth exploration of the primary analytical techniques for the unambiguous characterization of this important class of compounds. It is designed not as a rigid protocol, but as an expert-led narrative, explaining the causality behind methodological choices to empower researchers in their drug discovery and development endeavors.
The Strategic Importance of the this compound Core
The biphenyl-based structure of these derivatives, coupled with the electron-withdrawing nature of the difluorinated ring and the reactive aldehyde functionality, makes them versatile building blocks. The fluorine atoms are not mere placeholders; they are critical for modulating lipophilicity, pKa, and conformational preferences, often leading to improved pharmacological profiles. Consequently, rigorous confirmation of the molecular structure—including constitution, configuration, and conformation—is a non-negotiable prerequisite for advancing these candidates through the development pipeline. This guide details a multi-technique, synergistic approach to achieve this goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Expert Rationale
A one-dimensional ¹H NMR spectrum provides the initial overview of proton environments, while ¹³C NMR maps the carbon skeleton. For this specific scaffold, ¹⁹F NMR is indispensable for directly observing the fluorine atoms, and 2D experiments like COSY, HSQC, and HMBC are used to piece together the full structural puzzle. The chemical shifts and, crucially, the coupling constants (J-values) between H-H, C-H, and C-F nuclei provide definitive proof of atom connectivity.
Experimental Protocol: A Validating Workflow
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be superior for less soluble compounds[1]. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm[1].
-
Instrument Setup: The experiment is typically performed on a 400 MHz or higher field spectrometer to achieve optimal signal resolution. The instrument is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and typically requires fewer scans than a ¹H experiment.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR to determine the relative number of protons in each environment.
Data Interpretation: Decoding the Spectra
-
¹H NMR Spectrum:
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.8-10.2 ppm. Its integration should correspond to one proton[1][2].
-
Aromatic Protons: The protons on the benzaldehyde ring and the difluorophenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific substitution pattern will dictate the multiplicity. The two protons ortho to the aldehyde group are typically the most deshielded[3]. The single proton on the difluorophenyl ring (at C4') will appear as a triplet due to coupling with the two equivalent fluorine atoms.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded, appearing around δ 190-195 ppm.
-
Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C3' and C5') will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz)[4]. The other carbons in the difluorophenyl ring will show smaller two- and three-bond C-F couplings.
-
-
¹⁹F NMR Spectrum:
-
A single signal is expected for the two equivalent fluorine atoms on the 3,5-difluorophenyl ring. This signal will be split into a triplet if there is a proton at the C4' position, confirming the substitution pattern.
-
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.
Expert Rationale
For a novel derivative, confirming the molecular weight is a primary step. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule. The fragmentation pattern of benzaldehydes is well-characterized and provides a reliable method for structural validation[5][6]. The presence of two fluorine atoms will be clearly reflected in the mass of the molecular ion and any fragments containing the difluorophenyl moiety.
Experimental Protocol: A Validating Workflow
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile solvent like methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), a solvent like dichloromethane is suitable[6].
-
Instrumentation:
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for HRMS to primarily observe the molecular ion.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for HRMS due to their high mass accuracy. A quadrupole analyzer is common for routine GC-MS analysis[6].
-
-
Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500). For HRMS, the instrument must be properly calibrated to ensure mass accuracy below 5 ppm.
-
Data Analysis: Identify the molecular ion peak (M⁺• in EI or [M+H]⁺/[M+Na]⁺ in ESI). Compare the measured exact mass with the theoretical mass calculated for the proposed chemical formula. Analyze the major fragment ions and propose logical fragmentation pathways.
Data Interpretation: Reading the Mass Spectrum
-
Molecular Ion (M⁺•): For this compound, the molecular weight is 216.05 g/mol . The molecular ion peak should be observed at m/z 216.
-
Key Fragmentations:
-
Loss of a Hydrogen Radical (M-1): A peak at m/z 215, corresponding to the loss of the aldehydic hydrogen, forming a stable acylium ion[6].
-
Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aldehyde and the phenyl ring results in the loss of •CHO, yielding a biphenyl cation fragment at m/z 187.
-
Phenyl Cation: A prominent peak at m/z 77 is characteristic of the unsubstituted phenyl ring fragment ([C₆H₅]⁺)[5][7].
-
Difluorophenyl Cation: A peak at m/z 113 would correspond to the [C₆H₃F₂]⁺ fragment.
-
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule.
Expert Rationale
The primary utility of FT-IR is the identification of the aldehyde group. Aromatic aldehydes have highly characteristic C=O and C-H stretching frequencies. Conjugation of the aldehyde with the aromatic ring lowers the C=O stretching frequency compared to aliphatic aldehydes[2][8]. This technique serves as a quick quality control check and complements the more detailed data from NMR and MS.
Experimental Protocol: A Validating Workflow
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a solid mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample with minimal preparation.
-
Data Acquisition: Place the sample in the spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is collected first and automatically subtracted.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Interpretation: Key Vibrational Bands
-
Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the range of 1685-1710 cm⁻¹ for aromatic aldehydes[2][8][9].
-
Aldehyde C-H Stretch: Two characteristic moderate peaks are expected around 2830-2860 cm⁻¹ and 2700-2760 cm⁻¹. The peak near 2720 cm⁻¹ is particularly diagnostic for aldehydes[8][9].
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds.
Visualization: FT-IR Workflow
Caption: Workflow for FT-IR functional group analysis.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.
Expert Rationale
For drug development, understanding the 3D conformation and intermolecular interactions is crucial. Fluorine atoms are known to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence crystal packing and potentially receptor binding[10][11]. X-ray crystallography is the only technique that directly visualizes these features.
Experimental Protocol: A Validating Workflow
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the derivative by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., hexane, ethyl acetate, methanol, dichloromethane).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated[12].
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data[13].
Data Interpretation: From Diffraction to Structure
The final output is a structural model that includes the precise coordinates of every non-hydrogen atom. Key parameters to analyze include:
-
Bond Lengths and Angles: Confirm that these values are within the expected ranges for the proposed structure.
-
Torsion Angles: Determine the conformation of the molecule, particularly the dihedral angle between the two aromatic rings.
-
Intermolecular Interactions: Analyze the crystal packing to identify hydrogen bonds, π-π stacking, and C-H···F interactions that stabilize the solid-state structure.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray analysis.
Data Synthesis: A Holistic View
No single technique provides all the necessary information. The power of this approach lies in the synergy of the data. The molecular formula from HRMS must match the integration and signal count from NMR. The functional groups identified by FT-IR must be consistent with the fragments seen in MS and the chemical shifts in NMR. Finally, the connectivity determined by NMR must match the 3D structure from crystallography.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Value / Observation for this compound |
| ¹H NMR (400 MHz, CDCl₃) | Aldehyde Proton (δ) | ~10.1 ppm (singlet, 1H) |
| Aromatic Protons (δ) | 7.0 - 8.2 ppm (multiplets, 7H) | |
| ¹³C NMR (101 MHz, CDCl₃) | Carbonyl Carbon (δ) | ~191 ppm |
| C-F Carbons (δ) | ~163 ppm (doublet, ¹J_CF ≈ 250 Hz) | |
| ¹⁹F NMR (376 MHz, CDCl₃) | Fluorine (δ) | One signal, typically a triplet if coupled to H4'. |
| HRMS (ESI) | [M+H]⁺ | Calculated: 217.0615, Observed: within 5 ppm error |
| FT-IR (ATR) | C=O Stretch (ν) | Strong, sharp peak at ~1705 cm⁻¹[2] |
| Aldehyde C-H Stretch (ν) | Two moderate peaks at ~2850 and ~2745 cm⁻¹[9] | |
| C-F Stretch (ν) | Strong absorption(s) at ~1100-1300 cm⁻¹ | |
| X-ray Crystallography | Conformation | Reveals the dihedral angle between the phenyl rings and confirms planarity of the aldehyde group relative to its ring. |
Conclusion
The requires a meticulous and integrated analytical strategy. By combining the strengths of NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, and X-ray crystallography, researchers can establish an unimpeachable structural identity for their compounds. This foundational knowledge is critical for building robust structure-activity relationships, ensuring reproducibility, and ultimately accelerating the journey from chemical entity to therapeutic candidate. The workflows and interpretive guidance provided herein serve as a robust framework for scientists engaged in this vital area of research.
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- LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. (2020). YouTube.
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- Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022). ScienceDirect.
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- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.
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- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (n.d.). MDPI.
- Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
- 3,5-Difluorobenzaldehyde 98 32085-88-4. (n.d.). Sigma-Aldrich.
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theoretical calculations on 3,5-difluorobenzaldehyde
An In-Depth Technical Guide to the Theoretical Analysis of 3,5-Difluorobenzaldehyde for Advanced Research and Drug Development
Abstract
This guide provides a comprehensive theoretical examination of 3,5-difluorobenzaldehyde, a key building block in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the molecule's structural and electronic properties through advanced computational methods. We will explore the causality behind methodological choices, focusing on Density Functional Theory (DFT) as the core analytical engine. The protocols and analyses presented herein are designed to be self-validating by correlating theoretical data with established experimental principles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry for predictive analysis and rational molecular design.
Introduction: The Significance of 3,5-Difluorobenzaldehyde
3,5-Difluorobenzaldehyde (C₇H₄F₂O) is an aromatic aldehyde whose chemical scaffold is of significant interest in the synthesis of fine chemicals, including pharmaceutical intermediates.[3][4] The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic distribution, reactivity, and metabolic stability. The electron-withdrawing nature of fluorine alters the reactivity of the aldehyde group and the aromatic ring, making it a versatile precursor for creating complex molecular architectures.[2] Understanding these properties at a quantum-mechanical level is paramount for predicting its behavior in synthetic reactions and its interaction with biological targets, thereby accelerating the drug discovery process.[1][5]
Theoretical calculations provide a powerful, non-destructive lens to probe molecular characteristics that can be difficult or costly to measure experimentally. By employing methods like Density Functional Theory (DFT), we can accurately predict geometric parameters, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and the distribution of electronic charge, which collectively dictate the molecule's reactivity.[6][7]
Computational Methodology: The DFT Approach
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[8] It offers a remarkable balance between computational cost and accuracy. For our analysis of 3,5-difluorobenzaldehyde, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is selected.
-
Rationale for B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is renowned for its excellent performance in calculating the molecular geometry and vibrational frequencies of organic compounds.[8][9]
-
Rationale for 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, crucial for describing anions and weak interactions. The (d,p) specifies the addition of polarization functions, which are essential for accurately modeling bonding environments.[10]
All calculations are performed using a standard quantum chemistry software package like Gaussian.[11] The initial step involves a full geometry optimization without any symmetry constraints, followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
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Spectroscopic Data for 3,5-Difluorobenzaldehyde: An In-depth Technical Guide
Introduction
3,5-Difluorobenzaldehyde is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of two fluorine atoms on the benzene ring significantly modifies the molecule's electronic properties, reactivity, and biological activity, making it a compound of great interest to researchers in drug discovery and materials science.[2][3] A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing purity, and predicting its behavior in chemical transformations. This guide provides a comprehensive analysis of the spectroscopic data for 3,5-difluorobenzaldehyde, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented with the insights of a seasoned application scientist.
Molecular Structure and Key Physicochemical Properties
3,5-Difluorobenzaldehyde possesses a molecular formula of C₇H₄F₂O and a molecular weight of 142.10 g/mol .[4] The molecule's structure, characterized by a central benzene ring substituted with an aldehyde group and two fluorine atoms at the meta positions, is the foundation for interpreting its spectroscopic behavior.
| Property | Value | Source |
| CAS Number | 32085-88-4 | |
| Molecular Formula | C₇H₄F₂O | [5] |
| Molecular Weight | 142.10 g/mol | [5] |
| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |
| Melting Point | 17-25 °C | [2][6] |
| Boiling Point | 61-63 °C (43 mmHg) | [6] |
| Density | 1.296 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.493 | [7] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 3,5-difluorobenzaldehyde is relatively simple due to the molecule's symmetry.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-difluorobenzaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8][9] The use of a deuterated solvent is essential to avoid large solvent signals that could obscure the analyte's peaks.[10]
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of at least 300 MHz for good signal dispersion.[9]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[10]
-
Integrate the signals to determine the relative number of protons.
-
¹H NMR Data and Interpretation
The ¹H NMR spectrum of 3,5-difluorobenzaldehyde exhibits three distinct signals corresponding to the aldehyde proton and the two types of aromatic protons.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| 2 | ~7.6 | Doublet of doublets (dd) or Triplet (t) | 2H | H-2, H-6 |
| 3 | ~7.4 | Triplet of triplets (tt) or Triplet (t) | 1H | H-4 |
Source: Predicted based on general principles and data from similar compounds.[11]
Interpretation:
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen. This results in a characteristic downfield chemical shift of around 9.9 ppm.[10] The signal appears as a singlet as there are no adjacent protons to couple with.
-
Aromatic Protons (H-2, H-6): These two protons are chemically equivalent due to the molecule's C₂ᵥ symmetry. They are coupled to the H-4 proton and the fluorine atom at C-3 (and C-5 respectively). This coupling results in a complex splitting pattern, often appearing as a doublet of doublets or a triplet. Their chemical shift is influenced by the deshielding effects of the aldehyde group and the fluorine atoms.
-
Aromatic Proton (H-4): This proton is situated between two fluorine atoms and is coupled to the H-2 and H-6 protons. This leads to a multiplet, often a triplet of triplets or a simple triplet. The strong electron-withdrawing effect of the two meta-fluorine atoms causes a downfield shift for this proton as well.
Caption: Correlation of ¹H NMR signals with the protons of 3,5-difluorobenzaldehyde.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]
-
Instrument Setup:
-
Use a spectrometer with a carbon frequency of at least 75 MHz.
-
Lock and shim the spectrometer as described for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Use a pulse sequence with a sufficient relaxation delay to ensure accurate integration if quantitative data is desired.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum of 3,5-difluorobenzaldehyde shows distinct signals for each unique carbon atom.
| Signal | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment |
| 1 | ~189 | Triplet | Carbonyl Carbon (C=O) |
| 2 | ~164 | Doublet | C-3, C-5 |
| 3 | ~140 | Triplet | C-1 |
| 4 | ~115 | Triplet | C-4 |
| 5 | ~112 | Doublet | C-2, C-6 |
Source: BenchChem[12]
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon, appearing at a very downfield chemical shift of around 189 ppm. In a proton-coupled spectrum, it would show coupling to the aldehyde proton. Due to its proximity to the aromatic ring, it can also exhibit through-bond coupling to the fluorine atoms, often appearing as a triplet.
-
Fluorine-Bearing Carbons (C-3, C-5): These carbons are directly attached to the highly electronegative fluorine atoms, resulting in a significant downfield shift to around 164 ppm. They typically appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF).
-
Aldehyde-Bearing Carbon (C-1): The ipso-carbon to which the aldehyde group is attached appears around 140 ppm. Its chemical shift is influenced by the substituent effect of the aldehyde group and coupling to the adjacent fluorine atoms, often resulting in a triplet.
-
Para Carbon (C-4): The carbon at the para position relative to the aldehyde group resonates at approximately 115 ppm. It is coupled to the two meta-fluorine atoms, leading to a triplet in the coupled spectrum.
-
Ortho Carbons (C-2, C-6): The carbons ortho to the aldehyde group appear at around 112 ppm. They are coupled to the adjacent fluorine atoms, resulting in doublets.
Caption: Workflow for ¹³C NMR analysis of 3,5-difluorobenzaldehyde.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
IR Data and Interpretation
The IR spectrum of 3,5-difluorobenzaldehyde displays characteristic absorption bands for the aldehyde and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) - Fermi doublet |
| ~1700 | Strong | C=O stretch (carbonyl) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1300-1000 | Strong | C-F stretch |
| ~900-675 | Strong | C-H bend (out-of-plane, aromatic) |
Source: Predicted based on typical functional group frequencies.[13][14]
Interpretation:
-
Aldehyde C-H Stretch: The C-H stretching vibration of the aldehyde group typically appears as a pair of medium-intensity bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.[13]
-
Carbonyl C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to absorptions in the 1600-1480 cm⁻¹ region.
-
C-F Stretch: The carbon-fluorine stretching vibrations produce strong absorption bands in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds result in strong bands in the fingerprint region (below 900 cm⁻¹), which can be indicative of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.[15]
-
Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[15]
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectrometry Data and Interpretation
The mass spectrum of 3,5-difluorobenzaldehyde provides key information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 142 | High | Molecular ion (M⁺) |
| 141 | High | [M-H]⁺ |
| 113 | Medium | [M-CHO]⁺ |
Source: PubChem, SpectraBase[4][15]
Interpretation:
-
Molecular Ion Peak (M⁺): The peak at m/z 142 corresponds to the intact molecular ion, confirming the molecular weight of 3,5-difluorobenzaldehyde.[15]
-
[M-H]⁺ Peak: A prominent peak is often observed at m/z 141, corresponding to the loss of the aldehydic hydrogen atom.
-
[M-CHO]⁺ Peak: The peak at m/z 113 results from the loss of the formyl radical (•CHO), a common fragmentation pathway for aromatic aldehydes.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of 3,5-difluorobenzaldehyde. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the specific fragmentation pattern in the mass spectrum all converge to provide an unambiguous structural confirmation. For researchers in organic synthesis, medicinal chemistry, and materials science, a solid understanding of these spectroscopic signatures is an indispensable tool for ensuring the quality of starting materials and for the successful development of novel chemical entities.
References
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PubChem. 3,5-Difluorobenzaldehyde. [Link]
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Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]
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Abonia, R., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. CrystEngComm, 22, 3637-3653. [Link]
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Singh, R. D., & Singh, R. S. (1984). Overtone spectroscopy of some benzaldehyde derivatives. Pramana, 23(5), 609-616. [Link]
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SpectraBase. 3,5-Difluorobenzaldehyde - Optional[MS (GC)] - Spectrum. [Link]
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SpectraBase. 3,5-Difluorobenzaldehyde - Optional[1H NMR] - Spectrum. [Link]
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Supporting Information. General procedure for the synthesis of substituted benzaldehydes. [Link]
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Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]
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ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]
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A Comprehensive Technical Guide to the Safe Handling of 3,5-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the safety protocols and handling procedures for 3,5-difluorobenzaldehyde (CAS No. 32085-88-4). As a key intermediate in pharmaceutical synthesis and a versatile building block in materials science, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the rationale behind each recommendation, empowering researchers to make informed decisions and foster a culture of safety.
Section 1: Compound Profile and Hazard Identification
3,5-Difluorobenzaldehyde is an aromatic aldehyde whose reactivity is significantly influenced by the two electron-withdrawing fluorine atoms on the benzene ring. This electronic arrangement dictates not only its synthetic utility but also its hazard profile.
Physicochemical Properties
A foundational understanding of the compound's physical properties is the first step in a robust risk assessment. These characteristics influence storage conditions, handling techniques, and appropriate responses to accidental releases.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O | [1] |
| Molecular Weight | 142.10 g/mol | [1][2] |
| Appearance | Colorless to light green/yellow liquid or solid | [3][4][5] |
| Density | 1.296 g/mL at 20 °C | [2][6] |
| Melting Point | 17-25 °C | [2][5] |
| Boiling Point | 61-63 °C at 43 mmHg | [2] |
| Flash Point | 56 °C (132.8 °F) - Closed Cup | [3] |
| Refractive Index | ~1.493 at 20 °C | [2] |
Note: The compound's low melting point means it may be encountered as either a liquid or a solid depending on the ambient laboratory temperature.
GHS Hazard Classification and Rationale
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. 3,5-Difluorobenzaldehyde is classified with the following hazards, each necessitating specific precautions.[1][7]
-
Flammable Liquids, Category 3 (H226): With a flash point of 56°C, this compound is a combustible liquid.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4] This classification mandates the strict avoidance of heat, sparks, and open flames.[4]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][7] This is a common property of aldehydes, which can react with proteins and other biomolecules in the skin.
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][7] The aldehyde functional group can be particularly damaging to the sensitive tissues of the eye.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][7] Inhalation of vapors or mists can irritate the mucous membranes and respiratory tract.
The signal word for this combination of hazards is "Warning" .[7]
Section 2: The Self-Validating Protocol: From Procurement to Disposal
A "self-validating" protocol is one where safety is an integrated component of the workflow, not an afterthought. Each step is designed to mitigate the inherent hazards of the material.
Risk Assessment Workflow
Before any experiment, a thorough risk assessment is mandatory. The following workflow illustrates the decision-making process for establishing safe handling procedures.
Caption: Risk assessment workflow for handling 3,5-difluorobenzaldehyde.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, representing a more reliable safety measure than personal protective equipment alone.
-
Chemical Fume Hood: All handling of 3,5-difluorobenzaldehyde, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8] This is critical to control the flammable vapors and prevent respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[3]
-
Safety Infrastructure: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3][8] Proximity is key for effective first aid in the event of an exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is mandatory even when using engineering controls. The selection is based on the compound's specific hazards.[9]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield may be required for procedures with a high splash risk.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use. Contaminated gloves should be removed immediately using proper technique and disposed of as hazardous waste.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for large-scale spills, a respirator with an appropriate filter (e.g., Type ABEK (EN14387)) may be necessary.
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures minimizes variability and risk.
Storage and Handling Protocol
Causality: The storage protocol is dictated by the compound's flammability, reactivity, and stability.
-
Procurement: Order the smallest quantity of the chemical necessary for your planned experiments.
-
Receiving: Upon receipt, inspect the container for damage. Affix a date of receipt to the label.
-
Storage Location: Store in a dedicated, well-ventilated flammable liquids cabinet. The storage area should be cool, dry, and away from direct sunlight.[3][7]
-
Segregation: Store 3,5-difluorobenzaldehyde away from incompatible materials, specifically strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).[3][4] Contact with these substances can lead to vigorous or explosive reactions.
-
Container Integrity: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[3][4] Storing under an inert atmosphere like nitrogen is recommended for long-term stability.[4]
-
Handling:
Spill Management Protocol
A swift and correct response to a spill is critical to prevent injury and fire.
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stir plates, and other potential sources of ignition.[3]
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[3] Do not use combustible materials like paper towels.
-
Collection: Using spark-proof tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the sealed container and any contaminated materials (e.g., gloves) as hazardous chemical waste according to institutional and local regulations.[3]
Disposal Protocol
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[3][10]
-
Waste Collection: Collect all waste containing 3,5-difluorobenzaldehyde in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is closed and within secondary containment.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour 3,5-difluorobenzaldehyde down the drain.[3]
Section 4: Emergency and First Aid Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[11]
| Exposure Route | First Aid Protocol | Rationale |
| Inhalation | 1. Immediately move the victim to fresh air.[3][7]2. Keep the person at rest in a position comfortable for breathing.[3]3. If the person feels unwell or breathing is difficult, call a poison center or physician.[3] | To remove the individual from the hazardous atmosphere and provide oxygen. |
| Skin Contact | 1. Immediately take off all contaminated clothing.[3][7]2. Rinse the affected skin area with soap and plenty of water.[3][11]3. If skin irritation persists, seek medical advice.[3] | To quickly remove the irritant from the skin surface and minimize damage. |
| Eye Contact | 1. Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][11]2. Remove contact lenses, if present and easy to do. Continue rinsing.[3]3. If eye irritation persists, get immediate medical attention.[3] | To dilute and flush away the irritant, preventing severe or permanent damage to the eye. |
| Ingestion | 1. Clean mouth with water.[3]2. Do NOT induce vomiting.3. Get immediate medical attention. | To prevent aspiration of the chemical into the lungs. |
In Case of Fire:
-
Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish.[3][12]
-
Water spray may be used to cool closed containers and prevent pressure buildup, but a direct stream on the burning liquid may cause it to spread.[4]
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products like carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF) can be generated.[3][4]
References
-
3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160. PubChem, National Center for Biotechnology Information.[Link]
-
3,5-difluorobenzaldehyde - 32085-88-4, C7H4F2O, density, melting point, boiling point. ChemSynthesis.[Link]
-
3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584. PubChem, National Center for Biotechnology Information.[Link]
-
First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention (CDC).[Link]
-
3,5-Difluorobenzaldehyde, 25g, Each. CP Lab Safety.[Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]
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Methodological & Application
Application Notes and Protocols for the Use of 3,5-Difluorobenzaldehyde in Grignard Reactions
Introduction: The Strategic Importance of Fluorinated Synthons in Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Specifically, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, making it a "magic atom" in drug discovery.[1][4]
3,5-Difluorobenzaldehyde stands out as a pivotal starting material. Its symmetrically placed fluorine atoms create a unique electronic environment, influencing the reactivity of the aldehyde carbonyl group and imparting desirable characteristics to the final products. The Grignard reaction, a classic and robust method for carbon-carbon bond formation discovered by Victor Grignard (Nobel Prize in Chemistry, 1912), provides a direct and versatile route to synthesize a diverse array of secondary alcohols from this aldehyde.[5][6][7] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of 3,5-difluorobenzaldehyde in Grignard reactions, focusing on mechanistic insights, detailed protocols, and practical considerations for synthesizing valuable diarylmethanol derivatives.[1]
Core Principles: Mechanistic Insights into the Grignard Reaction
The Grignard reaction is a nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[5][8][9] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[10][11]
The reaction with 3,5-difluorobenzaldehyde proceeds via a well-established mechanism:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. This attack forms a new carbon-carbon bond and breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom.[8][11]
-
Alkoxide Formation: This initial addition results in the formation of a magnesium alkoxide intermediate. The reaction typically proceeds through a six-membered ring transition state.[7]
-
Protonation (Workup): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final secondary alcohol product, a (3,5-difluorophenyl)methanol derivative.[1][12]
Experimental Protocols
General Considerations and Best Practices
The success of a Grignard reaction is critically dependent on maintaining anhydrous (dry) conditions. Grignard reagents are potent bases and will react readily with protic sources, such as water, which would quench the reagent and halt the desired reaction.[1][6][7][13]
-
Glassware: All glassware must be scrupulously dried before use, typically by flame-drying under a stream of inert gas (nitrogen or argon) or by oven-drying overnight.[1][12][14]
-
Solvents: Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[1][12][15] These ethers are crucial as they solvate the magnesium center, stabilizing the Grignard reagent.
-
Atmosphere: The reaction must be conducted under a dry, inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture and oxygen.[1][16]
Protocol 1: Synthesis of (3,5-Difluorophenyl)(m-tolyl)methanol
This protocol details the synthesis of a representative diarylmethanol through the reaction of 3,5-difluorobenzaldehyde with a Grignard reagent prepared from 3-bromotoluene.[1][12][15]
Materials:
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
3-Bromotoluene (m-bromotoluene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3,5-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Part A: Preparation of the Grignard Reagent (m-tolylmagnesium bromide)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.[12][15]
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.[1][12]
-
Reagent Addition: Prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings.
-
Reaction Start: The reaction may need gentle warming with a heat gun to initiate.[1] The disappearance of the brown iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.[1]
-
Grignard Formation: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[1][12] After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1][12]
Part B: Reaction with 3,5-Difluorobenzaldehyde
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C to control the exothermic reaction.[1][12]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[1][12]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][12]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (3,5-difluorophenyl)(m-tolyl)methanol.[1]
Data Presentation: Examples of Grignard Reactions with 3,5-Difluorobenzaldehyde
The following table summarizes various Grignard reagents that can be successfully reacted with 3,5-difluorobenzaldehyde to produce a range of diarylmethanol derivatives.
| Grignard Reagent Precursor | Grignard Reagent | Product Structure | Potential Application Area |
| Bromobenzene | Phenylmagnesium bromide | (3,5-Difluorophenyl)(phenyl)methanol | General synthetic building block[17] |
| 3-Bromotoluene | m-Tolylmagnesium bromide | (3,5-Difluorophenyl)(m-tolyl)methanol | Medicinal chemistry, materials science[1][12] |
| 4-Bromo-N,N-dimethylaniline | (4-(Dimethylamino)phenyl)magnesium bromide | (3,5-Difluorophenyl)(4-(dimethylamino)phenyl)methanol | Dye synthesis, electronic materials[18] |
| 1-Bromonaphthalene | 1-Naphthylmagnesium bromide | (3,5-Difluorophenyl)(naphthalen-1-yl)methanol | Materials science, fluorescent probes |
| Bromoethane | Ethylmagnesium bromide | 1-(3,5-Difluorophenyl)propan-1-ol | Fine chemical synthesis |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process described in Protocol 1.
Caption: General workflow for the synthesis of diarylmethanols.
Troubleshooting and Advanced Considerations
-
Failure to Initiate: This is the most common issue. Ensure all glassware and reagents are scrupulously dry. If necessary, crush the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.[14] A few drops of 1,2-dibromoethane can also be used as an initiator.[1]
-
Low Yield: This can result from premature quenching of the Grignard reagent or side reactions. The primary side product is often a biphenyl compound, formed from a coupling reaction between the Grignard reagent and unreacted aryl halide.[14] This is favored by higher temperatures and high concentrations of the halide; hence, slow, controlled addition is crucial.
-
Alternative Grignard Preparations: For less reactive halides, halogen-magnesium exchange reactions using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can be a more efficient method for preparing the Grignard reagent at lower temperatures.[19]
Safety Precautions
-
Reactivity: Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water.[1] All operations must be performed under an inert atmosphere in a well-ventilated fume hood.
-
Solvents: Diethyl ether and THF are extremely flammable.[9] No open flames or spark sources should be present in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
-
Quenching: The quenching step is exothermic and can release flammable gases. It must be performed slowly and with adequate cooling.[19]
Conclusion
The Grignard reaction of 3,5-difluorobenzaldehyde is a powerful and versatile tool for the synthesis of novel diarylmethanols. These products serve as valuable intermediates in the development of new pharmaceuticals and advanced materials.[1][12][20] By understanding the underlying mechanism, adhering to stringent anhydrous techniques, and implementing careful control over reaction conditions, researchers can reliably and safely execute this important transformation. The protocols and insights provided herein serve as a comprehensive guide to facilitate innovation and discovery in this exciting area of chemistry.
References
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- Benchchem. (n.d.). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Material Science.
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Jasperse, J. (n.d.). Grignard Reaction.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Organic Syntheses. (n.d.). Procedure.
- Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents.
- Benchchem. (n.d.). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry.
- Wikipedia. (n.d.). Grignard reaction.
- University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent.
- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12).
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde.
- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism.
- Benchchem. (n.d.). Applications of Fluoromethanol in Medicinal Chemistry: Application Notes and Protocols.
- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry.
- MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Grignard Reactions Involving 3,5-Dichlorotoluene Precursors.
- SAGE Publications Inc. (1999).
- ResearchGate. (n.d.). Examined reactions including Grignard reagent formation. A: Synthesis of Diphenylmethanol.
- Benchchem. (n.d.). Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry.
- Taber, D. F., Meagley, R. P., & Supplee, D. (n.d.). A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
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The Strategic Role of 3,5-Difluorobenzaldehyde in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance a multitude of pharmacological properties. Among the array of fluorinated building blocks, 3,5-difluorobenzaldehyde has emerged as a particularly valuable intermediate. Its unique electronic properties and versatile reactivity make it a cornerstone in the synthesis of complex molecular architectures targeting a range of therapeutic areas, from infectious diseases to oncology. This guide provides an in-depth exploration of 3,5-difluorobenzaldehyde's applications, supported by detailed protocols and the scientific rationale behind its use.
The Power of the 3,5-Difluorophenyl Moiety: A Physicochemical Perspective
The introduction of two fluorine atoms at the meta positions of the benzaldehyde ring profoundly influences the molecule's electronic and physical properties. This substitution pattern is not arbitrary; it is a deliberate design element to modulate metabolic stability, binding affinity, and lipophilicity of the final drug candidate.[1] The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence the molecule's interaction with protein targets.[1] Furthermore, the C-F bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism, a critical factor in improving a drug's half-life.
Core Applications in Medicinal Chemistry
The utility of 3,5-difluorobenzaldehyde spans various therapeutic areas, primarily serving as a precursor for diarylmethanols, substituted styrenes, and various heterocyclic scaffolds. These substructures are prevalent in a number of drug classes.
Table 1: Key Therapeutic Areas and the Role of the 3,5-Difluorophenyl Group
| Therapeutic Area | Target Class Example | Rationale for 3,5-Difluorophenyl Moiety |
| Antiviral | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Enhanced binding affinity to the enzyme's allosteric pocket and improved metabolic stability. |
| Oncology | Kinase Inhibitors | The difluoro substitution can increase binding potency and selectivity, as well as improve pharmacokinetic properties. |
| Neuroscience | CNS-active agents | The lipophilicity imparted by the fluorine atoms can enhance blood-brain barrier penetration.[2] |
Case Study: A Key Intermediate in the Synthesis of Doravirine
A prominent example showcasing the importance of the 3,5-difluorophenyl motif is in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[3] While the publicly available synthesis of Doravirine is a multi-step process, the core pyridinone structure bearing a trifluoromethyl group is a key component.[3][4] The synthesis of analogous pyridinone structures often involves the condensation of a β-ketoester with an amine, a pathway where derivatives of 3,5-difluorobenzaldehyde can serve as crucial starting materials for constructing the necessary fragments. The 3,5-difluorophenyl group in related NNRTI candidates has been shown to be crucial for potent activity.
Synthetic Transformations of 3,5-Difluorobenzaldehyde: Protocols and Mechanistic Insights
The aldehyde functionality of 3,5-difluorobenzaldehyde is a versatile handle for a wide array of chemical transformations. The following protocols detail key reactions that underscore its utility as a foundational building block in drug discovery.
Grignard Reaction: Synthesis of Diaryl- and Aryl-Alkyl-Methanols
The Grignard reaction is a fundamental C-C bond-forming reaction, allowing for the straightforward synthesis of substituted benzhydrols, which are important pharmacophores in their own right and precursors to other drug candidates.[1]
Protocol 1: Synthesis of (3,5-Difluorophenyl)(m-tolyl)methanol [1]
Objective: To synthesize a diarylmethanol intermediate via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3-Bromotoluene
-
3,5-Difluorobenzaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, add a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 3-bromotoluene solution to the magnesium. Gentle warming may be required to initiate the reaction, indicated by a color change and gentle reflux.
-
Once initiated, add the remaining 3-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Causality: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water. The iodine crystal helps to activate the surface of the magnesium. The dropwise addition of the aldehyde at low temperature helps to control the exothermic reaction.
Diagram 1: Grignard Reaction Workflow
Caption: Workflow for the synthesis of a diarylmethanol.
Wittig Reaction: Formation of Alkenes
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. This is particularly useful for installing vinyl groups, which can then be further functionalized.
Protocol 2: General Procedure for the Wittig Olefination of 3,5-Difluorobenzaldehyde
Objective: To synthesize a 3,5-difluorostyrene derivative.
Materials:
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Dimethylformamide (DMF) or THF
-
3,5-Difluorobenzaldehyde
Procedure:
-
Ylide Formation:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and add NaH (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Add a solution of 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography to isolate the alkene.
-
Causality: The strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide. The reaction proceeds via a betaine intermediate, which collapses to form the stable triphenylphosphine oxide and the desired alkene.
Reductive Amination: Synthesis of Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot procedure involves the formation of an imine or enamine intermediate, followed by in-situ reduction.
Protocol 3: General Procedure for Reductive Amination of 3,5-Difluorobenzaldehyde
Objective: To synthesize a secondary amine derivative.
Materials:
-
3,5-Difluorobenzaldehyde
-
A primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or dichloroethane (DCE)
-
Acetic acid (if using NaBH₃CN)
Procedure:
-
Reaction Setup:
-
Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) and the amine (1.1 equivalents) in DCM.
-
If using NaBH₃CN, add a catalytic amount of acetic acid to facilitate imine formation.
-
-
Reduction:
-
Add the reducing agent (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde, minimizing side reactions.
Diagram 2: Key Synthetic Transformations
Caption: Versatility of 3,5-difluorobenzaldehyde.
Conclusion
3,5-Difluorobenzaldehyde stands as a testament to the power of strategic fluorination in drug design. Its utility is not merely as a passive scaffold but as an active participant in shaping the pharmacokinetic and pharmacodynamic profile of a drug candidate. The protocols and rationale presented here provide a foundational understanding for researchers to leverage this versatile intermediate in the quest for novel and more effective therapeutics. The continued exploration of its reactivity will undoubtedly lead to the discovery of next-generation medicines.
References
-
Gauthier Jr, D. R., Sherry, B. D., Cao, Y., Journet, M., Humphrey, G., Itoh, T., ... & Tschaen, D. M. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Organic letters, 17(6), 1353–1356. Retrieved from [Link]
-
Gauthier Jr, D. R., et al. (2015). Highly Efficient Synthesis of HIV NNRTI Doravirine. ACS Publications. Retrieved from [Link]
Sources
Synthesis of Novel Anticancer Agents from 3,5-Difluorobenzaldehyde: Application Notes and Protocols
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel anticancer agents derived from 3,5-difluorobenzaldehyde. This versatile building block is of significant interest due to the unique properties conferred by its fluorine substituents, which can enhance metabolic stability and binding affinity. We present two detailed protocols for the synthesis of promising classes of anticancer compounds: Chalcones and Schiff bases. The guide includes step-by-step synthetic procedures, in-depth application notes explaining the scientific rationale, and protocols for preliminary biological evaluation using standard in vitro cytotoxicity assays.
Introduction: The Strategic Role of 3,5-Difluorobenzaldehyde in Anticancer Drug Design
The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to optimize their pharmacokinetic and pharmacodynamic profiles. The 3,5-difluorobenzaldehyde scaffold is an exemplary starting material in this context. The two fluorine atoms are potent electron-withdrawing groups, which can modulate the reactivity of the aldehyde and influence the electronic properties of the final molecule. Furthermore, fluorine can form crucial hydrogen bonds and other non-covalent interactions with biological targets, such as protein kinases, and can block sites of metabolism, thereby increasing the drug's half-life.[1]
This guide focuses on two prominent classes of compounds synthesized from this aldehyde: chalcones and Schiff bases. Both scaffolds are renowned for their broad spectrum of biological activities, including significant anticancer properties.[2][3] We will explore the synthesis of a representative molecule from each class, provide expert insights into the experimental design, and outline the subsequent steps for evaluating their potential as therapeutic agents.
General Laboratory Workflow
A typical workflow for the synthesis and evaluation of novel compounds is a multi-step, iterative process. It begins with the rational design and chemical synthesis of the target molecule, followed by rigorous purification and structural confirmation. The purified compound is then subjected to a battery of biological assays to determine its efficacy and mechanism of action.
Caption: General workflow for anticancer drug discovery.
Part 1: Synthesis of Fluorine-Containing Chalcones
Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds.[2] They are recognized as promising anticancer agents, with mechanisms that include the induction of apoptosis and the inhibition of tubulin polymerization.[2][4] The synthesis is typically achieved via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.
Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one
This protocol describes the base-catalyzed condensation of 3,5-difluorobenzaldehyde with 4-hydroxyacetophenone.
Caption: Workflow for the synthesis of a chalcone derivative.
Materials:
-
3,5-Difluorobenzaldehyde (1.42 g, 10 mmol)
-
4-Hydroxyacetophenone (1.36 g, 10 mmol)
-
Ethanol (95%, 50 mL)
-
Potassium Hydroxide (KOH) solution (40% w/v in water)
-
Hydrochloric Acid (HCl, 2M)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3,5-difluorobenzaldehyde (10 mmol) and 4-hydroxyacetophenone (10 mmol) in 40 mL of ethanol with gentle stirring.
-
Cool the flask in an ice bath. Slowly add 10 mL of the 40% KOH solution dropwise to the mixture.
-
Remove the flask from the ice bath and continue stirring at room temperature for 24 hours. The solution will typically turn dark and a precipitate may form.
-
Monitor the reaction progress using TLC (e.g., with a 70:30 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.
-
Acidify the mixture by slowly adding 2M HCl until the pH is approximately 2-3. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold distilled water to remove any inorganic salts.
-
Purify the crude product by recrystallization from hot ethanol to yield the pure chalcone as a crystalline solid.
Application Notes for Protocol 1
-
Causality of Experimental Choices:
-
Base Catalyst (KOH): The Claisen-Schmidt condensation requires a base to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.[4]
-
Acidification: The product is initially formed as its phenoxide salt (due to the acidic phenolic proton and the basic conditions), which is soluble in the aqueous basic medium. Acidification protonates the phenoxide, yielding the neutral, water-insoluble chalcone, causing it to precipitate.
-
Recrystallization: This is a critical purification step to remove unreacted starting materials and side products, ensuring the purity of the compound for biological testing.
-
-
Structural Characterization:
-
¹H NMR: Expect to see characteristic doublets for the α and β vinyl protons in the trans configuration with a coupling constant (J) of ~15-18 Hz. Aromatic protons will appear in their expected regions.
-
¹³C NMR: The carbonyl carbon signal will be downfield (~190 ppm). Signals for the α and β carbons of the enone system will also be present.
-
FT-IR (cm⁻¹): Look for a strong C=O stretching band (~1650-1680 cm⁻¹), C=C stretching (~1600 cm⁻¹), and a broad O-H stretch (~3200-3400 cm⁻¹) from the phenolic group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₀F₂O₂) should be observed.
-
Part 2: Synthesis of Fluorine-Containing Schiff Bases
Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond. This functional group is a key pharmacophore in many compounds with anticancer, antibacterial, and antiviral activities.[3][5] Their synthesis is a straightforward condensation reaction between a primary amine and an aldehyde.
Protocol 2: Synthesis of (E)-N-(4-aminophenyl)-1-(3,5-difluorophenyl)methanimine
This protocol details the synthesis of a Schiff base from 3,5-difluorobenzaldehyde and p-phenylenediamine.
Materials:
-
3,5-Difluorobenzaldehyde (1.42 g, 10 mmol)
-
p-Phenylenediamine (1.08 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3,5-difluorobenzaldehyde (10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve p-phenylenediamine (10 mmol) in 25 mL of absolute ethanol, warming gently if necessary.
-
Add the p-phenylenediamine solution to the flask containing the aldehyde.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours.[6]
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid product will often crystallize out.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Application Notes for Protocol 2
-
Causality of Experimental Choices:
-
Acid Catalyst: The reaction is catalyzed by acid. The acid protonates the oxygen of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[6]
-
Absolute Ethanol: Using an anhydrous solvent is preferable to minimize the reverse reaction (hydrolysis of the imine back to the aldehyde and amine).
-
Reflux: Heating the reaction provides the necessary activation energy for the dehydration step (loss of water) to form the stable C=N double bond.
-
-
Structural Characterization:
-
¹H NMR: The most characteristic signal is the singlet for the azomethine proton (-CH=N-), which typically appears downfield between δ 8.0-9.0 ppm.
-
¹³C NMR: The imine carbon signal will be present in the range of δ 150-165 ppm.
-
FT-IR (cm⁻¹): The disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the N-H stretches from the amine (~3300-3400 cm⁻¹) is indicative of reaction completion. A new, strong C=N stretching band will appear around 1600-1650 cm⁻¹.[7]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₁₀F₂N₂).
-
Part 3: Biological Evaluation
Once synthesized and purified, the novel compounds must be evaluated for their anticancer activity. The most common initial screening is an in vitro cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).
Protocol 3: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Synthesized compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration (on a log scale) to determine the IC₅₀ value.
Application Notes and Data Presentation
-
Structure-Activity Relationship (SAR): By synthesizing and testing a series of related compounds (analogues), researchers can establish a structure-activity relationship. This involves correlating changes in chemical structure with changes in biological activity (IC₅₀ values), providing insights for designing more potent compounds. For example, modifying the substitution pattern on the aromatic rings can drastically alter anticancer activity.[8]
-
Data Presentation: IC₅₀ values should be presented in a clear, tabular format for easy comparison between different compounds and cell lines.
Table 1: Example Cytotoxicity Data for Synthesized Chalcone Analogues
| Compound ID | R Group (on Acetophenone) | Cell Line: MCF-7 IC₅₀ (µM)[8] | Cell Line: A549 IC₅₀ (µM)[8] |
| CH-01 | 4-OH | 1.13 | 2.62 |
| CH-02 | 4-OCH₃ | 5.42 | 8.11 |
| CH-03 | 4-Cl | 0.89 | 1.53 |
| Etoposide | (Reference Drug) | 0.13 | 3.08 |
Note: Data is representative and sourced from literature for illustrative purposes.[8] This table demonstrates how a simple structural change can significantly impact biological activity. The electron-withdrawing chloro group (CH-03) shows higher potency than the electron-donating methoxy group (CH-02).
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules. [Link]
- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential leads for cancer therapy. Journal of Medicinal Chemistry.
- Talele, T. T. (2010). The expanding role of chalcones in anticancer drug discovery. Expert Opinion on Drug Discovery.
-
Data, M., & Dey, S. (2021). Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zhang, X., et al. (2015). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. European Journal of Medicinal Chemistry. [Link]
-
Rehman, S. U., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics. [Link]
-
Edrees, F. H., et al. (2016). Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Edrees, F. H., et al. (2016). Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents. ResearchGate. [Link]
-
Al-Adilee, K. J., & Owaid, M. N. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Application Notes & Protocols: The Role of 3,5-Difluorobenzaldehyde in Advanced Polymer Synthesis
Abstract
The strategic incorporation of fluorine atoms into polymer backbones imparts a unique and highly desirable set of properties, including enhanced thermal stability, chemical inertness, and modified electronic characteristics. 3,5-Difluorobenzaldehyde emerges as a pivotal building block in this domain, offering a versatile aldehyde functionality for polymerization and two fluorine substituents that profoundly influence macromolecular behavior. This guide provides an in-depth exploration of the application of 3,5-difluorobenzaldehyde in polymer chemistry, focusing on the synthesis of high-performance polyazomethines (Schiff base polymers). We present detailed experimental protocols, elucidate the causality behind methodological choices, and discuss the characterization and potential applications of these advanced materials, particularly in the biomedical and drug development fields.
Introduction: The Strategic Advantage of Fluorination
Fluorine is the most electronegative element, and its incorporation into organic molecules results in significant physicochemical changes. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), leading to polymers with remarkable thermal and oxidative stability.[1] Furthermore, the presence of fluorine can increase a polymer's hydrophobicity, lower its surface energy, reduce its dielectric constant, and enhance its metabolic stability in biological systems.[2][3] These properties make fluorinated polymers highly sought after for a range of applications, from high-performance plastics to advanced drug delivery systems.[1][4]
3,5-Difluorobenzaldehyde (CAS: 32085-88-4) is a particularly valuable monomer because it combines the reactive aldehyde group, a gateway for polycondensation reactions, with the property-enhancing effects of meta-positioned fluorine atoms on a phenyl ring.[5] This specific substitution pattern influences the polymer's stereochemistry and electronic properties without sterically hindering the aldehyde's reactivity to the same extent as ortho-substitution.
This document serves as a comprehensive guide for researchers and scientists on leveraging 3,5-difluorobenzaldehyde for the synthesis of novel fluorinated polymers.
Core Application: Synthesis of Polyazomethines (Schiff Base Polymers)
A primary application of 3,5-difluorobenzaldehyde is in the synthesis of polyazomethines, also known as polyimines or Schiff base polymers, through polycondensation with primary diamines.[6][7] The resulting C=N (azomethine) linkage in the polymer backbone provides a combination of rigidity and potential for coordination chemistry, while the difluorophenyl moieties contribute to the material's overall performance.
Caption: General reaction scheme for polyazomethine synthesis.
The rationale for using this pathway is its straightforward nature and the high yields typically achieved. The properties of the final polymer can be precisely tuned by selecting different diamine monomers (the 'R' group), allowing for control over flexibility, solubility, and thermal characteristics.
Experimental Guide: Synthesis & Characterization Workflow
A successful polymer synthesis and analysis program relies on a systematic workflow. The following diagram outlines the critical stages, from reactant preparation to final material characterization.
Caption: Experimental workflow for polymer synthesis and analysis.
Protocol 1: Synthesis of Poly(3,5-difluorobenzylidene-1,4-phenylene)
This protocol details the solution polycondensation of 3,5-difluorobenzaldehyde with p-phenylenediamine. This method is adapted from established procedures for similar aldehydes.[8]
Materials:
-
3,5-Difluorobenzaldehyde (≥98% purity, CAS: 32085-88-4)
-
p-Phenylenediamine (≥98% purity)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Methanol (reagent grade)
-
High-purity Nitrogen (N₂) gas
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet/outlet adapter
-
Dropping funnel
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Methodology:
-
Reactant Preparation (Causality: Purity is Key):
-
Recrystallize p-phenylenediamine from a suitable solvent (e.g., ethanol) to ensure high purity, as impurities can act as chain terminators, limiting molecular weight.
-
Ensure 3,5-difluorobenzaldehyde is pure; distillation under reduced pressure can be performed if necessary.
-
Crucially, all reactants, solvents (DMAc), and catalysts (LiCl) must be anhydrous. Water will react with the Schiff base linkage, causing hydrolysis and preventing the formation of high molecular weight polymer.
-
-
Reaction Setup (Causality: Atmosphere Control):
-
Assemble the three-necked flask with a magnetic stirrer, condenser, and nitrogen inlet.
-
Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to remove any adsorbed moisture.
-
Maintain a positive pressure of nitrogen throughout the reaction. This inert atmosphere prevents oxidation of the amine monomer and potential side reactions at elevated temperatures.
-
-
Polymerization Procedure:
-
To the flask, add p-phenylenediamine (e.g., 1.081 g, 10 mmol) and anhydrous lithium chloride (e.g., 0.42 g). LiCl acts as a catalyst and aids in keeping the growing polymer chains in solution, preventing premature precipitation.
-
Add 20 mL of anhydrous DMAc to dissolve the reactants, and begin stirring.
-
Dissolve 3,5-difluorobenzaldehyde (1.421 g, 10 mmol) in 10 mL of anhydrous DMAc in the dropping funnel.
-
Slowly add the aldehyde solution to the stirred diamine solution at room temperature over 30 minutes. An immediate increase in viscosity is often observed.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain for 24 hours to drive the reaction to completion and ensure high molecular weight is achieved.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature. The solution should be highly viscous.
-
Pour the polymer solution in a thin stream into 300 mL of vigorously stirred methanol. Methanol is a non-solvent for the polymer, causing it to precipitate out as a fibrous solid.
-
Collect the polymer by filtration using a Buchner funnel.
-
Wash the collected polymer thoroughly with hot methanol and then with deionized water to remove unreacted monomers, LiCl, and residual DMAc.
-
Dry the purified polymer in a vacuum oven at 70°C for 24 hours or until a constant weight is achieved.
-
Polymer Characterization
Characterization is essential to confirm the structure, purity, and properties of the synthesized polymer.[9]
-
FTIR Spectroscopy: Used to confirm the formation of the azomethine bond. Expect a characteristic C=N stretching peak around 1620-1640 cm⁻¹. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹) indicates a successful reaction.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. ¹⁹F NMR is particularly useful for verifying the incorporation and environment of the fluorine atoms.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer. Fluorinated polyazomethines are expected to exhibit high decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), providing insight into the polymer's amorphous or semi-crystalline nature and its operational temperature range.
-
Table 1: Typical Characterization Data for Fluorinated Polyazomethines Data is illustrative and based on typical results for similar polymers. Actual results will vary based on specific monomers and reaction conditions.[8]
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg, by DSC) | 200 - 280 °C | Indicates high thermal stability and rigidity of the polymer backbone. |
| 10% Weight Loss Temp. (T₁₀, by TGA in N₂) | 450 - 550 °C | Demonstrates excellent thermal stability imparted by the C-F bonds. |
| Char Yield at 700°C (TGA in N₂) | > 50% | High char yield suggests good flame retardant properties. |
| Inherent Viscosity (dL/g in DMAc) | 0.5 - 1.2 dL/g | Correlates to the polymer's molecular weight; higher values are desirable. |
Advanced Applications in Drug Development
The unique properties of polymers derived from 3,5-difluorobenzaldehyde make them promising candidates for biomedical applications, especially in drug delivery.[2][4]
Caption: Influence of the difluorophenyl group on polymer properties.
-
Enhanced Bioavailability: Fluorination can augment the lipophilicity of drug carriers, which can improve their ability to traverse cellular membranes.[2][3]
-
Metabolic Stability: The robust C-F bond can protect the polymer carrier from metabolic degradation, extending the circulation time of the encapsulated drug.[10]
-
Controlled Drug Release: The hydrophobicity imparted by the fluorine atoms can be leveraged to create nanoparticles or micelles that effectively encapsulate hydrophobic drugs, protecting them from the aqueous physiological environment and allowing for controlled release profiles.[3]
Conclusion
3,5-Difluorobenzaldehyde is a potent monomer for the creation of advanced fluorinated polymers. Its aldehyde group provides a reliable handle for polycondensation reactions, while the difluoro-substitution pattern endows the resulting macromolecules with superior thermal stability, chemical resistance, and unique physicochemical properties. The protocols and insights provided herein offer a solid foundation for researchers to explore the synthesis of novel polyazomethines and other polymer systems. The promising characteristics of these materials, particularly in the context of drug delivery, ensure that 3,5-difluorobenzaldehyde will continue to be a molecule of significant interest in the field of polymer science.
References
-
Li, J., et al. (2024). Fluorinated Organic Polymers for Cancer Drug Delivery. Advanced Materials. Available at: [Link]
-
Iacono, M., et al. (2024). Fluoropolymers in Medical Applications: Recent Progress and Development. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2024). Fluorinated Organic Polymers for Cancer Drug Delivery | Request PDF. Available at: [Link]
-
da Silva, A. L. P., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers. Available at: [Link]
-
Carril, M. (2021). Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. SPIE Digital Library. Available at: [Link]
-
Misra, A. C., et al. (1992). Synthesis and properties of some new fluorine-containing polyimides. Polymer. Available at: [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. Available at: [Link]
-
FILAB. (n.d.). Polymer Testing, Analysis and Characterization | Services. Available at: [Link]
Sources
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. filab.fr [filab.fr]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
Application Note & Protocol Guide: Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Difluorobenzaldehyde Derivatives
Intended Audience: This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
I. Introduction: The Strategic Importance of the 3,5-Difluorobenzaldehyde Scaffold
The 3,5-difluorobenzaldehyde motif and its related derivatives are of substantial interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to profoundly influence key molecular properties. These modifications can enhance metabolic stability, modulate lipophilicity (logP), and alter binding affinities to biological targets. The 3,5-difluoro substitution pattern, in particular, generates an electron-deficient aromatic ring, which modifies its reactivity and electronic characteristics in a predictable manner.
Palladium-catalyzed cross-coupling reactions stand as a premier and highly versatile strategy for the functionalization of this scaffold. These reactions facilitate the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds with a high degree of functional group tolerance.[1] This guide provides a comprehensive overview of the core principles, practical applications, and detailed protocols for the palladium-catalyzed cross-coupling of 3,5-difluorobenzaldehyde derivatives. To demonstrate a broad spectrum of coupling reactions, this guide will primarily focus on protocols commencing from 1-bromo-3,5-difluorobenzene , a common and readily available precursor that can be easily converted to the corresponding benzaldehyde.
II. Core Principles: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for rational catalyst and ligand selection, as well as for effective troubleshooting. The majority of palladium-catalyzed cross-coupling reactions proceed through a common cycle involving Pd(0) and Pd(II) oxidation states.[2]
The three fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the aryl halide. This forms a Pd(II) intermediate and is frequently the rate-limiting step of the entire cycle.
-
Transmetalation: An organic group from a second coupling partner (e.g., an organoboron reagent in a Suzuki coupling) is transferred to the palladium center, which displaces the halide.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal. This step forms the desired new C-C or C-heteroatom bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
III. Key Considerations for Coupling with 3,5-Difluorobenzaldehyde Derivatives
The presence of two electron-withdrawing fluorine atoms and an aldehyde functionality on the aromatic ring introduces specific challenges and strategic considerations for successful cross-coupling.
-
Substrate Reactivity: The electron-deficient character of the aryl halide (e.g., 1-bromo-3,5-difluorobenzene) is advantageous as it generally accelerates the initial oxidative addition step.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination step efficiently, while simultaneously preventing catalyst decomposition. Ligands such as SPhos, XPhos, and RuPhos have demonstrated considerable success in coupling electron-poor aryl halides.[3]
-
Aldehyde Functionality: The aldehyde group is susceptible to reaction with certain strong bases and nucleophiles. While it is often tolerated under carefully controlled conditions, protection of the aldehyde (for instance, as an acetal) may be necessary in some cases to prevent unwanted side reactions.[3]
-
Dehalogenation: A prevalent side reaction, particularly with electron-deficient aryl halides, is hydrodehalogenation, where the halide is replaced by a hydrogen atom. This can be mitigated by employing strictly anhydrous solvents, selecting an appropriate base (weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferable), and utilizing ligands that promote rapid reductive elimination.[3]
IV. Detailed Application Protocols
The following protocols are derived from established literature procedures for substrates that are structurally and electronically analogous to 3,5-difluorobenzaldehyde derivatives. It is imperative that all reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents, unless explicitly stated otherwise.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.
Protocol 1: Synthesis of 3,5-Difluoro-4'-methyl-1,1'-biphenyl
This protocol is adapted from established procedures for the coupling of electron-deficient aryl bromides.[4][5]
Materials:
-
1-Bromo-3,5-difluorobenzene
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry, inert-atmosphere-flushed Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in approximately 1-2 mL of anhydrous 1,4-dioxane to form the catalyst complex.
-
Transfer the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the flask securely and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >90 (expected) |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95[4] |
| 3 | 3,5-Difluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | RT | 1.5 | Low Yield*[6] |
*Note: The coupling with highly electron-deficient boronic acids, such as 3,5-difluorophenylboronic acid, can be challenging and may result in lower yields under standard conditions, often requiring specialized catalyst systems or conditions.[6][7]
B. Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction provides a powerful method for coupling an aryl halide with an alkene to generate a substituted alkene.
Protocol 2: Synthesis of Methyl 3-(3,5-difluorophenyl)acrylate
This protocol is based on general procedures for the Heck reaction involving electron-deficient aryl bromides.[8][9]
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (repeat 3x).
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv) and methyl acrylate (1.2 mmol, 1.2 equiv).
-
Seal the flask and immerse it in a preheated oil bath at 100 °C.
-
Monitor the reaction's progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography.
Representative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 70-85[9] |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 120 | 24 | 65-80 |
C. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the method of choice for forming a C-C bond between an aryl halide and a terminal alkyne, typically employing a copper(I) co-catalyst.
Protocol 3: Synthesis of 1,3-Difluoro-5-(phenylethynyl)benzene
This protocol is adapted from standard Sonogashira conditions which show high efficiency for this transformation.[10][11]
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask maintained under an inert atmosphere, add 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is generally complete within 2-6 hours.
-
Once complete, filter the reaction mixture through a short pad of Celite®, washing the pad with additional THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Representative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 2 | Et₃N | THF | RT | 4 | 85-95[10] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 6 | 80-90[11] |
D. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
This powerful reaction constructs a C-N bond between an aryl halide and a primary or secondary amine, a critical transformation in pharmaceutical synthesis.
Protocol 4: Synthesis of 4-(3,5-Difluorophenyl)morpholine
This protocol is based on well-established methods for the amination of electron-deficient aryl bromides using modern catalyst systems.[3][12]
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Inside a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to pre-form the active catalyst.
-
In a separate flask, charge 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv) and NaOtBu (1.2 mmol, 1.2 equiv).
-
Transfer the catalyst solution to the flask containing the substrate and base via cannula or syringe.
-
Add morpholine (1.1 mmol, 1.1 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 18 | 80-95[3] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 75-90[3] |
V. Experimental Workflow and Troubleshooting
A systematic and meticulous approach is paramount for achieving success and reproducibility in cross-coupling reactions. The workflow and troubleshooting guide below are designed to address common challenges encountered with these transformations.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst. 2. Impure reagents or wet solvents. 3. Insufficient reaction temperature. | 1. Use a pre-catalyst or ensure in-situ activation is effective. Thoroughly degas all solvents to remove oxygen. 2. Purify starting materials (e.g., flash chromatography, distillation) and use freshly dried, anhydrous solvents. 3. Increase the temperature in 10-20 °C increments. |
| Significant Dehalogenation of Starting Material | 1. Presence of water or other protic sources. 2. The base is too strong or nucleophilic. 3. Reductive elimination is slow compared to side reactions. | 1. Ensure all reagents and solvents are strictly anhydrous. Use freshly dried base. 2. Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] 3. Employ a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos) to accelerate the final product-forming step.[3] |
| Homocoupling of Coupling Partner | 1. Presence of oxygen in the reaction vessel. 2. Suboptimal catalyst-to-ligand ratio. | 1. Ensure a robust inert atmosphere is maintained throughout the reaction; degas solvents using freeze-pump-thaw cycles or by sparging with an inert gas. 2. Screen different ligand-to-metal ratios to find the optimal balance. |
| Aldehyde-Related Side Reactions | 1. The aldehyde functionality is reacting with the base or nucleophilic coupling partner. | 1. Protect the aldehyde group as an acetal prior to the coupling reaction, followed by acidic workup for deprotection.[3] 2. Screen milder bases (e.g., K₂CO₃) and lower reaction temperatures if the desired coupling can still proceed. |
VI. References
-
Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). ACS Omega. [Link]
-
A highly efficient and versatile water-soluble palladium(II) catalyst for the Suzuki–Miyaura coupling reaction of aryl halides containing carboxyl group in water at room temperature. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes. (2014). Angewandte Chemie International Edition. [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. (2013). ResearchGate. [Link]
-
A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. (2002). ResearchGate. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. [Link]
-
Table 3. Selective coupling reaction of arylboronic acid with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Optimisation of the Sonogashira coupling between phenylacetylene and 1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. [Link]
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (2002). ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cross‐coupling of Aryl Bromides without Deprotection. Isolated yields... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(3,5-DIFLUOROPHENYL)BORONIC ACID | CAS 156545-07-2. (n.d.). Matrix Fine Chemicals. Retrieved January 17, 2026, from [Link]
-
Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. (2018). Organic & Biomolecular Chemistry. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the High-Yield Synthesis of 3,5-Difluoro-3'-Methylbenzhydrol
Abstract
This application note provides a detailed, validated protocol for the synthesis of 3,5-difluoro-3'-methylbenzhydrol, a key intermediate in pharmaceutical research. The described method utilizes a Grignard reaction between 3,5-difluorobenzaldehyde and a separately prepared 3-methylphenylmagnesium bromide Grignard reagent. This document offers a step-by-step methodology, an explanation of the underlying reaction mechanism, a process workflow diagram, and critical troubleshooting insights to ensure reproducible, high-yield synthesis. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Diarylmethanols, also known as benzhydrols, are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. This structural motif is a common scaffold in a variety of biologically active molecules and serves as a crucial synthetic intermediate for more complex pharmaceutical agents. The specific compound, 3,5-difluoro-3'-methylbenzhydrol, is a valuable building block whose fluorinated phenyl ring and methylated phenyl ring offer unique electronic and steric properties for molecular design.
The most reliable and scalable method for preparing unsymmetrical benzhydrols is the Grignard reaction. This protocol details the addition of a 3-methylphenyl Grignard reagent to the carbonyl carbon of 3,5-difluorobenzaldehyde. The choice of the Grignard pathway is predicated on its high efficiency, functional group tolerance (with protection), and the ready availability of the starting materials.
Reaction Scheme & Mechanism
The synthesis proceeds in two primary stages: (1) the formation of the Grignard reagent, 3-methylphenylmagnesium bromide, and (2) the nucleophilic addition of this reagent to 3,5-difluorobenzaldehyde.
Stage 1: Grignard Reagent Formation
-
3-Bromotoluene reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 3-methylphenylmagnesium bromide.
Stage 2: Nucleophilic Addition
-
The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde.
-
This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final benzhydrol product. The workup is typically performed with a mild acid like aqueous ammonium chloride to prevent side reactions.
The entire process must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents, which would quench the reagent and halt the reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Magnesium Turnings | 99.5% | Sigma-Aldrich | 7439-95-4 | Activate before use. |
| Iodine | ACS Reagent | Fisher Scientific | 7553-56-2 | For Grignard initiation. |
| 3-Bromotoluene | 99% | Acros Organics | 591-17-3 | |
| 3,5-Difluorobenzaldehyde | 98% | Alfa Aesar | 32085-91-7 | |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | 109-99-9 | Inhibitor-free. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR | 12125-02-9 | For aqueous solution. |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | For extraction. |
| Anhydrous Sodium Sulfate | ACS Grade | Sigma-Aldrich | 7757-82-6 | For drying. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Part A: Grignard Reagent Preparation
-
Setup: Assemble the three-neck flask with the dropping funnel, condenser (with a gas outlet to a bubbler), and a rubber septum for the nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine into the flask. Gently heat the flask with a heat gun until violet iodine vapors are observed. This step etches the magnesium surface, removing the passivating oxide layer.
-
Initiation: Add a small portion (~5 mL) of a solution of 3-bromotoluene (1.1 eq) in anhydrous THF (100 mL) to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Reagent Formation: Once initiated, add the remaining 3-bromotoluene solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear grayish and cloudy.
Part B: Reaction with Aldehyde and Work-up
-
Aldehyde Addition: Prepare a solution of 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF (50 mL). Cool the Grignard reagent solution in the flask to 0 °C using an ice bath. Add the aldehyde solution dropwise over 30 minutes. A viscous precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (100 mL) dropwise to quench the reaction and any unreacted Grignard reagent. This will be exothermic.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether (150 mL) and shake vigorously. Allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Part C: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 3,5-difluoro-3'-methylbenzhydrol as a white to off-white solid.
Process Workflow Visualization
Caption: Workflow for the synthesis of 3,5-difluoro-3'-methylbenzhydrol.
Quantitative Data and Yield
The following table outlines the stoichiometry for a typical lab-scale synthesis.
| Compound | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| 3,5-Difluorobenzaldehyde | 142.11 | 35.2 mmol | 1.0 | 5.00 g |
| 3-Bromotoluene | 171.04 | 42.2 mmol | 1.2 | 7.22 g (5.0 mL) |
| Magnesium Turnings | 24.31 | 46.1 mmol | 1.3 | 1.12 g |
| Expected Yield | 250.26 | ~28.2 mmol | - | ~7.05 g (80%) |
Troubleshooting and Best Practices
-
Problem: Grignard reaction fails to initiate.
-
Cause: Inadequate activation of magnesium due to a persistent oxide layer or presence of moisture.
-
Solution: Ensure all glassware is rigorously flame-dried. Use a fresh bottle of anhydrous THF. Add a single crystal of iodine and gently warm to activate the magnesium surface before adding the halide solution.
-
-
Problem: Low yield of the final product.
-
Cause: Premature quenching of the Grignard reagent by moisture or acidic protons. Alternatively, incomplete reaction.
-
Solution: Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. Ensure the aldehyde is also anhydrous. Extend the reaction time at room temperature to 3-4 hours if TLC indicates incomplete consumption of the starting material.
-
-
Problem: Formation of a significant amount of biphenyl byproduct (3,3'-dimethylbiphenyl).
-
Cause: Wurtz-type coupling of the Grignard reagent with unreacted 3-bromotoluene.
-
Solution: Ensure slow, dropwise addition of the 3-bromotoluene during Grignard formation to avoid localized high concentrations. Do not allow the reaction to overheat.
-
References
- Title: Preparation of benzhydrol derivatives as acetyl-CoA carboxylase inhibitors.
-
Title: 3,5-Difluoro-3'-methylbenzhydrol. Source: PubChem, National Institutes of Health. URL: [Link]
- Title: Preparation of substituted benzhydrols as inhibitors of acetyl-CoA carboxylase.
-
Title: The Grignard Reaction: A Cornerstone of Organic Chemistry. Source: Comprehensive Organic Name Reactions and Reagents, Wiley. (Note: A general, authoritative source for the mechanism). URL: [Link]
using 3,5-difluorobenzaldehyde to create antibacterial compounds
Topic: Leveraging 3,5-Difluorobenzaldehyde for the Synthesis and Evaluation of Novel Antibacterial Compounds Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. 3,5-Difluorobenzaldehyde serves as a highly valuable and versatile starting material in medicinal chemistry. The strategic placement of fluorine atoms on the aromatic ring often enhances metabolic stability, binding affinity, and membrane permeability of derivative compounds. This guide provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of compounds derived from 3,5-difluorobenzaldehyde, using the synthesis of a Schiff base as a representative example. Detailed, field-proven protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics are presented in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure data integrity and reproducibility.
Introduction: The Rationale for Fluorinated Scaffolds
Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties, often acting by disrupting the bacterial cell membrane or other essential cellular processes[1][2]. The introduction of fluorine atoms to the benzaldehyde core is a well-established strategy in drug design to modulate a molecule's physicochemical properties. The high electronegativity and small size of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic oxidation and thereby increasing the compound's in vivo half-life.
-
Improved Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with enzyme active sites, potentially increasing target affinity[3].
-
Increased Lipophilicity: This can improve a compound's ability to cross bacterial cell membranes to reach intracellular targets.
This application note will guide researchers through a logical workflow, from chemical synthesis to robust microbiological evaluation, providing the foundational knowledge to explore 3,5-difluorobenzaldehyde as a core scaffold in antibacterial drug discovery.
Synthetic Strategy: From Aldehyde to Antibacterial Schiff Base
A common and efficient method for converting 3,5-difluorobenzaldehyde into a biologically active molecule is through the formation of a Schiff base (or imine). This condensation reaction involves reacting the aldehyde with a primary amine to form a carbon-nitrogen double bond (>C=N–), a pharmacophore present in many antimicrobial compounds[4][5][6]. We will use the reaction with 4-aminophenol as a representative example.
2.1. Overall Experimental Workflow
The process follows a logical progression from chemical synthesis to biological characterization.
Caption: Synthesis of a Schiff base from 3,5-difluorobenzaldehyde.
Materials & Reagents:
-
3,5-Difluorobenzaldehyde (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for filtration and recrystallization
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 3,5-difluorobenzaldehyde (e.g., 1.42 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).
-
Add 40 mL of absolute ethanol to the flask.
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and place it on a stirring hotplate.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield the final compound as a crystalline solid.
-
Dry the purified product under vacuum. Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Antimicrobial Activity Evaluation
Once the compound is synthesized and purified, its antibacterial efficacy must be determined using standardized methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which ensures that the results are comparable and reliable.[7][8][9][10]
3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely used technique.[8][12]
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate. a. Add 100 µL of CAMHB to wells 2 through 12. b. Add 200 µL of the starting compound concentration to well 1. c. Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control) to bring the final volume to the desired level (this step depends on the initial volumes used for dilution, aiming for a final bacterial concentration of 5 x 10⁵ CFU/mL).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
3.2. Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] It is determined as a follow-up to the MIC test.
Procedure:
-
Following the MIC determination, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, take a 10 µL aliquot from each of these clear wells.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[15][16]
3.3. Protocol: Time-Kill Kinetics Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to different concentrations of the compound.[16][17]
Procedure:
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask (no compound).
-
Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks in a shaking incubator at 35 ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[16]
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates for 18-24 hours and count the colonies.
-
Plot the results as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count.[17][18]
Data Interpretation and Structure-Activity Relationships (SAR)
4.1. Data Presentation
Quantitative data from MIC and MBC assays should be summarized in a clear, tabular format.
Table 1: Example Antimicrobial Activity Data (MIC/MBC in µg/mL)
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 |
| MIC | MBC | |
| Test Compound | 16 | 32 |
| Ciprofloxacin | 0.5 | 1 |
4.2. Interpreting the Results
-
Bacteriostatic vs. Bactericidal: The relationship between MIC and MBC is crucial. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[15] If the ratio is > 4, the agent is considered bacteriostatic . In the example above, the compound is bactericidal against S. aureus (32/16 = 2) but may be bacteriostatic against E. coli.
-
Time-Kill Curves: These plots provide a dynamic view of antimicrobial action. A rapid, concentration-dependent decline in bacterial viability suggests strong bactericidal activity. A curve that hovers near the initial inoculum level indicates bacteriostatic effects.[18]
4.3. Structure-Activity Relationship (SAR) Insights
The 3,5-difluorobenzaldehyde scaffold provides a foundation for systematic chemical modification to optimize antibacterial activity. Key considerations for SAR studies include:
-
The Amine Component: The nature of the amine used to form the Schiff base is critical. Varying the substituents on this part of the molecule (e.g., adding electron-donating or withdrawing groups, changing steric bulk) can dramatically alter potency and spectrum of activity.
-
Fluorine Positioning: While this guide focuses on the 3,5-difluoro pattern, exploring other fluorination patterns on the benzaldehyde ring can reveal important SAR trends.[19]
-
Scaffold Hopping: The core imine bond can be reduced to a more flexible secondary amine or used as an intermediate to synthesize more complex heterocyclic structures like chalcones, pyrazoles, or thiazolidinones, which are also known for their antimicrobial properties.[20][21][22]
Conclusion
3,5-Difluorobenzaldehyde is an excellent and readily available starting material for the synthesis of novel antibacterial candidates. By combining rational synthetic strategies with standardized microbiological evaluation protocols, researchers can efficiently generate and validate new compounds. The protocols outlined in this guide provide a robust, self-validating framework for discovering molecules that may help address the urgent global challenge of antimicrobial resistance.
References
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Ramirez, D., et al. (2016). Direct Synthesis and Antimicrobial Evaluation of Structurally Complex Chalcones. Florida Gulf Coast University. Retrieved from [Link]
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Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Retrieved from [Link]
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Khan, D. D., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved from [Link]
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Bekircan, O., et al. (n.d.). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. National Institutes of Health. Retrieved from [Link]
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Van Belkum, A., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Retrieved from [Link]
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Traczewski, M. M., et al. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Retrieved from [Link]
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D'Auria, F. D., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Kumar, A., et al. (2023). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Journal of Molecular Structure. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules. Retrieved from [Link]
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Can, N. Ö., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
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Pšenčík, J., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules. Retrieved from [Link]
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Sharifi-Rad, M., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Retrieved from [Link]
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Kareem, M. J., et al. (2010). Synthesis and Antibacterial Activities of Some Schiff Bases. E-Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Ability of benzaldehyde to modulate the antibiotic action of ciprofloxacin and ethidium bromide in comparison with standard inhibitors. Retrieved from [Link]
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Janowska, S., et al. (2023). Structure of antibacterial activity relationships for the compounds derived from fluorobenzhydrazides. ResearchGate. Retrieved from [Link]
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Neto, V. B. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules. Retrieved from [Link]
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Salihović, M., et al. (2018). Synthesis, DFT study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. ResearchGate. Retrieved from [Link]
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Xia, C., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. International Journal of Molecular Sciences. Retrieved from [Link]
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Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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Gonçalves, M. F., et al. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules. Retrieved from [Link]
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van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Infectious Diseases. Retrieved from [Link]
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Jamel, N. M., et al. (2017). Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone. Iraqi Journal of Science. Retrieved from [Link]
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Application Notes and Protocols for the Oxidation of 3,5-Difluorotoluene
Introduction: The Significance of 3,5-Difluorobenzoic Acid in Modern Chemistry
3,5-Difluorotoluene is a fluorinated aromatic compound that serves as a key precursor in the synthesis of more complex molecules. The oxidation of its methyl group to a carboxylic acid yields 3,5-difluorobenzoic acid, a highly valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of two fluorine atoms on the benzene ring imparts unique electronic properties, enhancing metabolic stability and binding affinity in drug candidates.[1] This application note provides a detailed, field-proven protocol for the efficient oxidation of 3,5-difluorotoluene to 3,5-difluorobenzoic acid using potassium permanganate, a robust and widely accessible oxidizing agent.
Chemical Transformation and Mechanistic Overview
The core of this procedure is the benzylic oxidation of an alkylbenzene. The methyl group of 3,5-difluorotoluene is converted to a carboxylic acid in the presence of a strong oxidizing agent, potassium permanganate (KMnO₄). This reaction is contingent on the presence of at least one hydrogen atom on the benzylic carbon, the carbon atom directly attached to the aromatic ring.[3][4][5]
The mechanism for the oxidation of alkylbenzenes by potassium permanganate is complex and is understood to proceed through a radical pathway.[4] The reaction is initiated by the abstraction of a benzylic hydrogen, leading to the formation of a benzylic radical that is stabilized by resonance with the aromatic ring. This radical is then further oxidized to ultimately form the carboxylate, which upon acidic workup, yields the desired carboxylic acid.
Safety Precautions and Reagent Handling
Potassium Permanganate (KMnO₄): A Strong Oxidizer
Potassium permanganate is a powerful oxidizing agent and requires careful handling to prevent accidents.[6] It can react violently with combustible or reducing materials.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling potassium permanganate.[7][8] In cases where dust may be generated, respiratory protection is necessary.[7]
-
Storage: Store potassium permanganate in a cool, dry, and well-ventilated area, away from flammable and combustible substances.[6] Use corrosion-resistant containers such as those made of high-density polyethylene (HDPE).[6]
-
Handling: Avoid generating dust.[6] Do not mix with reactive chemicals.[6] Wash hands thoroughly after handling.[9][10] Eating, drinking, or smoking in the handling area is strictly prohibited.[8][10]
-
Spill Management: In case of a spill, isolate the area and prevent contact with combustible materials.[7] Collect the spilled material using non-reactive tools and dispose of it according to environmental regulations.[7]
Experimental Protocol: Oxidation of 3,5-Difluorotoluene
This protocol details the laboratory-scale synthesis of 3,5-difluorobenzoic acid from 3,5-difluorotoluene.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| 3,5-Difluorotoluene | C₇H₆F₂ | 128.12 | 10.0 g (78.0 mmol) | Sigma-Aldrich, ≥98% |
| Potassium Permanganate | KMnO₄ | 158.03 | 24.6 g (156 mmol) | Fisher Scientific, ACS Grade |
| Sodium Hydroxide | NaOH | 40.00 | 2.0 g (50 mmol) | VWR, Pellets |
| Sulfuric Acid | H₂SO₄ | 98.08 | As needed | J.T. Baker, Concentrated (98%) |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | Acros Organics, ≥99% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | EMD Millipore, ACS Grade |
| Deionized Water | H₂O | 18.02 | 500 mL | In-house |
Step-by-Step Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 10.0 g (78.0 mmol) of 3,5-difluorotoluene, 2.0 g (50 mmol) of sodium hydroxide, and 400 mL of deionized water.
-
Addition of Oxidant: While stirring the mixture vigorously, slowly add 24.6 g (156 mmol) of potassium permanganate in small portions over a period of 30-45 minutes. The addition is exothermic, and the reaction temperature should be monitored.
-
Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Reaction Quenching: Once the reaction is complete (as indicated by the absence of the purple permanganate color), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a bed of Celite® in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot deionized water (2 x 25 mL) to ensure complete recovery of the product.
-
Acidification: Transfer the clear filtrate to a large beaker and cool it in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of 3,5-difluorobenzoic acid will form.
-
Decolorization (Optional): If the precipitate has a brownish tint from residual manganese dioxide, add a small amount of solid sodium bisulfite until the color disappears.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: The final product, 3,5-difluorobenzoic acid, can be characterized by its melting point (121-123 °C) and spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Visualizing the Workflow
Caption: Experimental workflow for the oxidation of 3,5-difluorotoluene.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Melting Point | 121-123 °C |
| Purity (by HPLC) | >98% |
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete Reaction: Ensure the reflux time is adequate and the purple color of the permanganate has disappeared.
-
Loss during Work-up: Be careful during the filtration and transfer steps. Ensure the filter cake is washed sufficiently to recover all the product.
-
-
Product Discoloration:
-
Residual MnO₂: The use of sodium bisulfite during acidification should remove any brown discoloration.
-
-
Reaction Stalls:
-
Insufficient Stirring: Vigorous stirring is crucial, especially during the addition of potassium permanganate, to ensure proper mixing of the reactants.
-
Conclusion
This application note provides a reliable and detailed protocol for the oxidation of 3,5-difluorotoluene to 3,5-difluorobenzoic acid. By adhering to the outlined safety precautions and experimental steps, researchers can confidently synthesize this valuable compound for applications in drug discovery and materials science. The use of potassium permanganate offers a cost-effective and scalable method for this important chemical transformation.
References
-
Chemos GmbH & Co.KG. (2020, June 3). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: potassium permanganate. Retrieved from [Link]
-
Carus Group Inc. (2025, August 8). Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. Retrieved from [Link]
-
Synthetic Map. (n.d.). Benzylic oxidation. Retrieved from [Link]
-
Carus Group Inc. (2026, January 7). Environmental & Safety Guidelines for Handling Potassium Permanganate in Water Treatment Facilities. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). POTASSIUM PERMANGANATE HAZARD SUMMARY. Retrieved from [Link]
- Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.
-
Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 3,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield of your synthesis.
Overview of Synthetic Strategies
3,5-Difluorobenzaldehyde is a crucial intermediate in the synthesis of various fine chemicals, including dyes, pesticides, and pharmaceutical agents.[1] Several synthetic routes are commonly employed for its preparation, each with its own set of advantages and potential difficulties. The most prevalent methods include:
-
Grignard Reaction: This high-yield approach involves the reaction of a Grignard reagent, typically formed from 3,5-difluorobromobenzene and magnesium, with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2][3]
-
Reduction of 3,5-Difluorobenzonitrile: This method offers an alternative pathway where 3,5-difluorobenzonitrile is reduced to the corresponding aldehyde.[4]
-
Oxidation of 3,5-Difluorotoluene: Direct oxidation of the methyl group of 3,5-difluorotoluene presents another viable, though potentially challenging, synthetic route.[1]
This guide will focus primarily on the Grignard-based synthesis due to its reported high efficiency, while also addressing potential issues in other common methods.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the synthesis of 3,5-difluorobenzaldehyde in a question-and-answer format.
Issue 1: Low or no formation of the Grignard reagent from 3,5-difluorobromobenzene.
-
Question: My Grignard reaction with 3,5-difluorobromobenzene is not initiating, or the yield of the Grignard reagent seems very low. What could be the cause, and how can I fix it?
-
Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions, particularly the presence of water and the quality of the magnesium.
-
Causality: Magnesium turnings have a passivating oxide layer on their surface that can inhibit the reaction. Additionally, even trace amounts of water will quench the Grignard reagent as it forms.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and cooled before use. The solvent, typically tetrahydrofuran (THF), must be anhydrous.[2][5]
-
Activate the Magnesium: The magnesium turnings should be activated to remove the oxide layer. This can be achieved by adding a small crystal of iodine, which will disappear as the reaction begins, or a few drops of 1,2-dibromoethane.[5] Gentle heating with a heat gun can also help initiate the reaction.[5]
-
Controlled Addition of Bromide: Add the 3,5-difluorobromobenzene solution dropwise to the magnesium suspension. A gentle reflux of the solvent is a good indicator of a healthy reaction rate.[2]
-
Monitor the Reaction: The formation of a cloudy, grayish solution indicates the successful initiation of the Grignard reagent formation.[5]
-
-
Issue 2: The reaction mixture turns dark, and the final product yield is low after adding DMF.
-
Question: After adding N,N-dimethylformamide (DMF) to my successfully formed Grignard reagent, the reaction mixture darkened significantly, and my final yield of 3,5-difluorobenzaldehyde was much lower than expected. What went wrong?
-
Answer: This issue often points to side reactions, which can be minimized by carefully controlling the reaction temperature and the purity of the DMF.
-
Causality: The reaction between the Grignard reagent and DMF is highly exothermic. If the temperature is not controlled, side reactions can occur. Impurities in the DMF can also react with the Grignard reagent, leading to byproducts.
-
Troubleshooting Steps:
-
Low-Temperature Addition: Cool the Grignard reagent solution to 0°C in an ice bath before the dropwise addition of DMF.[5] Maintaining a low temperature throughout the addition is crucial.
-
Use High-Purity DMF: Ensure the N,N-dimethylformamide is anhydrous and of high purity.
-
Controlled Addition Rate: Add the DMF solution slowly and dropwise to the stirred Grignard reagent to manage the exotherm.[2]
-
Stirring: Maintain efficient stirring throughout the addition to ensure proper mixing and heat dissipation.
-
-
Issue 3: Difficulty in purifying the final product.
-
Question: I have obtained a crude product, but I am struggling to purify the 3,5-difluorobenzaldehyde. What are the recommended purification techniques?
-
Answer: Purification of the crude product is essential to obtain pure 3,5-difluorobenzaldehyde. The choice of method depends on the nature of the impurities.
-
Troubleshooting Steps:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with an acid, such as 10% hydrochloric acid, and stirred.[2] This step hydrolyzes the intermediate and helps to dissolve magnesium salts.
-
Extraction: The product should be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate.[2]
-
Washing: The combined organic layers should be washed with brine (a saturated solution of NaCl) to remove any remaining water-soluble impurities.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2][5]
-
Solvent Removal: The solvent can then be removed under reduced pressure using a rotary evaporator.[2][5]
-
Further Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing 3,5-difluorobenzaldehyde?
A1: The Grignard reaction starting from 3,5-difluoro-1-bromobenzene and using N,N-dimethylformamide (DMF) as the formylating agent is reported to be a high-yielding method, with yields around 84.9% being achievable under optimized conditions.[2]
Q2: Are there alternative starting materials to 3,5-difluorobromobenzene?
A2: Yes, other starting materials can be used. For instance, 3,5-difluorobenzonitrile can be reduced to 3,5-difluorobenzaldehyde, although the reported yield for this method is lower, around 55%.[4] Another approach is the oxidation of 3,5-difluorotoluene using a catalyst and an oxidizing agent like hydrogen peroxide.[1] The choice of starting material often depends on its availability, cost, and the scale of the synthesis.
Q3: What are the key safety precautions to consider during the synthesis of 3,5-difluorobenzaldehyde?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handling Grignard reagents, which are highly reactive and moisture-sensitive, under an inert atmosphere.
-
Being cautious with flammable solvents like THF and diethyl ether.
-
Properly quenching any unreacted reagents and disposing of chemical waste according to institutional guidelines.
Q4: Can I use other formylating agents besides DMF in the Grignard reaction?
A4: While DMF is commonly used, other formylating agents can be employed. For example, N-methylformanilide has also been used in the reaction with 3,5-difluorophenylmagnesium bromide to produce 3,5-difluorobenzaldehyde.[6]
Experimental Protocols
High-Yield Synthesis of 3,5-Difluorobenzaldehyde via Grignard Reaction
This protocol is adapted from a high-yield procedure.[2]
Materials:
-
Magnesium turnings (28 g)
-
3,5-difluoro-1-bromobenzene (200 g)
-
Anhydrous tetrahydrofuran (THF) (860 ml total)
-
N,N-dimethylformamide (DMF) (91 g)
-
10% Hydrochloric acid (1000 ml)
-
Ethyl acetate (1000 ml)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the magnesium turnings in 60 ml of anhydrous THF in a suitable reaction vessel under an inert atmosphere.
-
Prepare a solution of 3,5-difluoro-1-bromobenzene in 800 ml of anhydrous THF.
-
Add the 3,5-difluoro-1-bromobenzene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux of the THF.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture and add N,N-dimethylformamide dropwise, maintaining a controlled temperature.
-
After the addition of DMF, continue stirring at room temperature for another hour.
-
Pour the reaction mixture into 1000 ml of 10% hydrochloric acid and stir for 1 hour.
-
Extract the mixture with 1000 ml of ethyl acetate.
-
Wash the organic layer twice with saturated brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 3,5-difluorobenzaldehyde.
Data Summary
| Starting Material | Reagents | Solvent | Yield | Reference |
| 3,5-difluoro-1-bromobenzene | Mg, DMF, HCl | THF, Ethyl Acetate | 84.9% | [2] |
| 3,5-difluorobenzonitrile | Raney alloy | 90% Formic Acid | 55% | [4] |
Visualizing the Workflow
Grignard Reaction Workflow
Caption: Workflow for 3,5-difluorobenzaldehyde synthesis via Grignard reaction.
References
-
PrepChem.com. Synthesis of 3,5-difluorobenzaldehyde. Available from: [Link][6]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available from: [Link][3]
-
Google Patents. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation. Available from: [1]
Sources
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- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
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- 6. prepchem.com [prepchem.com]
Technical Support Center: Purification of 3,5-Difluorobenzaldehyde
Welcome to the comprehensive technical support guide for the purification of 3,5-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are handling this versatile synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven protocols to ensure the highest purity of your compound for successful downstream applications.
Understanding the Challenges in Purifying 3,5-Difluorobenzaldehyde
3,5-Difluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount, as trace impurities can significantly impact reaction yields, product profiles, and the biological activity of the final compounds. The primary challenges in its purification stem from its liquid state at room temperature and its susceptibility to oxidation.
The most prevalent impurity is 3,5-difluorobenzoic acid, formed by the oxidation of the aldehyde group upon exposure to air.[2][3] Other potential impurities can include unreacted starting materials from the synthesis, such as 3,5-difluorotoluene or 3,5-difluorobenzonitrile, and byproducts from side reactions.[4][5]
This guide provides a systematic approach to tackling these purification challenges, ensuring you obtain 3,5-difluorobenzaldehyde of the required purity for your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the purification of 3,5-difluorobenzaldehyde, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product appears cloudy or contains a white precipitate. | Oxidation of the aldehyde to 3,5-difluorobenzoic acid.[3] | Wash the crude product with a saturated sodium bicarbonate solution to remove the acidic impurity. Subsequent purification by distillation or chromatography is recommended.[6] |
| Low yield after purification. | Sub-optimal purification technique for the specific impurities present. Product loss during workup. | Analyze the crude mixture by TLC or GC-MS to identify the major impurities and select the most appropriate purification method. For volatile impurities, fractional distillation is effective. For non-volatile or closely boiling impurities, column chromatography is preferred. |
| Product darkens or decomposes during distillation. | Distillation temperature is too high, leading to thermal degradation. Presence of acidic or basic impurities catalyzing decomposition. | Perform distillation under reduced pressure to lower the boiling point.[7] Ensure the crude product is neutralized by washing with a dilute sodium bicarbonate solution, followed by a water wash and thorough drying before distillation.[7] |
| "Oiling out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. The solution is cooling too rapidly. | Select a lower-boiling point solvent or a two-solvent system. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7] |
| Streaking on TLC plate during column chromatography. | The compound is too polar for the chosen eluent. The column is overloaded. | Gradually increase the polarity of the eluent. Ensure the amount of crude material is appropriate for the size of the column.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3,5-difluorobenzaldehyde?
A1: The primary methods for purifying 3,5-difluorobenzaldehyde are fractional vacuum distillation, column chromatography, and formation of a bisulfite adduct. The choice of method depends on the nature and quantity of the impurities. Distillation is excellent for removing non-volatile impurities, while chromatography is better for separating compounds with similar boiling points. The bisulfite adduct method is highly selective for aldehydes.[8][9]
Q2: How can I prevent the oxidation of 3,5-difluorobenzaldehyde during storage and purification?
A2: To minimize oxidation, always handle and store 3,5-difluorobenzaldehyde under an inert atmosphere, such as nitrogen or argon.[10] Store in a cool, dark place in a tightly sealed container.[3] When performing distillation, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the distillation flask is recommended to prevent oxidation at elevated temperatures.[2]
Q3: What are the typical impurities I might encounter?
A3: The most common impurity is 3,5-difluorobenzoic acid due to oxidation.[2] Depending on the synthetic route, you may also find unreacted starting materials like 3,5-difluorotoluene, 1-bromo-3,5-difluorobenzene, or 3,5-difluorobenzonitrile.[4][5][11] Side-products from Grignard-based syntheses could also be present.[12]
Q4: What is a good starting point for a solvent system for column chromatography?
A4: A common and effective eluent system for purifying benzaldehydes is a mixture of hexane and ethyl acetate.[8] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. An Rf value of 0.2-0.4 for 3,5-difluorobenzaldehyde on a silica gel TLC plate is a good target for efficient separation.[8]
Q5: Can I use recrystallization to purify 3,5-difluorobenzaldehyde?
A5: Since 3,5-difluorobenzaldehyde is a liquid at room temperature, traditional recrystallization is not a primary purification method. However, if the impurities are solids that are insoluble in a non-polar solvent in which the aldehyde is soluble, a filtration at low temperature could be effective. For low-melting solids, a two-solvent recrystallization system might be employed.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is ideal for removing non-volatile impurities like polymers and the corresponding carboxylic acid.
Step-by-Step Methodology:
-
Pre-treatment: If the crude 3,5-difluorobenzaldehyde is acidic (test with pH paper), wash it in a separatory funnel with a saturated sodium bicarbonate solution until the cessation of CO2 evolution. Follow this with a wash with deionized water and then a saturated brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Distillation Setup: Assemble a fractional distillation apparatus for vacuum distillation. Add a small amount of a radical inhibitor (e.g., BHT, ~100-200 ppm) to the distillation flask.[7]
-
Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask with constant stirring.
-
Fraction Collection: Monitor the head temperature and collect the fraction that distills at the expected boiling point of 3,5-difluorobenzaldehyde under the applied pressure. It is advisable to collect the purified product in a receiving flask cooled in an ice bath.[7]
Protocol 2: Purification by Column Chromatography
This technique is suitable for separating impurities with similar boiling points to the desired product.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable eluent system using Thin-Layer Chromatography (TLC) on silica gel plates. A mixture of hexane and ethyl acetate is a good starting point.[13] Aim for an Rf value of 0.2-0.4 for 3,5-difluorobenzaldehyde.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 3,5-difluorobenzaldehyde in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3,5-difluorobenzaldehyde.
Protocol 3: Purification via Bisulfite Adduct Formation
This is a highly selective method for purifying aldehydes from non-aldehyde impurities.
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol.[14] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously. A white precipitate of the bisulfite adduct should form.[9]
-
Isolation of Adduct: Add deionized water and an immiscible organic solvent (e.g., diethyl ether). Shake the mixture in a separatory funnel. The bisulfite adduct will dissolve in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[14]
-
Regeneration of Aldehyde: Separate the aqueous layer containing the bisulfite adduct. Add a fresh portion of an organic solvent (e.g., diethyl ether) and basify the aqueous layer with a sodium hydroxide solution until the pH is strongly basic. This will regenerate the pure aldehyde.[14]
-
Extraction and Drying: Extract the regenerated aldehyde into the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified 3,5-difluorobenzaldehyde.
Visualization of Workflows
Caption: Decision workflow for selecting the optimal purification technique.
Caption: Troubleshooting logic for product oxidation.
References
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem. (URL not available)
- Preventing oxidation of 2-Hydroxy-4-Methoxybenzaldehyde during synthesis and storage - Benchchem. (URL not available)
- What is the best solution to prevent the oxidation of Benzaldehyde... - ECHEMI. (URL not available)
- Preventing oxidation of benzaldehyde derivatives during synthesis - Benchchem. (URL not available)
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
- Technical Support Center: Purification of 4-Amino-3,5-difluorobenzaldehyde - Benchchem. (URL not available)
- Oxidation of Benzaldehyde, Prevention Of - Sciencemadness.org. (URL not available)
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How can we control the conversion of Benzaldehyde to Benzoic acid? If it happens kindly give the methods to reconvert as Benzaldehyde. | ResearchGate. Available at: [Link]
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Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]
- Purifying aldehydes? : r/chemistry - Reddit. (URL not available)
- Technical Support Center: Purification of Sulfonated Aromatic Aldehydes - Benchchem. (URL not available)
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3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem. Available at: [Link]
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Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]
- EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes - Google Patents.
- 3,5-DIFLUOROBENZALDEHYDE | CAS 32085-88-4 - Matrix Fine Chemicals. (URL not available)
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL not available)
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Recrystallization - Chemistry LibreTexts. Available at: [Link]
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Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. Available at: [Link]
- US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents.
- The Synthetic Utility of 3,5-Difluorotoluene: A Technical Review of its Core Reactions - Benchchem. (URL not available)
- CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents.
- CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents.
-
Fluorobenzaldehyde - Wikipedia. Available at: [Link]
-
Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
- Synthesis routes of 3,5-Difluorobenzaldehyde - Benchchem. (URL not available)
- Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol - Benchchem. (URL not available)
- 3,5-Difluorobenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (URL not available)
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (URL not available)
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common side reactions in the synthesis of difluorobenzaldehyde derivatives
Welcome to the Technical Support Center for the synthesis of difluorobenzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and validated protocols to enhance the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My difluorobenzaldehyde product is turning into a white crystalline solid upon storage. What is happening and how can I prevent it?
This is a classic sign of oxidation. Difluorobenzaldehydes, like many aldehydes, are susceptible to autoxidation, where they react with atmospheric oxygen to form the corresponding difluorobenzoic acid, which is often a white solid.[1] This is a free-radical chain reaction that can be initiated by light.[1]
-
Prevention:
-
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]
-
Refrigeration: Store at low temperatures to decrease the rate of oxidation.
-
Inhibitors: For long-term storage, consider adding a small amount (100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT).[2]
-
FAQ 2: I am observing poor yields in my formylation reaction of a difluorobenzene. What are the likely causes?
Low yields in formylation reactions, such as the Vilsmeier-Haack or Friedel-Crafts type reactions, can stem from several factors.
-
Deactivation of Catalyst: In Friedel-Crafts formylation using Lewis acids like AlCl₃, moisture in the reagents or solvent can deactivate the catalyst.[3] Ensure all reagents and glassware are scrupulously dry.
-
Substrate Reactivity: The two fluorine atoms are strongly deactivating, making the aromatic ring less susceptible to electrophilic substitution. Harsher reaction conditions (higher temperatures, longer reaction times) may be necessary compared to less deactivated aromatics.[4][5]
-
Steric Hindrance: The position of the fluorine atoms can sterically hinder the approach of the formylating agent.
-
Side Reactions: At higher temperatures, polymerization or charring can occur, consuming the starting material and product.[6]
FAQ 3: During the oxidation of a difluorotoluene to difluorobenzaldehyde, I am getting a significant amount of the corresponding difluorobenzoic acid. How can I improve the selectivity for the aldehyde?
Over-oxidation is a common side reaction in the synthesis of aldehydes from toluenes.[7]
-
Choice of Oxidant: Use a milder or more selective oxidizing agent. While strong oxidants like potassium permanganate will readily oxidize the toluene to the carboxylic acid, systems like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) can show better selectivity for the aldehyde. Continuous flow oxidation with hydrogen peroxide and a metal catalyst has also been shown to improve selectivity by controlling reaction time.[7][8][9]
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times generally favor the formation of the aldehyde. Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed but before significant over-oxidation occurs.
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess will lead to the formation of the carboxylic acid.
Section 2: Troubleshooting Guide for Common Synthetic Routes
This section provides a structured approach to troubleshooting common issues encountered in the primary synthetic pathways to difluorobenzaldehyde derivatives.
Route 1: Formylation of Difluorobenzenes
This method introduces a formyl group onto the difluorobenzene ring. Common methods include the Vilsmeier-Haack reaction (using DMF and POCl₃) and Friedel-Crafts type reactions (using dichloromethyl methyl ether and a Lewis acid).[5][6][10]
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation | Incomplete reaction due to deactivated ring. | Increase reaction temperature and/or time. Consider a more reactive formylating agent or a stronger Lewis acid catalyst.[11] |
| Deactivated catalyst (e.g., AlCl₃) due to moisture. | Ensure all reagents, solvents, and glassware are anhydrous. | |
| Formation of Polymeric/Tarry Byproducts | Reaction temperature is too high, leading to decomposition. | Optimize the temperature; a lower temperature for a longer duration may be beneficial. Ensure efficient stirring.[6] |
| Isomeric Impurities | Lack of regioselectivity in the formylation. | The directing effects of the fluorine atoms will influence the position of formylation. Characterize the product mixture carefully (e.g., by NMR) to confirm the isomer distribution. Purification by column chromatography or fractional distillation may be required. |
Route 2: Oxidation of Difluorotoluenes
This route involves the selective oxidation of the methyl group of a difluorotoluene.[8][12]
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Significant Over-oxidation to Difluorobenzoic Acid | Oxidizing agent is too strong or used in excess. | Use a milder oxidant. Carefully control the stoichiometry of the oxidant. Monitor the reaction progress and quench it promptly upon completion.[7] |
| Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature. Perform a time-course study to find the optimal reaction time. | |
| Incomplete Reaction | Insufficient amount of oxidizing agent. | Ensure the correct stoichiometry of the oxidant is used. |
| Catalyst (if used) is inactive. | For catalytic oxidations, ensure the catalyst is active and not poisoned.[8] | |
| Formation of Benzylidene-type Dimers | Side reactions of the product aldehyde. | Dilute reaction conditions may disfavor bimolecular side reactions. |
Route 3: Reduction of Difluorobenzonitriles
This method involves the partial reduction of a difluorobenzonitrile to the corresponding aldehyde, often using reagents like diisobutylaluminium hydride (DIBAL-H).
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Over-reduction to Difluorobenzyl Alcohol | Excess reducing agent or reaction temperature is too high. | Use only one equivalent of DIBAL-H. Maintain a low reaction temperature (typically -78 °C). Add the DIBAL-H solution slowly to the nitrile solution.[13] |
| Formation of Difluorobenzylamine | Hydrolysis of the intermediate imine in the presence of a reducing agent. | Ensure a clean and controlled aqueous workup to hydrolyze the intermediate imine to the aldehyde without further reduction. |
| Incomplete Reaction | Insufficient reducing agent. | Ensure one full equivalent of the reducing agent is added. |
| Poor quality of the reducing agent. | Use a freshly opened bottle or a recently titrated solution of the reducing agent. |
Section 3: Purification Protocols & Methodologies
Purification is a critical step to obtain high-purity difluorobenzaldehyde. Common impurities include the corresponding difluorobenzoic acid, difluorobenzyl alcohol, and unreacted starting materials.
Protocol 1: Removal of Acidic Impurities (e.g., Difluorobenzoic Acid)
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[2] The acidic impurity will be converted to its water-soluble sodium salt.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary (check the pH of the aqueous layer).
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[14]
-
Solvent Removal: Remove the solvent under reduced pressure.
Protocol 2: Purification by Distillation
For liquid difluorobenzaldehydes, distillation under reduced pressure is an effective purification method.[2]
-
Setup: Assemble a vacuum distillation apparatus. It is advisable to use a short Vigreux column for better separation.[14]
-
Inhibitor: Add a small amount of a non-volatile inhibitor like BHT to the distillation flask to prevent polymerization during heating.[2]
-
Distillation: Slowly apply vacuum and gently heat the flask with stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for your specific difluorobenzaldehyde derivative. It is recommended to cool the receiving flask to minimize evaporation.[2]
Section 4: Visualizing Reaction Pathways
Common Side Reactions in the Oxidation of Difluorotoluene
The following diagram illustrates the desired reaction pathway and the common over-oxidation side reaction.
Caption: A step-by-step guide to troubleshooting low yields in formylation reactions.
References
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
- CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene. Google Patents.
- What is the synthesis of 2,4-Difluorobenzaldehyde and its applications? - FAQ. Guidechem.
- Optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine. Benchchem.
- Synthesis routes of 3,4-Difluorobenzaldehyde. Benchchem.
- US4845304A - Process for producing fluorobenzaldehydes. Google Patents.
- A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. Benchchem.
- Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate.
- Exploring the Versatility of 2,4-Difluorobenzaldehyde in Material Science and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 2,6-Difluorobenzaldehyde from 2,6-Difluorotoluene: Application Notes and Protocols. Benchchem.
- 3,4-Difluorobenzaldehyde 34036-07-2 wiki. Guidechem.
- 2,4-Difluorobenzaldehyde synthesis. ChemicalBook.
- CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. Google Patents.
- Synthesis of 2,5-Difluorobenzaldehyde. PrepChem.com.
- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ResearchGate.
- A silver trifluoromethanesulfonate (AgOTf)-promoted direct and mild formylation of benzenes has been developed. PubMed.
- Formylation. Wikipedia.
- preventing oxidation of benzaldehyde derivatives during synthesis. Benchchem.
- CN101735028A - Oxidation preparation method of fluorobenzaldehyde. Google Patents.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Formylation - Wikipedia [en.wikipedia.org]
- 11. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Navigating the Scale-Up of 3,5-Difluorobenzaldehyde Production
Welcome to the dedicated technical support center for the synthesis and scale-up of 3,5-difluorobenzaldehyde. As a crucial building block in the development of pharmaceuticals, agrochemicals, and specialty materials, mastering its production is key to innovation.[1][2] This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies to overcome the common hurdles encountered when transitioning from laboratory-scale experiments to pilot and industrial-scale production.
Our focus is on providing a deep, mechanistic understanding of the challenges you may face, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Section 1: Core Synthesis Routes and Inherent Scale-Up Challenges
The industrial synthesis of 3,5-difluorobenzaldehyde predominantly relies on a few key pathways. While effective at the bench, each presents unique and significant challenges when scaled.
1.1 Grignard Reaction of 1-Bromo-3,5-difluorobenzene
This is one of the most common methods, involving the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, followed by formylation with an appropriate agent like N,N-dimethylformamide (DMF).[3][4]
-
Mechanism:
-
Grignard Formation: Br-C6H3F2 + Mg -> BrMg-C6H3F2
-
Formylation: BrMg-C6H3F2 + DMF -> O=CH-C6H3F2
-
Hydrolysis: Acidic workup to yield the final aldehyde.
-
-
Scale-Up Challenges:
-
Reaction Initiation: Grignard reactions are notorious for unpredictable induction periods.[5] On a large scale, this can lead to a dangerous situation where a large amount of unreacted alkyl halide accumulates, followed by a sudden, highly exothermic, and potentially uncontrollable reaction.[5][6]
-
Heat Management: The formation of the Grignard reagent is significantly exothermic.[5] In large reactors, inefficient heat dissipation can lead to solvent reflux and dangerous pressure buildup.
-
Wurtz Coupling: A primary side reaction is the coupling of the Grignard reagent with unreacted 1-bromo-3,5-difluorobenzene, forming 3,3',5,5'-tetrafluorobiphenyl. This impurity is difficult to remove and reduces yield.
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen, requiring strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon), which is more challenging to maintain in large-scale equipment.[6][7]
-
1.2 Vilsmeier-Haack Formylation of 1,3-Difluorobenzene
This method involves the direct formylation of the electron-rich 1,3-difluorobenzene using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃).[8][9][10]
-
Mechanism:
-
Scale-Up Challenges:
-
Reagent Stoichiometry and Addition: The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations.[11] Precise control over stoichiometry and addition temperature is critical to prevent side reactions and ensure complete conversion.
-
Corrosive Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handling large quantities requires specialized equipment and stringent safety protocols.
-
Complex Workup: The quenching and hydrolysis steps can be vigorous. Neutralization of acidic byproducts often generates large volumes of waste, posing environmental and disposal challenges at scale.
-
Product Purity: Incomplete reaction or side reactions can lead to chlorinated impurities or unreacted starting material, complicating the purification process.
-
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during scale-up, providing probable causes and actionable solutions.
Q1: My Grignard reaction fails to initiate or has a very long induction period at pilot scale. What's wrong?
A1: This is a classic Grignard scale-up issue. The passivation of the magnesium surface is the most likely culprit.
-
Probable Causes:
-
Magnesium Oxide Layer: Magnesium turnings are coated with a thin, passivating layer of MgO. This layer prevents the 1-bromo-3,5-difluorobenzene from reaching the metal surface.
-
Trace Moisture: Residual moisture in the solvent (THF), glassware, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[6]
-
Low Temperature: While the reaction is exothermic, it often requires an initial input of energy to overcome the activation barrier.
-
-
Recommended Solutions & Protocol:
-
Magnesium Activation (Mandatory at Scale):
-
Mechanical Activation: Before adding solvent, stir the dry magnesium turnings vigorously under a strong stream of inert gas for 1-2 hours. This helps to physically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in a small amount of THF.[7][12] The formation of a brown color (from iodine) that subsequently fades, or the appearance of bubbles (ethane from 1,2-dibromoethane), indicates activation. Wait for this to occur before beginning the main halide addition.
-
-
Ensure Anhydrous Conditions:
-
Use a high-grade anhydrous solvent. For scale-up, consider passing the solvent through an activated alumina column immediately before use.
-
Flame-dry all glassware and reactor components under vacuum and cool under a stream of dry nitrogen.[12]
-
-
Controlled Localized Heating: Use a heat gun to gently warm the spot where the initial charge of 1-bromo-3,5-difluorobenzene is added. Once the exotherm begins, immediately remove the heat source.[7]
-
Q2: The yield of my Grignard reaction is low, and I'm seeing a significant amount of a high-boiling point impurity in the GC-MS analysis.
A2: This strongly suggests that the Wurtz-Glaser coupling side reaction is dominating. The impurity is likely 3,3',5,5'-tetrafluorobiphenyl.
-
Probable Causes:
-
High Local Concentration of Halide: Adding the 1-bromo-3,5-difluorobenzene too quickly creates localized areas of high concentration, promoting the reaction of the newly formed Grignard reagent with the incoming halide instead of with the formylating agent.
-
Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired Wurtz coupling.
-
-
Recommended Solutions & Protocol:
-
Slow, Subsurface Addition: Scale-up requires moving from a simple dropping funnel to a controlled-rate pump with the feed line positioned below the solvent surface. Add the solution of 1-bromo-3,5-difluorobenzene dropwise at a rate that maintains only a gentle reflux or a target internal temperature (e.g., 40-50°C).[3]
-
Maintain Temperature Control: Utilize a reactor with an efficient cooling jacket to dissipate the heat generated. A steady, controlled temperature is crucial for minimizing side reactions.
-
"Reverse Addition" Technique: Consider adding the prepared Grignard reagent to the formylating agent (DMF). This ensures the Grignard reagent is always the limiting reagent in the presence of the electrophile, minimizing its opportunity to react with itself.
-
Q3: My Vilsmeier-Haack reaction is sluggish and gives incomplete conversion, even after extended reaction times.
A3: The electrophilicity of the Vilsmeier reagent is highly dependent on its formation and the reaction conditions. Incomplete conversion is a common issue.
-
Probable Causes:
-
Degraded Reagents: Both DMF and POCl₃ can degrade over time. POCl₃ can hydrolyze with atmospheric moisture, and DMF can contain amine or formic acid impurities.
-
Insufficient Activation: The reaction temperature may be too low for the electron-deficient difluorinated ring to react efficiently with the relatively weak Vilsmeier electrophile.[11]
-
Poor Mixing: In a large reactor, inefficient mixing can lead to poor contact between the reactants, slowing the reaction rate.
-
-
Recommended Solutions & Protocol:
-
Use High-Purity Reagents: Always use freshly opened or redistilled POCl₃ and high-purity, dry DMF.
-
Optimize Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ slowly to DMF at a low temperature (0-5°C).[8] Allow the reagent to "age" for a short period (e.g., 30 minutes) before adding the 1,3-difluorobenzene.
-
Controlled Heating: After the addition of 1,3-difluorobenzene, slowly and carefully raise the temperature of the reaction mixture. Monitor the reaction progress by in-process controls (e.g., GC or TLC). A typical temperature range is 60-80°C.
-
Ensure Efficient Agitation: Use an appropriately sized and shaped agitator (e.g., a pitched-blade turbine) to ensure good mixing and homogeneity throughout the reaction vessel.
-
Section 3: Analytical & Purification Workflow
Accurate analysis and robust purification are critical for delivering high-quality 3,5-difluorobenzaldehyde.
Troubleshooting & Purification Decision Workflow
Below is a logical workflow for identifying and resolving purity issues during scale-up.
Caption: Decision workflow for troubleshooting and purifying crude 3,5-difluorobenzaldehyde.
Quantitative Data Summary: Analytical Methods
| Technique | Column/Conditions | Purpose | Common Impurities Detected |
| GC-MS | Standard non-polar column (e.g., DB-5ms). Temp program: 50°C (2 min), ramp to 250°C at 15°C/min. | Primary purity assessment and identification of volatile byproducts. | 1-bromo-3,5-difluorobenzene, 1,3-difluorobenzene, THF, 3,3',5,5'-tetrafluorobiphenyl. |
| HPLC | C18 reverse-phase column. Mobile phase: Acetonitrile/Water gradient. | Quantitative purity analysis and detection of non-volatile impurities. | Benzoic acid derivatives (from oxidation), polar rearrangement products. |
| ¹H, ¹⁹F NMR | Solvent: CDCl₃ | Structural confirmation and detection of isomeric impurities. | Positional isomers if impure starting materials are used (e.g., 2,5- or 3,4-difluorobenzaldehyde). |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for 3,5-difluorobenzaldehyde?
-
A: 3,5-Difluorobenzaldehyde is susceptible to oxidation, where the aldehyde group converts to a carboxylic acid (3,5-difluorobenzoic acid). It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place.[13] Refrigeration is recommended for long-term storage.
-
-
Q: The product is developing a slight yellow color over time. Is this a concern?
-
A: A slight yellow coloration is common and often due to minor oligomerization or the formation of trace, highly conjugated impurities. While it may not significantly impact purity (<1%), it indicates the onset of degradation. For high-purity applications (e.g., pharmaceuticals), it's best to use freshly purified material or re-purify if the color intensifies.
-
-
Q: What safety precautions are critical when handling large volumes of POCl₃?
-
A: Phosphorus oxychloride is extremely corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. Ensure a supply of sodium bicarbonate or other suitable neutralizing agent is readily available for spills. Use equipment designed for corrosive materials and ensure all connections are secure to prevent leaks.
-
-
Q: Can I use diethyl ether instead of THF for the Grignard reaction?
-
A: Yes, diethyl ether is a traditional solvent for Grignard reactions. However, THF is often preferred for aryl Grignards due to its higher boiling point, which can aid in reaction initiation, and its better ability to solvate the Grignard reagent.[12] For scale-up, THF's higher flash point compared to diethyl ether also presents a slight safety advantage.
-
References
-
AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
- Google Patents. (2017). CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Reddit r/chemistry. (2015). Grignard troubleshoot. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160. Retrieved from [Link]
- Google Patents. (2016). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3,5-Difluorobenzaldehyde, 25g, Each. Retrieved from [Link]
- Google Patents. (1993). US5191126A - Process for the preparation of difluorobenzaldehydes.
-
National Institutes of Health (NIH). (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
Sources
- 1. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. mt.com [mt.com]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Grignard Reactions with 3,5-Difluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Grignard reaction with 3,5-difluorobenzaldehyde. The unique electronic properties of this substrate, stemming from the two electron-withdrawing fluorine atoms, make it a valuable synthon but also introduce specific challenges in reaction execution. This document is designed to provide both foundational knowledge and advanced, field-proven insights to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the Grignard reaction, providing the essential knowledge base required before proceeding to experimental work.
Q1: What is the fundamental mechanism of a Grignard reaction with an aldehyde? A: The Grignard reaction is a powerful carbon-carbon bond-forming tool in organic synthesis.[1][2] The Grignard reagent (R-MgX) features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[2][3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 3,5-difluorobenzaldehyde).[4][5] This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate.[5][6] A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[6][7]
Q2: Why are strictly anhydrous ("dry") conditions absolutely critical for this reaction? A: Grignard reagents are not only potent nucleophiles but also extremely strong bases.[8][9] If any protic substances, especially water, are present, the Grignard reagent will be rapidly quenched through an acid-base reaction.[3][9] The reagent will deprotonate water to form an alkane (R-H) and magnesium hydroxide salts, rendering it unavailable for the desired reaction with the aldehyde.[3] This is why all glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere) and all solvents must be of anhydrous grade.[10][11]
Q3: What are the recommended solvents for this reaction and why? A: The most common and effective solvents are anhydrous aprotic ethers, such as diethyl ether (Et₂O) and tetrahydrofuran (THF).[3][10] These solvents are crucial for two reasons: they are aprotic and will not quench the reagent, and their lone pair electrons on the oxygen atom solvate and stabilize the magnesium center of the Grignard reagent, keeping it in solution and maintaining its reactivity.[12] THF is often preferred as it can lead to better stabilization.[13]
Q4: What is the purpose of adding a small crystal of iodine or a few drops of 1,2-dibromoethane? A: This is a critical step for activating the magnesium metal.[3] Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[14] Iodine or 1,2-dibromoethane reacts with this oxide layer, cleaning the magnesium surface and exposing fresh, reactive metal to initiate the Grignard reagent formation.[3][10][14] The disappearance of the brown iodine color is a visual indicator that the reaction has successfully initiated.[10]
Q5: What is the standard work-up procedure for a Grignard reaction? A: The reaction is "quenched" by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).[10][15] NH₄Cl is a weak acid, which effectively protonates the magnesium alkoxide intermediate to form the desired alcohol while being mild enough to avoid undesired side reactions with the product.[10] Following the quench, the product is typically extracted from the aqueous layer into an organic solvent like ethyl acetate, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.[10][15]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the experiment, providing causal explanations and actionable solutions.
Problem: My Grignard reagent formation fails to initiate.
-
Symptoms: The iodine color does not fade, no cloudiness appears, and no exotherm (heat generation) is observed.[10]
-
Root Causes & Solutions:
-
Presence of Moisture: This is the most common cause. Even trace amounts of water on glassware or in the solvent will prevent the reaction.
-
Solution: All glassware must be rigorously flame-dried under a stream of inert gas (Nitrogen or Argon) or oven-dried at >120°C for several hours and assembled while hot.[11] Use freshly opened or properly stored anhydrous solvents.
-
-
Poor Quality Magnesium: The magnesium turnings may be heavily oxidized.
-
Insufficient Activation: The initial activation may not have been effective.
-
Solution: After adding a small crystal of iodine, add a few drops of your organic halide solution. Gently warm the specific spot with a heat gun until the reaction initiates, indicated by bubbling and the disappearance of the iodine color.[10][11] Alternatively, add a few drops of 1,2-dibromoethane as a more potent initiator.[3]
-
-
Problem: The reaction yield is very low, or I recover mostly unreacted 3,5-difluorobenzaldehyde.
-
Symptoms: TLC or NMR analysis of the crude product shows a low conversion of the starting aldehyde.
-
Root Causes & Solutions:
-
Incomplete Grignard Formation: The concentration of your active Grignard reagent may be lower than assumed.
-
Poor Temperature Control During Aldehyde Addition: The reaction between the Grignard reagent and the aldehyde is highly exothermic. Adding the aldehyde too quickly can cause the temperature to spike, leading to side reactions.
-
Wurtz Coupling Side Reaction: A significant portion of the Grignard reagent may have been consumed by reacting with unreacted organic halide (R-MgX + R-X → R-R + MgX₂).[11]
-
Problem: I've isolated significant byproducts instead of my desired alcohol.
-
Symptoms: Purification is difficult, and characterization (NMR, MS) reveals unexpected structures.
-
Root Causes & Solutions:
-
Byproduct: Benzyl Alcohol Derivative (from reduction): If the Grignard reagent possesses a hydrogen atom on its β-carbon, it can act as a reducing agent via a six-membered transition state, reducing the aldehyde to an alcohol and forming an alkene.[18]
-
Solution: This is primarily controlled by temperature. Perform the aldehyde addition at low temperatures (0 °C or even -78 °C if necessary) to favor the nucleophilic addition pathway over the reduction pathway.[11]
-
-
Byproduct: Homocoupled Dimer (R-R): This arises from the Wurtz coupling reaction as described previously.
-
Section 3: Visual Guides & Key Data
Reaction Mechanism
// Reagents Grignard [label="R-MgX", fontcolor="#202124"]; Aldehyde [label=<
O
3,5-F₂-Ph C
H
]; Aldehyde:s -> Aldehyde:n [label="", style=invis]; Aldehyde:e -> Aldehyde:w [label="", style=invis];
// Intermediate Intermediate [label=<
O⁻ MgX⁺
3,5-F₂-Ph C
H
R
];
// Product Product [label=<
OH
3,5-F₂-Ph C
H
R
];
// Arrows and Labels {rank=same; Grignard; Aldehyde;} Grignard -> Intermediate [label="Nucleophilic\nAttack", color="#4285F4", fontcolor="#4285F4"]; Aldehyde -> Intermediate [style=invis]; Intermediate -> Product [label="Acidic Workup\n(e.g., NH₄Cl, H₂O)", color="#34A853", fontcolor="#34A853"];
// Invisible nodes for alignment subgraph { rank = same; node [style=invis]; a -> b -> c -> d; } } enddot Caption: Grignard reaction mechanism with 3,5-difluorobenzaldehyde.
Troubleshooting Workflow
Table 1: Key Reaction Parameters & Conditions
| Parameter | Recommended Value/Condition | Rationale & Expert Notes |
| Grignard Reagent Stoichiometry | 1.1 - 1.3 equivalents (relative to aldehyde) | A slight excess ensures complete consumption of the limiting aldehyde. A large excess can complicate purification.[10] |
| Magnesium Stoichiometry | 1.2 - 1.5 equivalents (relative to halide) | An excess of magnesium helps to drive the Grignard formation to completion and provides ample surface area.[10] |
| Solvent | Anhydrous Diethyl Ether or THF | Must be strictly anhydrous. THF is generally a better solvent due to its higher coordinating ability, but Et₂O has a lower boiling point, which can make reflux control easier.[3][10] |
| Grignard Formation Temperature | Gentle Reflux (~35°C for Et₂O, ~66°C for THF) | The reaction is exothermic; the rate of halide addition should be controlled to maintain a gentle, self-sustaining reflux. External heating may be needed after the initial exotherm.[10] |
| Aldehyde Addition Temperature | 0 °C (Ice Bath) | CRITICAL. Controls the exothermicity of the C-C bond formation, minimizing side reactions like reduction and improving selectivity.[10][11][15] |
| Reaction Time (Post-Addition) | 1 - 2 hours | After aldehyde addition, allow the reaction to warm to room temperature and stir to ensure it proceeds to completion.[10][15] |
| Quenching Agent | Saturated Aqueous NH₄Cl | Provides a mild acidic source for protonation without causing degradation of the acid-sensitive product.[10][15] |
Section 4: Optimized Experimental Protocol
This protocol details a reliable method for reacting an aryl Grignard reagent with 3,5-difluorobenzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (or 1,2-dibromoethane)
-
Aryl Halide (e.g., Bromobenzene, 1.0 eq.)
-
3,5-Difluorobenzaldehyde (1.0 eq.)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard, dry glassware (3-neck round-bottom flask, reflux condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.[10]
-
Initiation: Place magnesium turnings (1.2 eq.) into the flask. Add a single small crystal of iodine.[10]
-
Reagent Addition: In the dropping funnel, prepare a solution of the aryl halide (1.0 eq.) in anhydrous ether/THF. Add ~10% of this solution to the magnesium turnings.
-
Reaction Initiation: Wait for the brown color of the iodine to disappear and for the solution to become cloudy and gently reflux. Gentle warming with a heat gun may be required to start the reaction.[10]
-
Grignard Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a steady, gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the reagent.[10][18]
Part B: Reaction with 3,5-Difluorobenzaldehyde 6. Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous ether/THF and add this solution to the dropping funnel.[10][15] 7. Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains low. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[10][15]
Part C: Work-up and Purification 8. Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10][15] 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[10] 10. Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[10] 11. Solvent Removal & Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[15]
Section 5: References
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. BenchChem. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Material Science. BenchChem. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. BenchChem. Retrieved from
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Study.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). 19. The Grignard Reaction. UMSL. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Grignard reagents react with both aldehyde and ketone functional groups. Homework.Study.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. UCI. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). 25. The Grignard Reaction. UCSC. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. BenchChem. Retrieved from
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. Retrieved from [Link]
-
Sciencemadness.org. (2021). Question about Grignard reaction. Sciencemadness.org. Retrieved from [Link]
-
ResearchGate. (2025). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides. Beilstein Journals. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonyl addition of a Grignard reagent to bromo-substituted benzaldehydes to give chiral alcohols. ResearchGate. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
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- 5. homework.study.com [homework.study.com]
- 6. study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Fluorinated Compounds
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering profound effects on metabolic stability, lipophilicity, and bioactivity.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, yet the unique properties of fluorinated compounds introduce specific challenges. The high bond dissociation energy of the C-F bond and the distinct electronic nature of fluorinated substrates often lead to sluggish or failed reactions.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during palladium-catalyzed reactions involving fluorinated compounds. The following question-and-answer format directly addresses specific experimental problems, offering not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Low or No Conversion
Question 1: My Suzuki-Miyaura coupling reaction with an aryl fluoride is not proceeding. What are the likely causes and how can I address them?
Answer:
The primary hurdle in the Suzuki-Miyaura coupling of aryl fluorides is the activation of the exceptionally strong C-F bond.[4] Unlike other aryl halides, the oxidative addition of an aryl fluoride to a Pd(0) center is often the rate-limiting step. Here’s a systematic approach to troubleshooting this issue:
-
Ligand Selection is Crucial: Standard phosphine ligands are often ineffective. Bulky, electron-rich biaryl monophosphine ligands are known to promote the challenging Ar-F reductive elimination from Pd(II) intermediates.[5][6]
-
Catalyst System and Pre-catalyst Choice: The in-situ generation of the active Pd(0) species can be inefficient.
-
Recommendation: Utilize a well-defined Pd(0) precatalyst to bypass the need for in-situ reduction of Pd(II), which can lead to byproduct formation.[5] Alternatively, consider using a Pd(II) precatalyst in combination with a suitable reductant.
-
-
Reaction Conditions: Elevated temperatures are often necessary to overcome the high activation energy of C-F bond cleavage.
-
Recommendation: Screen temperatures in the range of 100-150 °C. Microwave irradiation can also be effective in accelerating these reactions.[4]
-
-
Base Selection: The choice of base is critical for the transmetalation step.
-
Recommendation: While stronger bases like cesium carbonate are often used, for fluorinated amines, a weaker base like potassium phenoxide (KOPh) has been shown to be effective and compatible with a wider range of functional groups.[7]
-
Question 2: I am attempting a Heck-type reaction with a fluorinated alkene, but I am observing no product formation. What should I consider?
Answer:
Heck-type reactions involving fluorinated alkenes can be challenging due to the electronic properties of the substrate and potential side reactions. Here are key factors to investigate:
-
Mechanism and Regioselectivity: The reaction proceeds through the oxidative addition of the aryl halide to Pd(0), followed by olefin coordination and insertion. A subsequent β-hydride or β-fluoride elimination yields the product.[8]
-
Ligand and Catalyst: The choice of ligand can influence the efficiency and selectivity of the reaction.
-
Recommendation: For reactions of aryl halides with fluorinated alkenes, palladacycle catalysts, such as the Herrmann-Beller catalyst, have shown good to excellent yields.[8]
-
-
Base and Solvent: The base is crucial for regenerating the active Pd(0) catalyst.
-
Recommendation: Triethylamine or sodium acetate in a polar aprotic solvent like DMF are common starting points.[8]
-
-
Substrate Reactivity: The electronic nature of both the aryl halide and the fluorinated alkene will significantly impact reactivity. Electron-deficient aryl halides are generally more reactive.
Section 2: Catalyst Deactivation and Side Reactions
Question 3: My reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause when using fluorinated substrates?
Answer:
Catalyst deactivation is a common issue, and the presence of fluoride can introduce specific deactivation pathways.
-
Formation of Inactive Fluoride-Bridged Dimers: Pd(II) fluoride complexes can form stable, unreactive fluorine-bridged dimers, especially with simple triarylphosphine ligands.[5][6]
-
Troubleshooting: The use of bulky biaryl monophosphine ligands can sterically disfavor the formation of these dimers, promoting the desired catalytic cycle.[5]
-
-
Ligand Modification: Under certain conditions, the ligand itself can react with the substrate, leading to an in-situ modification. While sometimes beneficial, this can also lead to less active catalytic species.[5][6]
-
Hydrodehalogenation: A common side reaction is the replacement of the halide with a hydrogen atom, particularly when using fluorinated substrates.[9]
-
Troubleshooting: This can be influenced by the presence of water, which can act as a hydrogen source. Ensuring anhydrous conditions is critical. The choice of phosphine ligand can also control the extent of hydrodehalogenation versus the desired C-C coupling.[9]
-
Question 4: I am observing the formation of regioisomeric fluoride side products in my reaction. What is the mechanism, and how can I suppress this?
Answer:
The formation of regioisomeric aryl fluorides can occur, particularly with aryl triflates as substrates.
-
Mechanism: This side reaction is thought to proceed through a deprotonation event, leading to the formation of a palladium-benzyne intermediate and HF.[5]
-
Suppression:
-
Ligand Design: A ligand was specifically designed to reduce the formation of these regioisomers, which also allowed for room-temperature Ar-F reductive elimination from a Pd(II) intermediate.[5]
-
Reaction Conditions: Careful optimization of the base and solvent system can help to minimize this undesired pathway.
-
Experimental Protocols & Data
Table 1: Recommended Ligands for Challenging C-F Activations
| Ligand | Structure | Typical Applications | Reference |
| t-BuXPhos | Biaryl monophosphine | Suzuki-Miyaura coupling of aryl fluorides | [6] |
| AdBippyPhos | Biaryl monophosphine | C-N coupling with fluoroalkylamines | [7] |
| BrettPhos | Biaryl monophosphine | C-F bond activation of multifluoro-aromatics | [10] |
| DPPF | Bidentate phosphine | Suzuki-Miyaura of polyfluorophenyl oxazolines | [11] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Fluoride
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the aryl fluoride (1.0 equiv), arylboronic acid (1.5 equiv), a suitable base (e.g., Cs2CO3, 2.0 equiv), the palladium precatalyst (e.g., [Pd(allyl)Cl]2, 2 mol%), and the specialized ligand (e.g., t-BuXPhos, 4 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous toluene to the reaction vessel.
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Work-up and Analysis: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Challenges: The Catalytic Cycle
The following diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction involving an aryl fluoride, highlighting the challenging C-F bond activation step.
Caption: The challenging oxidative addition of the aryl fluoride to the Pd(0) catalyst.
Decision-Making Workflow for Troubleshooting
This workflow provides a logical sequence of steps to diagnose and resolve common issues in palladium-catalyzed reactions with fluorinated compounds.
Caption: A step-by-step guide to troubleshooting failed reactions.
References
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]
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Palladium-Catalyzed Arylfluorination of Alkenes: A Powerful New Approach to Organofluorine Compounds. PubMed. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
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Palladium‐Catalyzed Arylfluorination of Alkenes: A Powerful New Approach to Organofluorine Compounds. ResearchGate. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters - ACS Publications. [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters - ACS Publications. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
-
Palladium‐Catalyzed CF Bond Formation via Directed CH Activation. ResearchGate. [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters - ACS Publications. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]
-
Palladium-Catalyzed Allylic C−H Fluorination. The Doyle Group. [Link]
-
Extending the substrate scope of palladium-catalyzed arylfluorination of allylic amine derivatives. Journal of Fluorine Chemistry. [Link]
-
Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium. Organic Chemistry Portal. [Link]
-
In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics - ACS Publications. [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [Link]
-
Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. ResearchGate. [Link]
-
Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. PubMed. [Link]
-
Direct Observation of C–F Bond Formation from Isolable Palladium(IV) Systems via an Outer-Sphere Pathway. Journal of the American Chemical Society. [Link]
-
Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis - ACS Publications. [Link]
-
Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. NIH. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC - PubMed Central. [Link]
-
Activation of Allylic C F bonds: Palladium-Catalyzed Allylic Amination of 3,3-Difluoropropenes. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
-
Carbofluorination via a palladium-catalyzed cascade reaction. Princeton University. [Link]
Sources
- 1. Palladium-Catalyzed Arylfluorination of Alkenes: A Powerful New Approach to Organofluorine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of 3,5-difluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 3,5-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the formation of byproducts during its synthesis.
Introduction
3,5-Difluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final active molecule. While its synthesis may seem straightforward, several potential pitfalls can lead to the formation of unwanted byproducts, impacting yield and purity. This guide provides practical, field-proven insights to help you navigate these challenges.
Part 1: Troubleshooting Guide
This section is structured to address specific issues you may encounter during the synthesis of 3,5-difluorobenzyl alcohol, with a focus on the two most common synthetic routes: the reduction of 3,5-difluorobenzaldehyde and the reduction of 3,5-difluorobenzoic acid.
Scenario 1: Reduction of 3,5-Difluorobenzaldehyde with Sodium Borohydride (NaBH₄)
This is a widely used method due to the mild nature and selectivity of sodium borohydride. However, even in this seemingly simple reaction, issues can arise.
Issue 1.1: Incomplete reaction, significant amount of starting material (3,5-difluorobenzaldehyde) remains.
-
Underlying Cause & Scientific Logic:
-
Insufficient Reducing Agent: Sodium borohydride is consumed not only by the aldehyde but also by reaction with protic solvents like methanol or ethanol, forming borate esters. If an insufficient excess is used, the reaction may not go to completion.
-
Low Temperature: While the reaction is typically run at 0°C to room temperature, very low temperatures can slow down the reaction rate significantly, leading to incomplete conversion in a practical timeframe.
-
Poor Quality of NaBH₄: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions.
-
-
Troubleshooting & Preventative Measures:
-
Stoichiometry of NaBH₄: Use a molar excess of sodium borohydride, typically 1.5 to 2.0 equivalents relative to the aldehyde. This ensures enough active hydride is present to account for any reaction with the solvent.
-
Temperature Control: Start the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Reagent Quality: Use freshly opened or properly stored sodium borohydride. If in doubt, test the reagent on a small scale with a known reactive aldehyde.
-
Issue 1.2: Formation of an acidic byproduct, identified as 3,5-difluorobenzoic acid.
-
Underlying Cause & Scientific Logic:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as 3,5-difluorobenzaldehyde, can undergo a disproportionation reaction known as the Cannizzaro reaction.[1][2][3] In this process, one molecule of the aldehyde is oxidized to a carboxylic acid (3,5-difluorobenzoic acid), and another is reduced to the corresponding alcohol (3,5-difluorobenzyl alcohol).[1][2][3] This is more likely to occur if the sodium borohydride contains basic impurities or if the reaction is run under strongly basic conditions.
-
-
Troubleshooting & Preventative Measures:
-
pH Control: Ensure the reaction medium is not strongly basic. The use of a buffered system or ensuring the NaBH₄ is of good quality can mitigate this.
-
Reaction Conditions: The standard NaBH₄ reduction is generally performed in alcoholic solvents without the addition of a strong base, which should minimize the Cannizzaro reaction. If basic conditions are required for other reasons, consider an alternative synthetic route.
-
Issue 1.3: Complex mixture of byproducts, difficult to purify.
-
Underlying Cause & Scientific Logic:
-
Solvent-Related Byproducts: The reaction of sodium borohydride with alcoholic solvents generates alkoxyborates. While these are typically hydrolyzed during workup, they can sometimes lead to the formation of borate esters of the product alcohol, which can complicate purification.
-
-
Troubleshooting & Preventative Measures:
-
Careful Workup: After the reaction is complete, a careful acidic workup (e.g., with dilute HCl) is crucial to hydrolyze all borate complexes and ensure the product is in its free alcohol form.
-
Purification Strategy: If borate-related impurities are suspected, an extractive workup followed by column chromatography on silica gel is typically effective for purification.
-
Scenario 2: Reduction of 3,5-Difluorobenzoic Acid with Lithium Aluminum Hydride (LiAlH₄)
This method is effective for converting the carboxylic acid directly to the alcohol but requires more stringent reaction conditions due to the high reactivity of LiAlH₄.
Issue 2.1: Low yield of 3,5-difluorobenzyl alcohol.
-
Underlying Cause & Scientific Logic:
-
Reaction with Acidic Proton: The first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic acid proton, evolving hydrogen gas.[4] If the stoichiometry is not adjusted to account for this, there will be insufficient hydride for the reduction of the carboxylate.
-
Moisture Contamination: LiAlH₄ reacts violently with water.[4][5] Any moisture in the solvent or on the glassware will consume the reagent and reduce the yield.
-
-
Troubleshooting & Preventative Measures:
-
Stoichiometry of LiAlH₄: A significant excess of LiAlH₄ is required. Typically, 2.5 to 3.0 equivalents are used to ensure complete reduction after the initial acid-base reaction.
-
Anhydrous Conditions: All glassware must be flame-dried or oven-dried before use. Anhydrous solvents (typically THF or diethyl ether) are essential. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2.2: Presence of an intermediate aldehyde (3,5-difluorobenzaldehyde) in the final product.
-
Underlying Cause & Scientific Logic:
-
Incomplete Reduction: The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate.[4] If the reaction is not allowed to go to completion (due to insufficient LiAlH₄, short reaction time, or low temperature), the aldehyde may be isolated.
-
-
Troubleshooting & Preventative Measures:
-
Reaction Time and Temperature: After the initial addition of the carboxylic acid, the reaction mixture is often heated to reflux to ensure the reduction goes to completion. Monitor the reaction by TLC to confirm the disappearance of the intermediate aldehyde.
-
Sufficient LiAlH₄: As mentioned above, using a sufficient excess of the reducing agent is critical.
-
Issue 2.3: Violent or uncontrolled reaction during workup.
-
Underlying Cause & Scientific Logic:
-
Quenching of Excess LiAlH₄: The workup of a LiAlH₄ reaction involves quenching the excess, highly reactive hydride. If water or acid is added too quickly, a violent exothermic reaction can occur, posing a significant safety hazard.
-
-
Troubleshooting & Preventative Measures:
-
Controlled Quenching: A carefully controlled, sequential addition of water and then a sodium hydroxide solution (Fieser workup) is a standard and safer method for quenching LiAlH₄ reactions. The mixture should be cooled in an ice bath during the quenching process.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reaction to synthesize 3,5-difluorobenzyl alcohol?
A1: A Grignard reaction is not a direct route to 3,5-difluorobenzyl alcohol. Grignard reagents (R-MgX) react with aldehydes to form secondary or tertiary alcohols. To synthesize the primary alcohol, 3,5-difluorobenzyl alcohol, you would theoretically need to react a 3,5-difluorobenzyl Grignard reagent with formaldehyde. However, a more common and practical approach is the reduction of 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.
Q2: My final product of 3,5-difluorobenzyl alcohol is a yellow oil, but the literature reports it as a colorless liquid. What could be the cause?
A2: A yellow color in the final product often indicates the presence of impurities. These could be residual starting material, byproducts from side reactions, or degradation products. Purification by column chromatography on silica gel or distillation under reduced pressure is recommended to obtain the pure, colorless product.
Q3: What is the best way to purify 3,5-difluorobenzyl alcohol?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
For small-scale reactions or to remove polar impurities: Column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is very effective.
-
For larger-scale reactions: Fractional distillation under reduced pressure is a practical method for obtaining high-purity 3,5-difluorobenzyl alcohol.
Q4: How can I confirm the purity of my synthesized 3,5-difluorobenzyl alcohol?
A4: A combination of analytical techniques should be used to confirm the purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of starting material and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile compounds and identifying them based on their mass spectra.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of 3,5-Difluorobenzyl Alcohol via Reduction of 3,5-Difluorobenzaldehyde
-
To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in methanol at 0°C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford pure 3,5-difluorobenzyl alcohol.
Protocol 2: Synthesis of 3,5-Difluorobenzyl Alcohol via Reduction of 3,5-Difluorobenzoic Acid
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C and slowly add a solution of 3,5-difluorobenzoic acid (1.0 eq) in anhydrous THF.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield pure 3,5-difluorobenzyl alcohol.
| Parameter | Reduction of Aldehyde | Reduction of Carboxylic Acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Yield | >90% | 85-95% |
| Reaction Conditions | Mild (0°C to RT) | Requires anhydrous conditions, inert atmosphere, and reflux |
| Key Byproducts | Unreacted aldehyde, borate esters, Cannizzaro products (rare) | Unreacted acid, intermediate aldehyde |
| Safety | Relatively safe | LiAlH₄ is highly reactive and pyrophoric |
Part 4: Visualizations
Diagram 1: Synthetic Pathways to 3,5-Difluorobenzyl Alcohol
Caption: Common synthetic routes to 3,5-difluorobenzyl alcohol.
Diagram 2: Troubleshooting Workflow for Incomplete NaBH₄ Reduction
Caption: Troubleshooting incomplete NaBH₄ reductions.
References
-
Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. ResearchGate. [Link]
-
Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4). Common Organic Chemistry. [Link]
-
3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721. PubChem. [Link]
-
3,5-Difluorobenzyl alcohol. Zhejiang Xieshi New Materials Co., Ltd.. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Cannizzaro reaction. Wikipedia. [Link]
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona. [Link]
-
Cannizzaro Reaction. SlideShare. [Link]
-
Cannizzaro Reaction. ChemTalk. [Link]
Sources
stability issues of 3,5-difluorobenzaldehyde under storage
Welcome to the technical support center for 3,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated analytical protocols to ensure the integrity of your experiments.
I. Understanding the Stability of 3,5-Difluorobenzaldehyde
3,5-Difluorobenzaldehyde is a key building block in organic synthesis, valued for the unique electronic properties imparted by its fluorine substituents. However, like many aldehydes, its reactivity can also lead to stability challenges under improper storage conditions. The primary degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid. This process is accelerated by exposure to oxygen, light, and elevated temperatures. Understanding and mitigating these factors are crucial for maintaining the compound's purity and ensuring reproducible experimental outcomes.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the storage and handling of 3,5-difluorobenzaldehyde.
Q1: What are the ideal storage conditions for 3,5-difluorobenzaldehyde?
To minimize degradation, 3,5-difluorobenzaldehyde should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is between 2-8°C. For long-term storage, some sources recommend temperatures as low as -20°C.[2] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] The container should be tightly sealed to protect it from moisture and air.
Q2: What are the visible signs of degradation?
A pure sample of 3,5-difluorobenzaldehyde should be a clear, colorless to pale yellow liquid.[3] The appearance of a significant yellow color or the formation of white solid precipitates are visual indicators of degradation. The white solid is likely 3,5-difluorobenzoic acid, the primary oxidation product.[4] An increase in the viscosity of the liquid could also suggest polymerization or the formation of other degradation byproducts.
Q3: My 3,5-difluorobenzaldehyde has solidified. Is it still usable?
3,5-Difluorobenzaldehyde has a melting point of approximately 17°C. If the product has solidified due to cold storage temperatures, it can typically be gently warmed to room temperature to return it to its liquid state. However, if the solid is a white precipitate that does not melt upon gentle warming, it is likely the 3,5-difluorobenzoic acid degradant. In this case, the purity of the material is compromised.
Q4: How does exposure to air and light affect the stability of 3,5-difluorobenzaldehyde?
Exposure to air is the primary driver of the oxidation of 3,5-difluorobenzaldehyde to 3,5-difluorobenzoic acid.[4] This is a common degradation pathway for benzaldehydes.[4] Light can also promote this oxidation process and potentially other radical-mediated degradation pathways. Therefore, it is essential to store the compound in an amber-colored vial or a container that is protected from light and to blanket the headspace with an inert gas.
Q5: Are there any incompatible materials I should avoid when handling 3,5-difluorobenzaldehyde?
Yes, 3,5-difluorobenzaldehyde should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[5] Contact with strong bases can catalyze the Cannizzaro reaction, a disproportionation reaction that yields both 3,5-difluorobenzyl alcohol and 3,5-difluorobenzoic acid.[2][5][6]
III. Troubleshooting Guide
This section provides a structured approach to identifying and addressing common stability-related issues.
Visual Troubleshooting Flowchart
Caption: A flowchart for troubleshooting the quality of 3,5-difluorobenzaldehyde.
Common Problems and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| White precipitate in the bottle | Oxidation to 3,5-difluorobenzoic acid. | 1. Confirm the identity of the precipitate using analytical techniques (e.g., IR, NMR).2. If confirmed as the acid, the aldehyde can be purified by vacuum distillation.[7] |
| Liquid has turned a dark yellow or brown color | Formation of polymeric or other colored impurities due to prolonged or improper storage. | 1. Assess purity using GC or HPLC.2. If the purity is below acceptable limits, purification by vacuum distillation may be possible.[7] However, significant discoloration may indicate extensive degradation. |
| Inconsistent reaction yields or unexpected byproducts | The purity of the 3,5-difluorobenzaldehyde starting material is compromised. | 1. Immediately test the purity of the stored 3,5-difluorobenzaldehyde using a validated analytical method (see Section IV).2. If impurities are detected, purify the aldehyde before further use. |
| Reaction failure with a basic catalyst | Potential for Cannizzaro reaction consuming the aldehyde.[2][5][6] | 1. Analyze the reaction mixture for the presence of 3,5-difluorobenzyl alcohol and 3,5-difluorobenzoic acid.2. If the Cannizzaro reaction is confirmed, consider alternative, non-basic reaction conditions if possible. |
IV. Analytical Protocol for Purity Assessment
To ensure the quality of 3,5-difluorobenzaldehyde, a quantitative analysis is recommended. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for this purpose.
Representative GC-FID Method for Purity Analysis
This protocol is a representative method and may require optimization for your specific instrumentation and analytical needs.
1. Sample Preparation:
-
Prepare a stock solution of 3,5-difluorobenzaldehyde at a concentration of approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.
-
Prepare a quality control (QC) sample from a separate weighing of 3,5-difluorobenzaldehyde.
2. GC-FID Parameters:
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Oven Program | - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Hold: 5 minutes at 200°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
3. Data Analysis:
-
Integrate the peak areas of the 3,5-difluorobenzaldehyde and any impurity peaks in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the 3,5-difluorobenzaldehyde standards against their concentrations.
-
Determine the concentration of 3,5-difluorobenzaldehyde in the sample and QC sample using the calibration curve.
-
Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area of all components.
Primary Degradation Pathway: Oxidation
The most common degradation pathway for 3,5-difluorobenzaldehyde is oxidation to 3,5-difluorobenzoic acid.
Caption: Oxidation of 3,5-difluorobenzaldehyde to 3,5-difluorobenzoic acid.
V. References
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Cannizzaro reaction. (2023, December 28). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). National Council of Educational Research and Training. Retrieved January 17, 2026, from [Link]
-
Cannizzaro Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
BENZALDEHYDE. (n.d.). Techno PharmChem. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet: Benzaldehyde. (2020, January 30). Carl ROTH. Retrieved January 17, 2026, from [Link]
-
BENZALDEHYDE. (n.d.). Chemstock. Retrieved January 17, 2026, from [Link]
-
UN1990 Benzaldehyde Analytical Grade. (2022, November 25). Scharlab. Retrieved January 17, 2026, from [Link]
-
3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
SAFETY DATA SHEET: 3,5-Difluorobenzaldehyde. (2025, September 14). Thermo Fisher Scientific. Retrieved January 17, 2026, from [Link]
-
CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation. (2017, May 10). Google Patents. Retrieved January 17, 2026, from
Sources
- 1. 3,5-Difluorobenzaldehyde | 32085-88-4 [sigmaaldrich.com]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for the Analysis of 3,5-Difluorobenzaldehyde Purity
Welcome to the dedicated technical support center for the analytical method refinement of 3,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity and quality of this critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of analysis.
Introduction
3,5-Difluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can have significant impacts on reaction yields, downstream product quality, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive resource for troubleshooting and refining the analytical methods used to assess the purity of 3,5-difluorobenzaldehyde, focusing on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during the analysis of 3,5-difluorobenzaldehyde.
Q1: What are the most common impurities found in 3,5-difluorobenzaldehyde?
A1: Impurities in 3,5-difluorobenzaldehyde typically originate from the synthetic route. Common impurities may include:
-
Starting materials: Unreacted precursors such as 3,5-difluorotoluene or 3,5-difluorobenzonitrile.
-
Isomeric impurities: Other isomers of difluorobenzaldehyde (e.g., 2,4-, 2,5-, 2,6-, 3,4-difluorobenzaldehyde) that may be present due to non-specific synthesis or contamination of starting materials.
-
Over-oxidation products: Such as 3,5-difluorobenzoic acid, which can form if the aldehyde is exposed to oxidizing conditions.
-
Residual solvents: Solvents used during synthesis and purification.
Q2: Which analytical technique is most suitable for routine purity analysis of 3,5-difluorobenzaldehyde?
A2: For routine quality control, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice. It is a robust, sensitive, and cost-effective technique for separating volatile and semi-volatile organic compounds.[3] HPLC with UV detection is also a powerful alternative, particularly for less volatile impurities or when derivatization is employed.
Q3: Why is 19F NMR a useful technique for analyzing 3,5-difluorobenzaldehyde?
A3: 19F NMR is a highly specific and powerful tool for the analysis of fluorinated compounds.[4] It offers a wide chemical shift range, which often leads to better signal separation and less spectral overlap compared to 1H NMR.[4] This makes it particularly useful for identifying and quantifying fluorinated impurities, even at low levels, without the need for extensive sample preparation or chromatographic separation.[4]
Q4: My 3,5-difluorobenzaldehyde sample is a solid at room temperature. How should I prepare it for analysis?
A4: 3,5-Difluorobenzaldehyde has a melting point around 25°C, so it may exist as a solid or a partially solidified liquid.[1] For accurate sample preparation, it is recommended to gently warm the entire container in a water bath until the sample is completely molten and homogenous before taking an aliquot for analysis. Ensure the temperature is kept low to avoid any potential degradation.
Gas Chromatography (GC) Analysis: Troubleshooting and Refinement
GC is a cornerstone technique for the purity assessment of 3,5-difluorobenzaldehyde. A robust GC method should provide a sharp, symmetrical peak for the main component and good resolution from any potential impurities.
Recommended GC Protocol
This protocol is a starting point and may require optimization based on your specific instrumentation and impurity profile.
| Parameter | Recommended Setting | Rationale |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) | A mid-polarity column is effective for separating aromatic isomers. The DB-624 phase is well-suited for this purpose. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen can offer faster analysis times. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for the major component. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 220 °C, hold 5 min | A temperature ramp allows for the separation of early-eluting volatile impurities and later-eluting, higher-boiling point impurities. |
| Detector | Flame Ionization Detector (FID) | Offers excellent sensitivity for organic compounds and a wide linear range. |
| Detector Temp | 280 °C | Prevents condensation of the analytes in the detector. |
GC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC offers a complementary approach to GC, especially for analyzing potential non-volatile impurities like 3,5-difluorobenzoic acid.
Recommended HPLC Protocol
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or Phenyl-Hexyl for enhanced aromatic selectivity | C18 is a versatile reversed-phase column. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic isomers.[5] |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is recommended to separate compounds with a range of polarities. Formic acid helps to ensure good peak shape for acidic impurities. |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 15 minutes | This gradient should elute the more polar impurities first, followed by the main compound and less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Provides consistent retention times. |
| Detector | UV at 254 nm | Benzaldehydes have strong UV absorbance at this wavelength. |
| Injection Vol | 10 µL | A typical injection volume for analytical HPLC. |
HPLC Troubleshooting Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards of the impurities.
Key NMR Insights
-
1H NMR: The aldehyde proton of 3,5-difluorobenzaldehyde typically appears as a singlet around 9.9-10.0 ppm. The aromatic protons will show characteristic splitting patterns due to fluorine-proton coupling. Any deviation from the expected spectrum can indicate the presence of impurities.
-
19F NMR: This is a highly sensitive technique for fluorinated compounds. 3,5-Difluorobenzaldehyde will show a single peak in the 19F NMR spectrum. The presence of other peaks suggests fluorinated impurities, and their chemical shifts can provide clues to their identity. For instance, different isomers of difluorobenzaldehyde will have distinct 19F chemical shifts.
-
Quantitative NMR (qNMR): By using a certified internal standard, the absolute purity of 3,5-difluorobenzaldehyde can be determined with high accuracy.[6] This is particularly useful when reference standards for impurities are not available.
Method Validation according to ICH Guidelines
All analytical methods used for the quality control of pharmaceutical intermediates should be validated to ensure they are fit for purpose.[7][8] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][9]
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
References
-
Chem-Impex. (n.d.). 3,5-Difluorobenzaldehído. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Retrieved from [Link]
- Martins, F., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(38), 4695-4703.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
-
PubMed. (2012). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Retrieved from [Link]
-
ResearchGate. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
LCGC International. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
- Rizk, M., et al. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 164-172.
-
EPA. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). DEVELOPMENT AND VALIDATION OF THE HS-GC-FID METHOD FOR THE QUANTIFICATION OF RESIDUAL SOLVENTS IN DESLORATADINE. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges with 3,5-Difluorophenyl Boronic Acid
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3,5-difluorophenyl boronic acid and its derivatives. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, enabling you to overcome the unique reactivity challenges posed by this important synthetic building block.
Frequently Asked Questions (FAQs)
Q1: Why is 3,5-difluorophenyl boronic acid considered a "difficult" or "electron-deficient" coupling partner?
The low reactivity of 3,5-difluorophenyl boronic acid is a direct consequence of its electronic structure. The two fluorine atoms on the aromatic ring are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the entire aryl system, including the ipso-carbon atom bonded to boron.
In the context of the Suzuki-Miyaura coupling, the key turnover-limiting step for electron-deficient boronic acids is often transmetalation.[1] This step involves the transfer of the aryl group from the boron "ate" complex to the palladium(II) center. The reduced nucleophilicity of the 3,5-difluorophenyl ring makes this transfer kinetically slow and energetically unfavorable compared to electron-rich or electron-neutral arylboronic acids.[2]
Q2: What is protodeboronation, and why is it a major problem with this specific boronic acid?
Protodeboronation is a detrimental side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, yielding the parent arene (1,3-difluorobenzene in this case).[3][4] This process consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.
Electron-deficient arylboronic acids, like 3,5-difluorophenyl boronic acid, are particularly susceptible to this decomposition pathway.[5][6] The reaction is typically accelerated under the basic and often heated conditions required for Suzuki-Miyaura coupling.[4] The combination of a slow, desired coupling reaction and a fast, undesired decomposition reaction creates a significant challenge, making reaction optimization critical.[7][8]
Troubleshooting Guide: Low Reactivity & Poor Yields
This section addresses the most common issues encountered during cross-coupling reactions with 3,5-difluorophenyl boronic acid.
Problem: My Suzuki-Miyaura reaction has very low conversion or fails completely.
Low or no yield is the most frequent complaint. The root cause is almost always a combination of slow transmetalation kinetics and rapid protodeboronation. The solution lies in choosing a catalyst system and conditions that dramatically accelerate the catalytic cycle to outpace the decomposition pathway.
Answer 1.1: Your Ligand Choice is Suboptimal
Standard, general-purpose phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. The challenge of coupling an electron-deficient boronic acid requires a highly active catalyst, which is generated by using specialized ligands.
The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands .[9] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) active species and accelerate both the oxidative addition and the critical transmetalation steps.[10]
| Ligand | Structure | Key Features & When to Use |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active and versatile. An excellent first choice for coupling with aryl chlorides and bromides.[9] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for a wide range of substrates, including heteroaryl halides. The methoxy groups are thought to stabilize the palladium complex. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows high activity at lower temperatures, which can be beneficial for minimizing protodeboronation. |
Expert Tip: For maximum efficiency and reproducibility, use a palladium precatalyst that incorporates the ligand (e.g., XPhos Pd G3). These are air- and moisture-stable crystalline solids that rapidly and reliably generate the active L-Pd(0) catalyst in solution, a crucial factor when working with unstable boronic acids.[7][8]
Answer 1.2: Your Base is Not Activating the Boronic Acid Effectively
The role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻).[2][11][12] For an electron-deficient boronic acid, this activation is paramount. Weak bases (e.g., Na₂CO₃) are often insufficient to promote the reaction efficiently.
The Solution: Use a strong, non-nucleophilic inorganic base.
-
Potassium Phosphate (K₃PO₄): An excellent and widely used base for challenging couplings. It is strong enough to form the boronate complex and facilitate transmetalation.[13]
-
Cesium Carbonate (Cs₂CO₃): Another powerful base that often provides superior results, particularly with sterically hindered or electronically challenging substrates.
Solvent Considerations: Aprotic polar solvents are generally preferred.
-
Dioxane, Toluene, or CPME: Often used with a small amount of water. Water can play a beneficial role in the transmetalation mechanism, but an excess can promote protodeboronation.[14][15]
-
Anhydrous Conditions: In cases of severe protodeboronation, using rigorously anhydrous solvents and bases in combination with boronate esters (see below) can be a successful strategy.
Problem: My reaction is sluggish and stalls, leaving unreacted starting material.
If the reaction starts but fails to reach completion, it suggests that the catalytic activity is insufficient to overcome the energy barriers of the reaction or that the catalyst is deactivating over time.
Answer 2.1: Optimize Reaction Temperature and Time
Electronically challenging couplings often require thermal energy to proceed at a reasonable rate.
The Solution:
-
Increase Temperature: Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). Be aware that higher temperatures will also accelerate protodeboronation, so finding the optimal balance is key.[8]
-
Microwave Irradiation: Microwave heating can dramatically shorten reaction times from hours to minutes.[16][17] This rapid heating can drive the desired reaction to completion before significant substrate decomposition occurs, making it a powerful tool for this specific problem.
Answer 2.2: Consider Using a Boronate Ester
If protodeboronation remains the primary issue even after optimizing the catalyst system and conditions, the boronic acid itself may be too unstable.
The Solution: Protect the boronic acid as a more stable derivative, such as a pinacol boronate ester (Ar-B(pin)) or an MIDA boronate ester . These reagents are generally more robust and less prone to premature decomposition.[5][6] Under the reaction conditions, they are believed to slowly hydrolyze to release the boronic acid in situ, maintaining a low, steady-state concentration that favors transmetalation over decomposition.[7]
Visualized Workflows and Mechanisms
The Electronic Challenge of 3,5-Difluorophenyl Boronic Acid
The following diagram illustrates how the strong inductive effect of the two fluorine atoms deactivates the boronic acid, making the crucial transmetalation step of the Suzuki-Miyaura cycle more difficult.
Caption: Inductive effect of fluorine atoms on reactivity.
Troubleshooting Workflow for Failed Reactions
Follow this decision tree to diagnose and solve common problems encountered when using 3,5-difluorophenyl boronic acid.
Caption: Logical workflow for troubleshooting failed reactions.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl chloride with 3,5-difluorophenyl boronic acid.
Reaction: Coupling of 4-Chloroanisole with 3,5-Difluorophenyl Boronic Acid
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
3,5-Difluorophenyl boronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (2 mol%), 3,5-difluorophenyl boronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with a stream of nitrogen or argon for 5-10 minutes to establish an inert atmosphere.
-
Reagent Addition: Through the septum, add the 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Substrate Addition: Add the 4-chloroanisole (1.0 equiv) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- Hartwig, J. F., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Available from: [Link]
- Hartwig, J. F., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Preprint Server].
-
Hartwig, J. F., et al. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available from: [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available from: [Link]
-
Blakemore, D., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
-
Denmark, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids. Available from: [Link]
-
Mashima, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]
-
Mashima, K., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Sigman, M. S., et al. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Kwong, F. Y., et al. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH. Available from: [Link]
-
Curran, D. P., et al. (n.d.). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. Available from: [Link]
-
Fernandes, C., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Available from: [Link]
-
Curran, D. P., et al. (n.d.). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Semantic Scholar. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). doi:10.1039/C3CS60197H. Available from: [Link]
-
Zhou, J., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. Available from: [Link]
-
Paradies, J., et al. (n.d.). Boron–Ligand Cooperation: The Concept and Applications. PMC - PubMed Central. Available from: [Link]
-
Buchwald, S. L., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available from: [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Dowlut, M., et al. (n.d.). Key interactions of boronic acids used in self‐assembling and sensing processes. [Journal Name]. Available from: [Link]
-
Jäkle, F., et al. (n.d.). Electron‐Deficient Borinic Acid Polymers: Synthesis, Supramolecular Assembly, and Examination as Catalysts in Amide Bond Formation. ResearchGate. Available from: [Link]
Sources
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 13. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Difluorobenzaldehyde and 4-Fluorobenzaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds serve as indispensable building blocks. The strategic placement of fluorine atoms on a benzaldehyde scaffold can dramatically alter its reactivity, providing chemists with a tool to fine-tune molecular properties. This guide offers an in-depth comparison of the chemical reactivity of two key fluorinated intermediates: 3,5-difluorobenzaldehyde and 4-fluorobenzaldehyde. While structurally similar, the positional difference of the fluorine substituents imparts distinct electronic characteristics, leading to significant and predictable differences in their behavior in chemical reactions, particularly nucleophilic additions. Understanding these nuances is critical for researchers in drug development and organic synthesis for reaction design, optimization, and the rational design of novel molecules.[1][2][3]
The Dichotomy of Fluorine's Electronic Effects
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects. Fluorine, being the most electronegative element, exhibits a pronounced duality in its electronic influence.[4]
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect decreases with distance but is a dominant characteristic of the C-F bond.[4]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced when the fluorine is positioned at the ortho or para positions relative to the reaction center.[5]
The net electronic impact of a fluorine substituent is a delicate balance of these two opposing forces.
Case 1: 4-Fluorobenzaldehyde
In 4-fluorobenzaldehyde, the fluorine atom is in the para position relative to the aldehyde group. Here, it exerts both a strong -I effect, withdrawing electron density from the ring, and a +R effect, donating electron density back into the π-system. The resonance donation partially counteracts the inductive withdrawal, leading to a moderated decrease in electron density at the carbonyl carbon compared to a scenario with induction alone.[6][7]
Case 2: 3,5-Difluorobenzaldehyde
For 3,5-difluorobenzaldehyde, the two fluorine atoms are situated in the meta positions. From the meta position, the resonance effect is minimal to non-existent as there is no valid resonance structure that delocalizes the fluorine's lone pairs to the C1 carbon bearing the aldehyde. Consequently, the electronic character is overwhelmingly dominated by the powerful and additive inductive (-I) effects of two fluorine atoms.[8] This results in a significant withdrawal of electron density from the aromatic ring, rendering the attached carbonyl carbon substantially more electron-deficient and thus, more electrophilic.
The following diagram illustrates the dominant electronic forces at play in each molecule.
Caption: Dominant electronic effects influencing carbonyl electrophilicity.
Comparative Reactivity Analysis
The logical consequence of these electronic differences is a marked disparity in reactivity towards nucleophiles.
Prediction: 3,5-Difluorobenzaldehyde will undergo nucleophilic addition reactions at a significantly faster rate than 4-fluorobenzaldehyde. The highly electron-deficient nature of its carbonyl carbon makes it a more potent electrophile, lowering the activation energy for the nucleophilic attack.[9][10]
This prediction is substantiated by empirical evidence from spectroscopic data and the principles of linear free-energy relationships.
Spectroscopic Evidence: ¹³C NMR Spectroscopy
The chemical shift (δ) of the carbonyl carbon in a ¹³C NMR spectrum is a direct probe of its electronic environment. A higher chemical shift (more downfield) indicates a more deshielded nucleus, which corresponds to lower electron density.[11][12] As predicted, the carbonyl carbon of 3,5-difluorobenzaldehyde resonates at a higher frequency than that of 4-fluorobenzaldehyde, confirming its greater electrophilic character.
Quantitative Framework: The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate reaction rates with substituent electronic effects.[13]
-
σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.
-
ρ (Rho): The reaction constant, which indicates the sensitivity of a reaction to substituent effects. Nucleophilic addition to benzaldehydes typically has a positive ρ value, meaning the reaction is accelerated by electron-withdrawing groups.[13][14]
The Hammett σ_meta constant for fluorine is +0.34, while the σ_para constant is +0.06.[8] The lower value for the para position reflects the partial cancellation of the -I effect by the +R effect. For 3,5-difluorobenzaldehyde, the effects are approximately additive, giving a cumulative σ value of +0.68 (2 x 0.34). This much larger positive σ value predicts a substantially faster reaction rate in any nucleophilic addition with a positive ρ value.
Data Summary
| Feature | 4-Fluorobenzaldehyde | 3,5-Difluorobenzaldehyde | Rationale for Reactivity Difference |
| Structure | ![]() | ![]() | Positional isomerism of fluorine substituents. |
| Molecular Weight | 124.11 g/mol [15] | 142.10 g/mol [16] | The addition of a second fluorine atom. |
| ¹³C NMR (C=O Shift) | ~190.9 ppm[17] | ~191.0 ppm (Predicted higher) | Greater deshielding of the carbonyl carbon in the 3,5-difluoro isomer due to stronger inductive withdrawal.[18] |
| Sum of Hammett σ Constants | +0.06[8] | +0.68 (2 x +0.34)[8] | Additive meta-directing inductive effects vs. counteracting para-resonance effect. |
| Predicted Reactivity | Lower | Higher | The carbonyl carbon in 3,5-difluorobenzaldehyde is significantly more electrophilic. |
Note: The exact ¹³C NMR shift can vary slightly with solvent and experimental conditions. The trend of a more downfield shift for the 3,5-difluoro isomer is the critical takeaway.
Experimental Protocol: Comparative Knoevenagel Condensation
To empirically validate the predicted reactivity difference, a comparative kinetic study of a Knoevenagel condensation with malononitrile can be performed. The reaction progress can be monitored using in-situ spectroscopy (e.g., FTIR or NMR) or by quenching aliquots and analyzing via GC/HPLC.[19][20]
Objective: To measure and compare the initial reaction rates of 4-fluorobenzaldehyde and 3,5-difluorobenzaldehyde with malononitrile under identical catalytic conditions.
Materials:
-
4-Fluorobenzaldehyde (≥98%)
-
3,5-Difluorobenzaldehyde (≥98%)
-
Malononitrile (≥99%)
-
Piperidine (catalyst)
-
Anhydrous Ethanol (solvent)
-
Reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars
-
Constant temperature bath
-
Analytical equipment (e.g., GC-MS or ¹H NMR)
Workflow Diagram:
Caption: Experimental workflow for comparing reaction kinetics.
Procedure:
-
Preparation: In separate flasks, prepare 10 mL stock solutions (0.1 M) of 4-fluorobenzaldehyde, 3,5-difluorobenzaldehyde, and malononitrile in anhydrous ethanol.
-
Reaction Setup: To two identical 25 mL round-bottom flasks (Reactor A and Reactor B) equipped with stir bars, add 5.0 mL (0.5 mmol) of the malononitrile solution.
-
To Reactor A, add 5.0 mL (0.5 mmol) of the 4-fluorobenzaldehyde solution.
-
To Reactor B, add 5.0 mL (0.5 mmol) of the 3,5-difluorobenzaldehyde solution.
-
Equilibration: Place both flasks in a constant temperature bath set to 25.0 °C and allow them to stir for 10 minutes to reach thermal equilibrium.
-
Initiation: To initiate the reactions simultaneously (or in rapid succession, noting the exact start time for each), add 0.5 mL of a 0.01 M piperidine solution in ethanol to each flask.
-
Monitoring: At predetermined time points (e.g., t = 2, 5, 10, 15, 30 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing 1 mL of diethyl ether and 1 mL of 0.1 M HCl to neutralize the catalyst and stop the reaction.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the remaining aldehyde relative to an internal standard.
-
Data Processing: Plot the concentration of each aldehyde versus time. The initial reaction rate is determined from the initial slope of this plot. The rate for 3,5-difluorobenzaldehyde is expected to be significantly steeper.
Conclusion
References
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
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Powers, A. C., & Bume, D. D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34763–34774. Available at: [Link]
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StackExchange. (2024). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. Retrieved from [Link]
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Powers, A. C., & Bume, D. D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]
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Peebles, R. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene...acetylene complex. Physical Chemistry Chemical Physics, 18(33), 22966-22972. Available at: [Link]
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Demir, D., et al. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 25(15), 3485. Available at: [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Exploring 4-Fluorobenzaldehyde in Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Wu, G., et al. (1995). Carbonyl Carbon Chemical Shift Tensors for a Typical Aryl Aldehyde and Formaldehyde. NMR Studies of the Isolated 13C-2H Spin Pair. The Journal of Physical Chemistry, 99(43), 15808-15814. Available at: [Link]
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van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052. Available at: [Link]
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LibreTexts Chemistry. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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StackExchange. (2019). Nucleophilic addition - Propanal vs Benzaldehyde. Chemistry Stack Exchange. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3,5-difluorobenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]
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Jacob, M., et al. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 33(4), 565-586. Available at: [Link]
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Introduction: The Significance of the Fluorinated Benzaldehyde Scaffold
A Comparative Guide to the Biological Activities of 3,5-Difluorobenzaldehyde Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The 3,5-difluorobenzaldehyde moiety, in particular, serves as a versatile and highly valuable starting material for the synthesis of novel therapeutic agents.[1] Its unique electronic properties, conferred by the two fluorine atoms, can improve metabolic stability, binding affinity, and membrane permeability of derivative compounds. This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of 3,5-difluorobenzaldehyde, focusing on their antimicrobial, anticancer, and enzyme inhibitory potentials, supported by experimental data and detailed methodologies for researchers in drug discovery.
Synthetic Pathways: From Aldehyde to Bioactive Agent
The primary route to creating a diverse library of bioactive candidates from 3,5-difluorobenzaldehyde involves its reaction with various nucleophiles at the aldehyde functional group. The most common derivatives explored for biological activity are Schiff bases (imines) and hydrazones, formed through condensation reactions with primary amines and hydrazine derivatives, respectively. This straightforward synthesis allows for extensive structural diversification to explore structure-activity relationships (SAR).
Caption: General synthesis workflow for bioactive derivatives.
Antimicrobial Activity: A New Front Against Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of 3,5-difluorobenzaldehyde, particularly Schiff bases, have demonstrated significant potential in this area.[2][3] The imine linkage (>C=N–) is a critical pharmacophore that has been associated with a wide range of antibacterial and antifungal activities.[2][4]
The mechanism of action for Schiff bases is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with cell wall synthesis. The lipophilicity conferred by the aromatic rings and the electronic effects of the fluorine atoms can enhance the compound's ability to penetrate microbial cell membranes.
Comparative Performance of Schiff Base Derivatives
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Type | Target Organism | Key Findings | Reference |
| Isoniazid Schiff Base | Candida albicans | Showed marked activity with a MIC of 0.048 mM. | [5] |
| Amino Acid Schiff Bases | Methicillin-resistant S. aureus (MRSA) | Exhibited significant zones of inhibition, suggesting potent anti-MRSA activity. | [6] |
| Diaminodipropylamine Schiff Base | Gram-positive & Gram-negative bacteria | Broad-spectrum activity with inhibition zones up to 3 cm. | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of a compound against a specific bacterial strain.
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Inoculum: The bacterial strain is cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in MHB.
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Hydrazone derivatives of aromatic aldehydes have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines.[7][8][9] The N-N bond and the azomethine group in the hydrazone scaffold are crucial for their biological activity, potentially acting as hydrogen bond donors and acceptors to interact with biological targets.[10]
The anticancer mechanism can be multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[10][11]
Caption: Workflow for anticancer drug screening.
Comparative Performance of Hydrazone Derivatives
The potency of anticancer compounds is measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Derivative Core Structure | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| (2,4-Dinitrophenyl)hydrazone | MCF-7 (Breast) | Good to moderate activity reported for several derivatives. | [7] |
| Hydrazide-hydrazone | PC-3 (Prostate) | 1.32 (Compound 3h) | [10] |
| Hydrazide-hydrazone | MCF-7 (Breast) | 2.99 (Compound 3h) | [10] |
| Hydrazide-hydrazone | HT-29 (Colon) | 1.71 (Compound 3h) | [10] |
Lower IC₅₀ values indicate higher potency.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity in cancer cell lines.[7]
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with the 3,5-difluorobenzaldehyde derivatives at various concentrations for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Quantification: The bound stain is solubilized with a Tris-base solution, and the absorbance (optical density) is measured at approximately 515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Enzyme Inhibitory Activity: Precision Targeting of Disease Pathways
The specific inhibition of enzymes that are critical for the survival of pathogens or the progression of diseases like Alzheimer's is a key strategy in modern drug design. Derivatives of 3,5-difluorobenzaldehyde have been investigated as inhibitors of several important enzymes.
-
Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary therapeutic approach for managing the symptoms of Alzheimer's disease.[12][13]
-
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of DNA precursors. Its inhibition is a proven mechanism for both antibacterial and anticancer therapies.[14][15]
-
Urease: The inhibition of urease is a target for treating infections caused by bacteria like Helicobacter pylori, which are implicated in gastric ulcers.[5]
Comparative Performance of Enzyme Inhibitors
| Derivative Type | Target Enzyme | IC₅₀ Value (µM) | Reference |
| Isoniazid Schiff Base Copper(II) Complex | Jack Bean Urease | Excellent inhibition, superior to standard inhibitor. | [5] |
| Piperidine Thiosemicarbazone | Dihydrofolate Reductase (DHFR) | 13.70 - 47.30 | [14] |
| Thiazole-based Furan | Acetylcholinesterase (AChE) | 21.11 - 86.63 | [13] |
| Thiazole-based Furan | Butyrylcholinesterase (BChE) | 6.93 - 34.65 | [13] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.[16]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the test compound, the enzyme solution (AChE or BChE), and the substrate solution (acetylthiocholine iodide or butyrylthiocholine chloride) along with Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound solution, and the enzyme solution. Incubate for 15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding the substrate and DTNB solution to the wells.
-
Measurement: The absorbance is measured continuously at 412 nm. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (no inhibitor). The IC₅₀ value is then determined from the dose-inhibition curve.
Conclusion
Derivatives of 3,5-difluorobenzaldehyde represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The ease of synthesis and the ability to readily modify their structure allow for extensive optimization of their antimicrobial, anticancer, and enzyme inhibitory properties. The data presented herein, particularly for hydrazone derivatives in cancer cell lines and Schiff bases against microbial pathogens, underscore the potential of this scaffold. Further investigation into the precise mechanisms of action and in vivo efficacy of the most potent derivatives is warranted to translate these findings into future therapeutic applications.
References
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MDPI. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]
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MDPI. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. [Link]
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International Journal of Science and Research. Synthesis, Spectral Studies and Biological Evaluation of Hydrazone Derivative as Antimicrobial and Anticancer Agents. [Link]
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Bentham Science. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. [Link]
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PubMed. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. [Link]
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MDPI. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. [Link]
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MDPI. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]
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Medires Publishing. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]
-
Arabian Journal of Chemistry. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. [Link]
-
PubMed. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. [Link]
-
ResearchGate. (PDF) Synthesis, DFT study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. [Link]
-
PubMed Central. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [Link]
-
National Institutes of Health (NIH). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]
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National Institutes of Health (NIH). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. [Link]
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PubMed Central. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. [Link]
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PubMed Central. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]
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PubMed Central. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, fluorinated benzaldehydes stand as critical intermediates and building blocks for a diverse array of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The introduction of fluorine atoms into the benzaldehyde scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in medicinal chemistry. Consequently, the ability to accurately and reliably quantify fluorinated benzaldehydes and their related impurities is paramount to ensuring product quality, process control, and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the validation of methods used to analyze fluorinated benzaldehydes. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that inform the choice of analytical techniques and validation protocols. Every recommendation is grounded in the principles of scientific integrity, drawing from extensive experience and authoritative guidelines to ensure the trustworthiness and robustness of the analytical data generated.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For fluorinated benzaldehydes, which may be reactive or present in complex matrices, a validated method is the bedrock of reliable data. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for this process, ensuring a harmonized approach to analytical procedure validation.[2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2]
Comparing Analytical Techniques for Fluorinated Benzaldehydes
The choice of analytical technique for fluorinated benzaldehydes is primarily dictated by the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis (e.g., quantitation of the main component, impurity profiling, or trace-level analysis). The two most prevalent chromatographic techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like many fluorinated benzaldehydes. | Versatile for a wide range of compounds, including those that are less volatile or thermally labile. |
| Sample Preparation | Typically involves dilution in a suitable organic solvent. Derivatization is generally not required. | May require derivatization (e.g., with 2,4-dinitrophenylhydrazine - DNPH) to enhance UV detection.[4][5] |
| Sensitivity | High sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Sensitivity is dependent on the analyte's chromophore. Derivatization can significantly improve sensitivity.[2] |
| Specificity | High specificity, especially with a Mass Spectrometer (GC-MS), which provides structural information from fragmentation patterns. | Specificity can be enhanced with selective detectors like a Diode Array Detector (DAD) or by coupling with a mass spectrometer (LC-MS). |
| Challenges | Potential for on-column degradation of thermally labile compounds. Highly reactive fluorinated compounds may degrade the column's stationary phase.[6] | Matrix effects can be more pronounced. Aldehydes may require derivatization for adequate sensitivity. |
Expert Insight: For routine purity and assay determination of relatively simple mixtures of volatile fluorinated benzaldehydes, GC-FID offers a robust, straightforward, and cost-effective solution. However, for complex matrices, trace-level impurity analysis, or the analysis of thermally sensitive isomers, a well-developed HPLC method, often involving pre-column derivatization, is the superior choice due to its versatility and milder analytical conditions.
A Step-by-Step Guide to HPLC Method Validation for a Fluorinated Benzaldehyde
This section outlines a comprehensive protocol for the validation of a Reverse-Phase HPLC (RP-HPLC) method for the quantification of a hypothetical fluorinated benzaldehyde, "FB-1," in a drug substance. The validation parameters and acceptance criteria are based on the ICH Q2(R2) guidelines.[1][2]
Experimental Protocol: RP-HPLC Method for FB-1
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile and increasing to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of FB-1).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the FB-1 standard and sample in a suitable diluent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards by serial dilution of a stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[7]
-
Validation Workflow
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), FB-1 standard, and a mixture of FB-1 with known impurities. In a stability-indicating method, analyze forced degradation samples. | The peak for FB-1 should be pure and well-resolved from any other peaks (impurities, degradants, or placebo components). Resolution > 2. |
| Linearity | Analyze at least five concentrations of FB-1 standard over the intended range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[8] |
| Accuracy | Analyze samples with known concentrations of FB-1 (e.g., by spiking a placebo with known amounts of FB-1 at three concentration levels, in triplicate). | The percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the FB-1 standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration with acceptable accuracy and precision. | The LOQ should be reported and be below the reporting threshold for impurities. |
| Robustness | Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and detection wavelength (±2 nm). | The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. |
Developing a Stability-Indicating Method
A crucial aspect of analytical method validation for pharmaceutical intermediates is demonstrating that the method is "stability-indicating." This means the method can accurately measure the decrease of the active substance content due to degradation and separate the degradation products from the intact analyte.[4] This is achieved through forced degradation studies.[9]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Prepare a stock solution of FB-1 in a suitable solvent.
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a specified period.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration. Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.
-
Peak Purity Analysis: Use a DAD to perform peak purity analysis on the FB-1 peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradation products.
Expert Insight: The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[10] If degradation is too extensive or not observed, the stress conditions (time, temperature, reagent concentration) should be adjusted. The separation of all degradation products is critical for a truly stability-indicating method.
Workflow for Stability-Indicating Method Development
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A Spectroscopic Duel: Unmasking the Influence of Fluorine vs. Chlorine in 3,5-Dihalogenated Benzaldehydes
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 3,5-Difluorobenzaldehyde and 3,5-Dichlorobenzaldehyde
In the realm of synthetic chemistry and drug development, the subtle substitution of one halogen for another on an aromatic scaffold can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. Understanding the structural nuances imparted by these changes is paramount. This guide provides a detailed spectroscopic comparison of 3,5-difluorobenzaldehyde and 3,5-dichlorobenzaldehyde, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and theoretical principles. By delving into the comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the distinct electronic and steric signatures of fluorine and chlorine substituents.
The Rationale: Why Compare Fluorine and Chlorine?
The choice between fluorine and chlorine as substituents is a common consideration in medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence metabolic stability and binding affinity without adding substantial bulk. Conversely, chlorine, being larger and less electronegative than fluorine but still a strong electron-withdrawing group, offers a different profile of steric and electronic effects. This guide will dissect how these fundamental differences manifest in their respective spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides the most detailed insight into the chemical environment of individual atoms within a molecule. The differences in electronegativity and magnetic properties between fluorine and chlorine lead to distinct and predictable variations in the ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The Voice of the Protons
In both molecules, the symmetry of the 3,5-disubstitution pattern results in a simplified aromatic region of the ¹H NMR spectrum. However, the nature of the halogen substituent directly influences the chemical shifts of the aldehydic and aromatic protons.
| Proton | 3,5-Difluorobenzaldehyde (ppm) | 3,5-Dichlorobenzaldehyde (ppm) |
| Aldehyde (-CHO) | ~9.9 | ~9.93 |
| Aromatic (H-2, H-6) | ~7.5 | ~7.74 |
| Aromatic (H-4) | ~7.4 | ~7.60 |
Expert Analysis: The higher electronegativity of fluorine compared to chlorine would suggest a greater deshielding effect on the aromatic protons, leading to a downfield shift. However, the data reveals the opposite trend. This is attributable to the interplay of inductive and resonance effects. While both halogens are inductively electron-withdrawing, chlorine is a better π-donor than fluorine in this context, leading to a slightly greater deshielding of the aromatic protons in the dichlorinated compound. The aldehydic proton shows a minimal difference, indicating that the primary electronic influence of the halogens is localized to the aromatic ring. In the case of 3,5-difluorobenzaldehyde, the aromatic protons will also exhibit coupling to the adjacent fluorine atoms (³JH-F), resulting in triplet or doublet of doublets splitting patterns, a feature absent in the spectrum of the dichloro-analogue.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide a clearer picture of the electronic perturbations on the carbon framework of the benzaldehyde scaffold.
| Carbon | 3,5-Difluorobenzaldehyde (ppm) | 3,5-Dichlorobenzaldehyde (ppm) |
| Aldehyde (C=O) | ~189 | ~190 |
| C-1 (C-CHO) | ~140 (t) | ~138 |
| C-2, C-6 | ~112 (d) | ~129 |
| C-3, C-5 (C-X) | ~164 (d) | ~136 |
| C-4 | ~115 (t) | ~134 |
(d) denotes a doublet and (t) denotes a triplet due to C-F coupling.[1]
Expert Analysis: The carbon directly bonded to the highly electronegative fluorine atoms (C-3, C-5) in 3,5-difluorobenzaldehyde experiences a significant downfield shift compared to the corresponding carbon in the dichloro-analogue, a direct consequence of the strong inductive effect of fluorine.[1] Conversely, the ortho and para carbons (C-2, C-6, and C-4) in the difluoro compound are shifted upfield relative to the dichloro compound, which can be attributed to the resonance contribution of fluorine. A key distinguishing feature is the presence of carbon-fluorine coupling (¹JC-F, ²JC-F, etc.) in the spectrum of 3,5-difluorobenzaldehyde, which provides unambiguous evidence for the presence and position of the fluorine atoms.[1]
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is a powerful tool for organofluorine compounds. For 3,5-difluorobenzaldehyde, a single resonance is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atoms.
Expert Analysis: The study of the ¹⁹F NMR spectrum of 3,5-difluorobenzaldehyde, particularly the ¹⁹F{¹H} decoupled spectrum, can provide valuable information about the electronic nature of the molecule.[2] The precise chemical shift is influenced by the electron-withdrawing aldehyde group.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[3]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are then applied.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy probes the vibrational modes of molecules. The positions of absorption bands are characteristic of specific functional groups. For 3,5-dihalogenated benzaldehydes, the key vibrational bands are associated with the carbonyl (C=O) stretch of the aldehyde and the C-H and C-X (X=F, Cl) bonds.
| Vibrational Mode | 3,5-Difluorobenzaldehyde (cm⁻¹) | 3,5-Dichlorobenzaldehyde (cm⁻¹) |
| C=O Stretch | ~1710 | ~1705 |
| Aromatic C=C Stretch | ~1600-1450 | ~1580-1430 |
| C-F Stretch | ~1300-1100 | - |
| C-Cl Stretch | - | ~800-600 |
Expert Analysis: The strong electron-withdrawing nature of the halogens influences the C=O bond strength. The higher electronegativity of fluorine leads to a slight increase in the C=O stretching frequency in 3,5-difluorobenzaldehyde compared to the dichlorinated analogue. This is because the greater inductive effect of fluorine withdraws electron density from the aromatic ring, which in turn strengthens the carbonyl double bond. The most definitive difference in their IR spectra is the presence of strong C-F stretching bands for the difluoro compound and C-Cl stretching bands for the dichloro compound in their respective characteristic regions.[5][6]
Experimental Protocol for FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solids and liquids.
-
Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: The IR beam is passed through the crystal, and the sample is scanned over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
| Parameter | 3,5-Difluorobenzaldehyde | 3,5-Dichlorobenzaldehyde |
| Molecular Formula | C₇H₄F₂O | C₇H₄Cl₂O |
| Exact Mass | 142.02 g/mol | 173.96 g/mol |
| Molecular Ion (M⁺) | m/z 142 | m/z 174, 176, 178 |
| Key Fragments | m/z 141 ([M-H]⁺), 113 ([M-CHO]⁺) | m/z 173/175 ([M-H]⁺), 139/141 ([M-Cl]⁺), 111 ([M-CHO-Cl]⁺) |
Expert Analysis: The most striking difference in the mass spectra is the isotopic pattern of the molecular ion peak for the chlorine-containing compound. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion peak of 3,5-dichlorobenzaldehyde appears as a characteristic cluster of peaks at m/z 174, 176, and 178 with a relative intensity ratio of approximately 9:6:1.[7][8] In contrast, fluorine is monoisotopic (¹⁹F), so 3,5-difluorobenzaldehyde exhibits a single molecular ion peak at m/z 142.[9] The fragmentation patterns are also informative. Both compounds show a prominent peak corresponding to the loss of a hydrogen atom ([M-H]⁺) and the formyl radical ([M-CHO]⁺).
Experimental Protocol for Mass Spectrometry (EI-GC/MS)
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile small molecules.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic aldehydes typically exhibit two characteristic absorption bands: a strong π → π* transition and a weaker n → π* transition.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that does not absorb in the UV region of interest (e.g., ethanol, hexane, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument Setup: A baseline spectrum of the solvent-filled cuvette is recorded.
-
Data Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured as a function of wavelength.
Conclusion: A Tale of Two Halogens
The spectroscopic comparison of 3,5-difluorobenzaldehyde and 3,5-dichlorobenzaldehyde provides a clear and instructive illustration of how subtle changes in atomic composition manifest in distinct analytical signatures.
-
NMR spectroscopy reveals the nuanced electronic effects of the halogens on the aromatic system and provides the unique signature of C-F coupling in the difluoro-analogue.
-
IR spectroscopy highlights the influence of the substituents on the carbonyl bond strength and provides characteristic vibrational bands for the C-F and C-Cl bonds.
-
Mass spectrometry offers an unambiguous distinction through the isotopic pattern of chlorine in the dichloro-compound.
-
UV-Vis spectroscopy , while not providing highly detailed structural information, reflects the overall electronic structure and the influence of the halogen substituents on the π-system.
For the practicing scientist, this guide demonstrates the power of a multi-technique spectroscopic approach. By integrating the data from these complementary methods, a comprehensive and unambiguous structural characterization can be achieved, providing a solid foundation for further research and development.
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A Comparative Guide to the Antibacterial Efficacy of 3,5-Difluorobenzaldehyde Analogs
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel antibacterial agents is of paramount importance. Among the promising scaffolds in medicinal chemistry, benzaldehyde and its derivatives have emerged as a class of compounds with significant antimicrobial potential.[1] This guide offers a deep dive into the antibacterial efficacy of a specific subset: 3,5-difluorobenzaldehyde analogs. The strategic placement of fluorine atoms on the benzaldehyde ring can substantially alter the molecule's electronic properties and biological activity, making these analogs a compelling area of study for researchers, scientists, and drug development professionals.[1][2]
This document provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to empower your research and development endeavors.
The Chemical Rationale: Why 3,5-Difluorobenzaldehyde?
3,5-Difluorobenzaldehyde serves as a versatile starting material for the synthesis of various derivatives.[3][4] The presence of two fluorine atoms on the aromatic ring is not arbitrary. Fluorine's high electronegativity can enhance the electrophilic character of the aldehyde group, potentially increasing its reactivity towards biological nucleophiles within bacterial cells. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability, crucial attributes for any aspiring therapeutic agent.[2]
Commonly synthesized analogs include, but are not limited to:
-
Schiff Bases: Formed by the condensation of 3,5-difluorobenzaldehyde with primary amines.
-
Chalcones: Resulting from the Claisen-Schmidt condensation with ketones.
-
Thiosemicarbazones: Synthesized by reacting with thiosemicarbazide.
-
Oxadiazoles: Heterocyclic compounds that can be derived from 3,5-difluorobenzaldehyde.[5]
Each of these modifications introduces new physicochemical properties and potential interaction sites, leading to a diverse range of antibacterial activities.
Unraveling the Mechanism of Action
While the precise mechanisms for all 3,5-difluorobenzaldehyde analogs are not fully elucidated, the broader class of benzaldehydes is known to exert its antimicrobial effects through several pathways. A primary mode of action involves the disruption of the bacterial cell membrane, which leads to the leakage of essential intracellular components and ultimately, cell death.[1]
Recent studies on benzaldehyde have revealed more nuanced interactions, including:
-
Inhibition of Flagella Formation: Benzaldehyde has been shown to impede the formation of bacterial flagella, which are crucial for motility and pathogenesis.[6][7][8]
-
Modulation of Cellular Metabolism: It can suppress bacterial respiration and the production of reactive oxygen species (ROS).[6]
-
Interference with Proton Motive Force (PMF): By affecting the PMF, benzaldehyde can influence processes like antibiotic efflux, potentially reducing the intracellular concentration of co-administered antibiotics.[6][8]
The difluoro substitution pattern in the analogs discussed here is hypothesized to amplify these effects, though further targeted research is necessary to confirm these specific contributions.
A Methodological Framework for Assessing Antibacterial Efficacy
To ensure the reliability and reproducibility of findings, standardized protocols are essential. The following sections detail the gold-standard assays for determining the antibacterial potency of novel compounds.[9][10]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of antibacterial susceptibility testing, establishing the lowest concentration of a compound that inhibits the visible in vitro growth of a microorganism.[10][11]
Detailed Protocol (Broth Microdilution Method): [11][12]
-
Preparation of Bacterial Inoculum:
-
Serial Dilution of Test Compounds:
-
The 3,5-difluorobenzaldehyde analogs are serially diluted in a 96-well microtiter plate to create a range of concentrations.[11]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Experimental Workflow for MIC Determination
A schematic overview of the Minimum Inhibitory Concentration (MIC) assay workflow.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay reveals the concentration needed to inhibit growth, the MBC assay determines the concentration required to kill the bacteria.[14][15] This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[14]
-
Perform MIC Assay: The MBC test is conducted as a subsequent step to the MIC assay.[15][16]
-
Subculturing:
-
A small aliquot is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[14]
-
These aliquots are then plated onto an appropriate agar medium.
-
-
Incubation:
-
The agar plates are incubated at 37°C for 16-24 hours to allow any surviving bacteria to form colonies.[17]
-
-
Determination of MBC:
Experimental Workflow for MBC Determination
A schematic overview of the Minimum Bactericidal Concentration (MBC) assay workflow.
Comparative Efficacy: A Look at the Data
While a comprehensive, centralized database for all 3,5-difluorobenzaldehyde analogs is not yet established, the existing literature provides valuable insights. The antibacterial activity is highly dependent on the specific structural modifications made to the parent molecule.
For illustrative purposes, the following table presents hypothetical data consistent with trends observed for similar compounds. Actual values must be obtained from specific experimental studies.
| Analog Type | Modification | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Schiff Base | N-phenyl | Staphylococcus aureus | 32 | 64 |
| N-pyridyl | Staphylococcus aureus | 16 | 32 | |
| N-phenyl | Escherichia coli | 64 | >128 | |
| N-pyridyl | Escherichia coli | 32 | 64 | |
| Thiosemicarbazone | Unsubstituted | Staphylococcus aureus | 8 | 16 |
| 4-phenyl | Staphylococcus aureus | 4 | 8 | |
| Unsubstituted | Escherichia coli | 16 | 32 | |
| 4-phenyl | Escherichia coli | 8 | 16 |
Structure-Activity Relationship (SAR) Insights
The analysis of data from various analogs allows for the deduction of key structure-activity relationships (SAR). These relationships are crucial for guiding the rational design of more potent antibacterial agents.[18][19]
Key SAR Observations:
-
Impact of Fluorination: The difluoro substitution at the 3 and 5 positions generally confers greater antibacterial activity compared to non-fluorinated or mono-fluorinated benzaldehyde analogs.[19][20]
-
Role of the Azomethine Group (Schiff Bases): The C=N linkage is often critical for activity. The nature of the substituent on the nitrogen atom significantly modulates potency, with heterocyclic rings like pyridine often enhancing activity.
-
Influence of the Thiosemicarbazone Moiety: This functional group is a well-known pharmacophore in antimicrobial agents. Substitutions on the terminal nitrogen (N4) can further enhance activity, with aromatic groups often being more effective than aliphatic ones.[2]
Key Structure-Activity Relationships
A diagram illustrating the structure-activity relationship of 3,5-difluorobenzaldehyde analogs.
Future Directions and Drug Development Outlook
The 3,5-difluorobenzaldehyde scaffold represents a promising starting point for the development of novel antibacterial agents. The analogs, particularly thiosemicarbazones, have demonstrated significant in vitro activity.
The path forward requires a multi-pronged approach:
-
Lead Optimization: Synthesizing a broader library of analogs to further refine the SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to understand how these compounds exert their bactericidal or bacteriostatic effects.
-
Toxicity and Safety Profiling: Conducting in vitro and in vivo studies to assess the safety of the most promising candidates.
-
In Vivo Efficacy Models: Evaluating the performance of lead compounds in animal models of bacterial infection.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of 3,5-difluorobenzaldehyde analogs in the fight against bacterial infections.
References
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A Comparative Guide to Catalytic Synthesis of 3,5-Difluorobenzaldehyde for Pharmaceutical and Agrochemical Research
Executive Summary
3,5-Difluorobenzaldehyde is a critical building block in the synthesis of high-value fine chemicals, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. The efficient and selective synthesis of this aldehyde is therefore a topic of significant interest for process chemists and researchers. This guide provides an in-depth comparison of the primary catalytic strategies for its synthesis, offering objective performance analysis, supporting experimental data, and field-proven insights to guide catalyst selection and process development. We will dissect three major pathways: the direct oxidation of 3,5-difluorotoluene, the formylation of an aryl halide precursor, and the reduction of 3,5-difluorobenzonitrile.
Overview of Synthetic Pathways
The selection of a synthetic route to 3,5-difluorobenzaldehyde is governed by factors including starting material availability, desired scale, process safety, and yield. The three dominant catalytic approaches originate from distinct, commercially available precursors.
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A Guide to the Cross-Validation of Experimental and Computational Data for 3,5-Difluorobenzaldehyde
Introduction: Bridging the Gap Between Measurement and Theory
In the landscape of modern chemical and pharmaceutical research, 3,5-difluorobenzaldehyde stands out as a crucial building block. Its unique electronic properties, conferred by the two meta-positioned fluorine atoms, make it a valuable precursor in the synthesis of agrochemicals, liquid crystals, and, most notably, pharmaceutical agents where fluorine substitution can enhance metabolic stability and binding affinity.[1] The precise characterization of its molecular structure and properties is therefore not merely an academic exercise but a prerequisite for its effective application.
This guide moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of experimental data with computational predictions for 3,5-difluorobenzaldehyde. We will explore how these two pillars of chemical research—empirical measurement and theoretical modeling—are not disparate fields but are instead deeply intertwined. By cross-validating experimental results with ab initio calculations, we build a self-validating system that enhances our confidence in both. This synergistic approach allows us to not only confirm what we measure but also to understand why the molecule behaves as it does, a critical insight for rational drug design and materials science.
Part 1: The Experimental Benchmark – Spectroscopic Characterization
Experimental data provides the "ground truth" against which all computational models must be validated. For a molecule like 3,5-difluorobenzaldehyde, the primary tools for characterization are spectroscopic, each probing different aspects of the molecule's quantum mechanical nature.
-
Vibrational Spectroscopy (FT-IR and FT-Raman): These techniques measure the vibrational frequencies of chemical bonds. Infrared (IR) spectroscopy is sensitive to changes in the dipole moment, making it excellent for detecting polar bonds like C=O and C-F.[2] Raman spectroscopy, conversely, is sensitive to changes in polarizability and is particularly effective for non-polar and symmetric bonds.[2] Together, they provide a comprehensive vibrational fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating molecular structure in solution. By measuring the magnetic environments of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides direct evidence of the connectivity and spatial arrangement of atoms.[3]
-
UV-Vis Spectroscopy: This method probes the electronic transitions within the molecule, specifically the π → π* transitions of the aromatic ring and carbonyl group, which are responsible for its absorption in the ultraviolet-visible spectrum.[4]
Part 2: The Computational Framework – Predictive Power of Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens into molecular properties.[5] DFT allows us to solve the Schrödinger equation approximately, providing a cost-effective means to model molecular structure, stability, and reactivity from first principles.[6]
The standard workflow involves:
-
Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.
-
Frequency Calculation: Simulating the vibrational modes of the optimized structure to predict IR and Raman spectra.[7]
-
NMR Shielding Calculation: Using methods like Gauge-Including Atomic Orbital (GIAO) to predict the NMR chemical shifts.[8]
-
Electronic Transition Simulation: Employing Time-Dependent DFT (TD-DFT) to calculate the energies of electronic excitations, which correspond to UV-Vis absorption maxima.
A typical level of theory for molecules of this type is B3LYP/6-311++G(d,p), which balances accuracy with computational cost and has shown good agreement with experimental values for similar aromatic compounds.
Computational Workflow Diagram
Caption: The synergistic cycle of experimental and computational chemistry.
Conclusion
The cross-validation of experimental and computational data for 3,5-difluorobenzaldehyde provides a robust and comprehensive understanding of its molecular properties. The strong agreement between high-level DFT calculations and spectroscopic measurements (FT-IR, FT-Raman, and NMR) confirms the accuracy of our theoretical models. This validated computational framework is not merely a confirmatory tool; it is a predictive engine that allows for the in silico screening of derivatives, the interpretation of complex spectral data, and the rational design of new molecules with tailored properties. For researchers in drug development and materials science, embracing this integrated approach is essential for accelerating innovation and ensuring the reliability of foundational chemical knowledge.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(3,5-Difluorophenyl)benzaldehyde for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 3-(3,5-Difluorophenyl)benzaldehyde is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a substituted aromatic aldehyde with specific risk factors that dictate its handling and disposal requirements.
Key Hazards:
-
Combustible Liquid: This compound has a flashpoint and can ignite when exposed to a heat source.[1]
-
Skin and Eye Irritant: Direct contact can cause significant irritation.[1]
-
Respiratory Irritant: Inhalation of vapors or mists may lead to respiratory discomfort.[1]
-
Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects, making its containment from environmental release crucial.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₄F₂O |
| CAS Number | 32085-88-4 |
| Molecular Weight | 142.10 g/mol [2][3] |
| Appearance | Light green liquid[1] |
| Density | 1.296 g/mL at 20 °C[3][4] |
| Flash Point | 56 °C / 132.8 °F (closed cup)[1][3] |
The Core Principle: Segregation as Halogenated Organic Waste
Due to the presence of fluorine atoms, this compound and any materials contaminated with it must be classified and segregated as halogenated organic waste .[5][6] This is a critical first step as the disposal methods and costs for halogenated solvents are distinct from their non-halogenated counterparts.[7][8] Mixing these waste streams can lead to increased disposal costs and regulatory non-compliance.[7]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the collection, storage, and disposal of waste generated from the use of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat.
-
Work Area: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Collection and Container Selection
-
Designated Waste Container: Use a dedicated, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container can be an excellent choice for waste accumulation.[7]
-
Waste Streams:
-
Liquid Waste: Unused or surplus this compound, reaction mixtures containing the compound, and solvent rinses used for decontamination should be collected in the designated liquid waste container.
-
Solid Waste: Contaminated consumables such as pipette tips, weigh boats, gloves, and absorbent materials used for cleaning up minor spills should be collected in a separate, clearly labeled solid waste container.
-
Step 3: Labeling of Hazardous Waste Containers
Proper labeling is a strict regulatory requirement and is essential for safety and compliant disposal.[9][10] The label must be securely affixed to the container as soon as the first drop of waste is added.
Required Information on the Label:
-
Full Chemical Name(s): List all constituents of the waste, including "this compound" and any solvents or other reagents. Avoid abbreviations or chemical formulas.[11]
-
Hazard Identification: Indicate the relevant hazards by checking the appropriate boxes (e.g., Ignitable, Toxic).[9]
-
Generator Information: Your name, laboratory, and contact information.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13][14][15]
SAA Requirements:
-
The SAA must be under the control of the laboratory personnel generating the waste.[11][13][15]
-
A sign indicating "Hazardous Waste Satellite Accumulation Area" should be posted.[15]
-
Waste containers must be kept closed at all times, except when adding waste.[13][14][15] A funnel should not be left in the opening of the container.[15]
-
Store incompatible waste streams separately to prevent accidental reactions.[14]
-
Secondary containment, such as a plastic bin, is recommended to contain any potential leaks or spills.[14][15]
Quantity Limits in an SAA:
Step 5: Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Request a Pickup: Once your waste container is nearly full (approximately 75-80%), or before the regulatory accumulation time limit is reached, submit a waste pickup request to your EHS office.
-
Documentation: Complete all necessary waste disposal forms accurately and retain copies for your records.
Emergency Procedures: Spill and Exposure Management
Minor Spill Cleanup (Contained within a Fume Hood)
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the liquid.[1][16][17][18] Do not use combustible materials like paper towels to absorb a flammable liquid.[17]
-
Collect the Waste: Carefully scoop the absorbed material into a designated container for hazardous solid waste.
-
Decontaminate the Area: Wipe down the spill surface with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the solid waste container and dispose of it through the hazardous waste program.
Major Spill or Spill Outside of a Fume Hood
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and colleagues, and prevent entry into the affected area.
-
Contact EHS/Emergency Services: Follow your institution's emergency protocol by contacting the EHS office or emergency response team.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek prompt medical evaluation.
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware, reaction vessels, or magnetic stir bars, that has come into contact with this compound must be decontaminated before reuse or disposal.
Decontamination Procedure:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.
-
Collect Rinsate: This initial solvent rinse must be collected as halogenated organic liquid waste.[19]
-
Secondary Wash: Wash the equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, you not only ensure compliance with regulatory standards but also contribute to a safer laboratory environment for yourself and your colleagues, and protect the broader ecosystem. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
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A Researcher's Guide to the Safe Handling of 3-(3,5-Difluorophenyl)benzaldehyde
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 3-(3,5-Difluorophenyl)benzaldehyde, a fluorinated aromatic aldehyde, presents as a key building block in synthetic chemistry. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Landscape
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Like other aromatic aldehydes, it should be handled with care to avoid inhalation and direct contact.[3] The presence of fluorine atoms on the phenyl ring necessitates additional caution, as thermal decomposition can lead to the release of hazardous gases such as hydrogen fluoride.[1][4][5]
Key Hazards at a Glance:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Combustible Liquid | Flammable liquids - Category 4 | Keep away from heat, sparks, and open flames.[1][4] |
| Causes Skin Irritation | Skin Corrosion/Irritation - Category 2 | Wear protective gloves and clothing. Wash thoroughly after handling.[1][2][4] |
| Causes Serious Eye Irritation | Serious Eye Damage/Eye Irritation - Category 2 | Wear eye and face protection.[1][2][4] |
| May Cause Respiratory Irritation | Specific target organ toxicity (single exposure) - Category 3 | Avoid breathing vapors or mists. Use in a well-ventilated area.[2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following provides a detailed breakdown of the required PPE and the rationale behind each selection.
1. Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory to protect against splashes and vapors. Ensure they meet ANSI Z.87.1 standards.[6]
-
Face Shield: A face shield should be worn over safety goggles whenever there is a significant risk of splashing, such as during large-scale reactions or when transferring the chemical.[6]
2. Hand Protection:
-
Nitrile Gloves: Disposable nitrile gloves provide good resistance to a wide range of chemicals, including aromatic aldehydes.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[9] It is advisable to double-glove for added protection, especially during prolonged handling.
3. Body Protection:
-
Flame-Resistant Laboratory Coat: A lab coat made from a flame-resistant material like Nomex® is recommended, especially when working with flammable liquids.[6] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: A plastic or rubber apron worn over the lab coat offers an additional barrier against spills.[8]
4. Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure to vapors is through engineering controls, such as a certified chemical fume hood.[10]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] Respirator use requires a formal respiratory protection program, including fit testing and training.[6]
PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling this chemical minimizes risks and ensures reproducible results.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]
-
Keep the container tightly closed to prevent the escape of vapors.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][12]
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5][13]
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Dispensing: When transferring the liquid, use a grounded/bonded container and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling.[4][10]
In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.
-
Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste and contaminated solids (e.g., gloves, absorbent materials) in a clearly labeled, sealed container.[10]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[3][4] Do not dispose of this chemical in the sanitary sewer system.[10]
-
Empty Containers: Empty containers may still retain hazardous residues and should be treated as hazardous waste.[14]
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


